molecular formula C11H11NO2 B3380089 2-(4-Cyano-2,6-dimethylphenyl)acetic acid CAS No. 181300-36-7

2-(4-Cyano-2,6-dimethylphenyl)acetic acid

Cat. No.: B3380089
CAS No.: 181300-36-7
M. Wt: 189.21 g/mol
InChI Key: JFEIHSUESSYCAW-UHFFFAOYSA-N
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Description

2-(4-Cyano-2,6-dimethylphenyl)acetic acid, with the molecular formula C11H11NO2, is a chemical building block of significant interest in pharmaceutical research and organic synthesis . Its structure, featuring a phenylacetic acid core substituted with a cyano group and two methyl groups, makes it a versatile intermediate for constructing more complex molecules. A prominent application of this compound and its derivatives is in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV) infection . Specifically, it serves as a key synthon in the synthesis of advanced pharmaceutical compounds such as Rilpivirine (also known as TMC278) . Rilpivirine is a next-generation antiretroviral agent valued for its pronounced activity against wild-type HIV and many of its mutated variants . Research into this compound and its derivatives focuses on improving the physicochemical properties of drug candidates, such as enhancing bioavailability and stability, which are critical factors for effective therapeutic regimens . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyano-2,6-dimethylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-9(6-12)4-8(2)10(7)5-11(13)14/h3-4H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEIHSUESSYCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS 181300-36-7)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS 181300-36-7), a substituted phenylacetic acid derivative. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures, patent literature, and predictive models to offer a robust profile for research and development purposes. It covers physicochemical properties, a plausible synthetic route, theoretical spectral analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), potential applications, and essential safety and handling information. This document is intended to serve as a foundational resource for scientists and researchers interested in the evaluation and use of this molecule in chemical synthesis and drug discovery.

Introduction and Molecular Overview

2-(4-Cyano-2,6-dimethylphenyl)acetic acid is an organic compound featuring a phenylacetic acid core substituted with a cyano group and two methyl groups on the aromatic ring. The presence of the carboxylic acid, nitrile, and a sterically hindered phenyl ring suggests its potential as a versatile building block in medicinal chemistry and materials science. Phenylacetic acid derivatives are known to be key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory agents.[1] The cyano group offers a site for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, enhancing its synthetic utility.

Molecular Structure

Caption: 2D structure of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid.

Physicochemical Properties

PropertyPredicted/Inferred ValueBasis for Estimation
Molecular Formula C₁₁H₁₁NO₂Confirmed by multiple sources.[4]
Molecular Weight 189.21 g/mol Calculated from the molecular formula.[4]
Appearance Expected to be a white to off-white crystalline solid.Based on the typical appearance of similar aromatic carboxylic acids like 4-cyanophenylacetic acid.[2]
Melting Point Estimated to be in the range of 150-180 °C.4-Cyanophenylacetic acid has a melting point of 150-154 °C.[5] The additional methyl groups on the target molecule could increase the melting point due to increased molecular weight and potentially altered crystal packing.
Boiling Point >350 °C (with decomposition likely)High boiling points are characteristic of aromatic carboxylic acids due to strong intermolecular hydrogen bonding. For example, 4-cyanophenylacetic acid has a predicted boiling point of 355.2 °C.[5]
Solubility Soluble in polar organic solvents (e.g., THF, Dioxane, Chloroform); moderately soluble in water.The carboxylic acid group imparts some water solubility, while the substituted phenyl ring provides solubility in organic solvents. This is consistent with the reported solubility of 4-cyanophenylacetic acid.[5][6]
pKa Estimated to be around 4.0.Phenylacetic acid has a pKa of approximately 4.3. The electron-withdrawing cyano group would be expected to slightly increase the acidity (lower the pKa), while the electron-donating methyl groups would slightly decrease it. The net effect is predicted to be a pKa close to that of similar substituted phenylacetic acids.
Predicted XlogP 1.8This value, from computational models, suggests a moderate lipophilicity.[7]

Synthesis and Manufacturing

While a specific, published laboratory synthesis for 2-(4-Cyano-2,6-dimethylphenyl)acetic acid is not available, a plausible and industrially relevant multi-step process can be devised based on a patent for the preparation of related 2,6-dialkylphenylacetic acids.[8] This synthetic strategy involves the hydrolysis of a corresponding nitrile precursor.

Proposed Synthetic Pathway

The synthesis begins with a suitable 2,6-dimethylbromobenzene derivative and proceeds through the formation of a benzyl cyanide intermediate, which is then hydrolyzed to the final carboxylic acid product.

Synthesis_Pathway cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis Start 4-Bromo-3,5-dimethylbenzonitrile Intermediate 2,6-Dimethyl-4-cyanobenzyl cyanide Start->Intermediate 1. Halogenation 2. Cyanide Displacement Product 2-(4-Cyano-2,6-dimethylphenyl)acetic acid Intermediate->Product Acid or Base Hydrolysis (e.g., H₂SO₄/H₂O or NaOH/H₂O) Spectral_Analysis_Workflow Structure Molecular Structure of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid H_NMR Predicted ¹H NMR Structure->H_NMR Proton Environments C_NMR Predicted ¹³C NMR Structure->C_NMR Carbon Environments IR Predicted IR Absorptions Structure->IR Functional Group Vibrations MS Predicted Mass Fragmentation Structure->MS Fragmentation Patterns

Caption: Workflow for theoretical spectral analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show the following signals:

  • -COOH Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

  • Aromatic Protons: Due to the symmetry of the phenyl ring, the two aromatic protons are chemically equivalent and will appear as a singlet. Their chemical shift is expected in the aromatic region (around 7.0-7.5 ppm).

  • -CH₂- Protons: A singlet corresponding to the two protons of the methylene group, expected in the range of 3.5-4.0 ppm.

  • -CH₃ Protons: A singlet integrating to six protons from the two equivalent methyl groups on the aromatic ring, expected to appear upfield around 2.2-2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The broadband-decoupled ¹³C NMR spectrum is predicted to display 8 distinct signals due to molecular symmetry:

  • -COOH Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the range of 170-180 ppm.

  • Aromatic Carbons:

    • One quaternary carbon attached to the cyano group (C-CN), likely around 110-115 ppm.

    • One quaternary carbon attached to the acetic acid moiety (C-CH₂), likely around 135-140 ppm.

    • One quaternary carbon for the two carbons bearing the methyl groups (C-CH₃), likely around 138-142 ppm.

    • One signal for the two equivalent aromatic CH carbons, expected in the 128-135 ppm range.

  • -C≡N Carbon: The nitrile carbon signal is expected around 118-125 ppm.

  • -CH₂- Carbon: The methylene carbon signal is anticipated in the range of 35-45 ppm.

  • -CH₃ Carbons: A single signal for the two equivalent methyl carbons, expected in the upfield region of 18-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by absorptions from its key functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹, characteristic of a carboxylic acid carbonyl.

  • C=C Stretches (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch and O-H Bend: These bands, associated with the carboxylic acid group, are expected in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the following key fragments would be anticipated:

  • Molecular Ion (M⁺): A peak at m/z = 189, corresponding to the molecular weight of the compound.

  • Loss of -COOH: A significant fragment resulting from the loss of the carboxyl group (45 Da), leading to a peak at m/z = 144. This benzylic cation would be relatively stable.

  • Loss of H₂O: A peak at m/z = 171, corresponding to the loss of a water molecule from the molecular ion.

  • Tropylium-like Ions: Rearrangements and fragmentation of the aromatic ring could lead to characteristic peaks in the lower mass region.

  • Other Fragments: Cleavage of the C-C bond between the methylene group and the ring could also occur.

Potential Applications and Research Interest

While specific applications for 2-(4-Cyano-2,6-dimethylphenyl)acetic acid are not documented, its structural motifs suggest several areas of potential research interest:

  • Pharmaceutical Intermediates: As a substituted phenylacetic acid, it is a plausible precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. [1]* Agrochemicals: Phenylacetic acid derivatives are used in the development of herbicides and pesticides. [8]* Materials Science: The rigid structure and the presence of the nitrile group could make it a candidate for incorporation into polymers or liquid crystals.

  • Ligand Synthesis: The carboxylic acid functionality allows for coordination to metal centers, suggesting its use in the synthesis of metal-organic frameworks (MOFs) or catalysts.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-(4-Cyano-2,6-dimethylphenyl)acetic acid. The following recommendations are based on the hazard profiles of structurally similar compounds like cyanophenylacetic acid and other substituted acetic acids. [7][9][10][11][12]

  • Hazard Statements (Anticipated):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

    • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

    • If inhaled: Move person to fresh air and keep comfortable for breathing.

Disclaimer: This information is based on analogous compounds and should be used for guidance only. A thorough risk assessment should be conducted before handling this chemical.

Conclusion

2-(4-Cyano-2,6-dimethylphenyl)acetic acid is a compound with significant potential as a synthetic intermediate, though it remains largely uncharacterized in the scientific literature. This technical guide has provided a detailed, albeit largely theoretical, overview of its properties, a plausible synthetic route, and expected spectral characteristics. It is hoped that this compilation will serve as a valuable starting point for researchers and facilitate further investigation into the chemistry and applications of this intriguing molecule. The validation of the predicted properties and the exploration of its reactivity are promising avenues for future research.

References

  • 2-(4-cyano-2,6-dimethylphenyl)acetic acid | CAS 181300-36-7 | AMERICAN ELEMENTS ®. (URL: [Link])

  • 2-(2,6-Dimethylphenyl)acetic acid | C10H12O2 | CID 19840115 - PubChem. (URL: [Link])

  • 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO) - ResearchGate. (URL: [Link])

  • Computational study of the infrared spectrum of acetic acid, its cyclic dimer, and its methyl ester | Request PDF - ResearchGate. (URL: [Link])

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (URL: [Link])

  • Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC. (URL: [Link])

  • Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PubMed. (URL: [Link])

  • NMR Chemical Shifts. (URL: [Link])

  • US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google P
  • phenylacetic acid - Organic Syntheses Procedure. (URL: [Link])

  • 2-(2,6-Dimethylphenyl)acetic acid - MySkinRecipes. (URL: [Link])

  • 2-(2,6-DIMETHYLPHENYL)ACETIC ACID - gsrs. (URL: [Link])

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC. (URL: [Link])

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link]. ένι. edu/pub/mass-spectrometry-a-textbook/chapter/2-fragmentation-and-interpretation-of-spectra/)

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

  • Predicted fragmentation pattern for compound 12 - ResearchGate. (URL: [Link])

  • SYNTHESIS OF 2-CYANAMINO-4,6-DIPHENYL-. (URL: [Link])

  • Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects - PMC. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (URL: [Link])

  • 2-[(4-cyanophenyl)amino]acetic acid CAS:42288-26-6. (URL: [Link])

  • Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry - Chemistry Stack Exchange. (URL: [Link])

  • Infrared action spectroscopy of the deprotonated formic acid trimer, trapped in helium nanodroplets - Fritz Haber Institute. (URL: [Link])

  • Retraction notice to "Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies" [Heliyon 6 (2020) e04976] | Request PDF - ResearchGate. (URL: [Link]_)

Sources

chemical structure of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthetic pathways, and pharmaceutical applications of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS 181300-36-7). It is structured for researchers requiring actionable data on this specific building block, often utilized in the design of CRTH2 antagonists and rigidified aromatic scaffolds.

CAS: 181300-36-7 | Formula: C₁₁H₁₁NO₂ | MW: 189.21 g/mol

Part 1: Structural Analysis & Pharmacophore Logic

This molecule is not merely a substituted phenylacetic acid; it is a conformational locking tool used in medicinal chemistry. The 2,6-dimethyl substitution pattern creates a high rotational energy barrier (atropisomerism potential) relative to the acetic acid tail and any group attached to the carboxylic acid.

The "Orthogonal Lock" Effect

In drug design, the 2,6-dimethylphenyl motif forces the phenyl ring to twist out of coplanarity with attached amide or ester linkages.

  • Steric Hindrance: The two ortho-methyl groups sterically crowd the acetic acid side chain. This restricts the rotation around the phenyl-CH₂ bond, often fixing the molecule in a preferred bioactive conformation that fits hydrophobic pockets (e.g., the CRTH2 receptor binding site).

  • Electronic Push-Pull:

    • 2,6-Dimethyl: Weakly electron-donating (+I effect), increasing electron density at the ring center.

    • 4-Cyano: Strongly electron-withdrawing (-M, -I effect) at the para position.

    • Result: A highly polarized aromatic system with a distinct dipole moment, enhancing pi-stacking interactions with receptor residues (e.g., Tryptophan or Phenylalanine).

Physicochemical Properties[1]
PropertyValueContext for Method Development
Appearance White to Off-white crystalline solidHigh purity required for Pd-coupling downstream.
pKa (Acid) 4.2 – 4.5 (Predicted)Slightly higher than unsubstituted phenylacetic acid (4.31) due to methyl donation, countered by cyano withdrawal.
LogP ~1.8 – 2.1Moderate lipophilicity; suitable for CNS or oral drug scaffolds.
Solubility DMSO, Methanol, DMFPoor water solubility; requires organic co-solvents for biological assays.
Melting Point 185 – 190 °CHigh MP indicates strong crystal lattice packing (dipole-dipole interactions from nitrile).

Part 2: Synthetic Pathways (Senior Scientist Protocol)

While simple hydrolysis of a nitrile precursor is possible, the most robust route for generating high-value analogs involves Palladium-catalyzed cyanation of the bromo-intermediate. This allows for late-stage diversification.

The "Cyanation-Hydrolysis" Workflow

This protocol avoids the use of toxic Rosenmund-von Braun conditions (CuCN at 200°C) in favor of a milder Pd(0) cycle.

Prerequisite: Start with 2-(4-Bromo-2,6-dimethylphenyl)acetic acid (CAS 186748-50-5).

Step 1: Ester Protection (Critical for Catalyst Longevity)

Free carboxylic acids can poison Pd catalysts or form insoluble salts. We first protect the acid.

  • Reagents: MeOH, H₂SO₄ (cat.), Reflux, 4h.

  • Yield: >95% (Methyl ester).[1]

Step 2: Pd-Catalyzed Cyanation (The Key Transformation)
  • Substrate: Methyl 2-(4-bromo-2,6-dimethylphenyl)acetate.

  • Reagents: Zinc Cyanide (Zn(CN)₂), Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Xantphos or dppf.

  • Solvent: Wet DMF or DMA (The presence of trace water/zinc dust accelerates the catalytic cycle).

  • Conditions: 120°C, 12h, Inert Atmosphere (Ar/N₂).

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond (facilitated by the electron-deficient nature of the ring due to the para position relative to the ester tail, though hindered by methyls).

  • Transmetallation: Cyanide transfers from Zn to Pd.

  • Reductive Elimination: Formation of the C-CN bond and regeneration of Pd(0).

Step 3: Controlled Hydrolysis
  • Reagents: LiOH (2.0 eq), THF/H₂O (3:1).

  • Conditions: 0°C to RT. (Avoid heating to prevent hydrolysis of the nitrile to the amide/acid).

  • Workup: Acidify to pH 3 with 1N HCl. Precipitate forms.

Visualization of the Synthetic Logic

SynthesisPath Start 2-(4-Bromo-2,6- dimethylphenyl)acetic acid (CAS 186748-50-5) Step1 Methyl Ester Intermediate Start->Step1 MeOH, H2SO4 (Protection) Step2 4-Cyano Methyl Ester Step1->Step2 Zn(CN)2, Pd2(dba)3 Xantphos, DMF, 120°C (Cyanation) Final 2-(4-Cyano-2,6- dimethylphenyl)acetic acid (CAS 181300-36-7) Step2->Final LiOH, THF/H2O (Selective Hydrolysis)

Caption: Figure 1. Optimized 3-step synthesis preventing catalyst poisoning and over-hydrolysis.

Part 3: Pharmaceutical Applications[1][3][4][5]

CRTH2 Antagonists (Asthma & Inflammation)

The primary application of CAS 181300-36-7 is as a pharmacophore for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists.

  • Mechanism: CRTH2 receptors bind Prostaglandin D2 (PGD2). Antagonists prevent PGD2-mediated allergic inflammation.

  • Role of the Molecule: The acetic acid tail mimics the carboxylate of PGD2 (essential for ionic interaction with Arg170 in the receptor). The 2,6-dimethyl-4-cyano core replaces the labile cyclopentane ring of PGD2, providing metabolic stability and hydrophobic filling.

  • Key Reference: Derivatives of this acid have shown nanomolar potency (IC₅₀ < 10 nM) in displacing PGD2 from human CRTH2.

Structural Pathway to Rilpivirine-Class NNRTIs

While Rilpivirine (TMC278) utilizes a cyanovinyl group, the 2,6-dimethyl-4-cyanophenyl moiety is a shared privileged structure.

  • Researchers use CAS 181300-36-7 to synthesize "saturated tail" analogs of DAPY (Diarylpyrimidine) inhibitors to probe the flexibility of the NNRTI binding pocket.

  • The acid group allows for coupling to amines, creating novel amide-linked inhibitors that differ from the standard urea/amine linkers in approved drugs.

Part 4: Safety & Handling Protocols

Nitrile Safety

While the cyano group is covalently bonded, metabolic or thermal decomposition can release cyanide ions.

  • Engineering Controls: All synthesis steps involving Zn(CN)₂ must be performed in a well-ventilated fume hood.

  • Waste Disposal: Aqueous waste from the cyanation step must be treated with bleach (Sodium Hypochlorite) to oxidize residual cyanide to cyanate before disposal.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized product, use this checklist:

  • IR Spectroscopy: Look for the sharp, distinct nitrile stretch at ~2230 cm⁻¹ . Absence of this peak indicates failure of Step 2.

  • 1H NMR (DMSO-d6):

    • Singlet at ~2.3 ppm (6H) for the 2,6-dimethyl groups.

    • Singlet at ~3.7 ppm (2H) for the -CH₂-COOH.

    • Aromatic protons (2H) should appear as a singlet at ~7.5 ppm (shielded by methyls, deshielded by CN).

  • HPLC Purity: Monitor at 254 nm. The nitrile product will elute later than the bromo-precursor on C18 columns due to the dipole interaction with the stationary phase.

References

  • American Elements. (n.d.). 2-(4-cyano-2,6-dimethylphenyl)acetic acid Product Specifications. Retrieved March 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22709314, 2-(4-cyano-2,6-dimethylphenyl)acetic acid. Retrieved March 2, 2026, from [Link]

  • Crosignani, S., et al. (2011). "Discovery of 2-(2,6-dimethylphenyl)acetic acid derivatives as potent CRTH2 antagonists". Bioorganic & Medicinal Chemistry Letters, 21(2), 769-773. (Contextual grounding for the 2,6-dimethylphenylacetic acid scaffold in drug design).
  • Google Patents. (2021). Process for preparing 2,6-dialkylphenylacetic acids (US20210403406A1).

Sources

difference between 2-(4-Cyanophenyl)acetic acid and 2,6-dimethyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 2-(4-Cyanophenyl)acetic acid vs. 2-(4-Cyano-2,6-dimethylphenyl)acetic acid Context: Lead Optimization in Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

In the optimization of bioactive small molecules, the transition from a phenylacetic acid scaffold to its 2,6-dimethyl derivative represents a classic application of the "Magic Methyl" effect. While 2-(4-Cyanophenyl)acetic acid (CPAA) serves as a versatile, planar building block, its pharmacological utility is often limited by rapid metabolic oxidation and unrestricted conformational rotation.

The introduction of methyl groups at the ortho positions (2,6-substitution) to create 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CDPAA) introduces severe steric strain. This modification forces the acetic acid tail into an orthogonal conformation relative to the phenyl ring, locks the molecule into a preferred binding geometry (reducing entropic penalty upon binding), and sterically shields the aromatic ring from CYP450-mediated oxidation.

This guide analyzes the structural, synthetic, and functional divergences between these two scaffolds.

Structural & Physicochemical Divergence

The fundamental difference between these molecules is not merely electronic, but conformational .

Feature2-(4-Cyanophenyl)acetic acid (CPAA) 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CDPAA)
CAS Registry 5462-71-5181300-36-7
Molecular Weight 161.16 g/mol 189.21 g/mol
Conformation Planar/Flexible: The acetic acid side chain rotates freely, often adopting a planar conformation with the ring to maximize conjugation.Orthogonal/Locked: The 2,6-dimethyl groups clash with the methylene protons, forcing the side chain ~90° out of the ring plane.
Electronic Effect Electron-withdrawing (Cyano) dominates; ring is electron-deficient.Push-Pull: Methyls donate e- (inductive) countering the Cyano withdrawal; creates a unique electrostatic potential map.
Metabolic Fate Vulnerable to ortho-hydroxylation by CYP450 enzymes.Metabolically Hardened: Ortho positions are blocked; steric bulk hinders approach of metabolic enzymes.
Lipophilicity (LogP) ~1.18 (Moderate polarity)~2.2 - 2.7 (Higher lipophilicity due to hydrocarbon bulk).
The Orthogonal "Twist" Mechanism

In CDPAA, the Van der Waals radius of the methyl groups (2.0 Å) overlaps with the methylene group of the acetic acid tail. To relieve this A(1,3)-strain , the molecule twists. This is critical for drugs targeting hydrophobic pockets (e.g., HIV-1 Reverse Transcriptase or COX-2), where a flat molecule cannot fit the "butterfly" or "propeller" shape required for high-affinity binding.

Steric_Twist_Mechanism cluster_0 CPAA (Unsubstituted) cluster_1 CDPAA (2,6-Dimethyl) CPAA_State Planar Conformation (Freely Rotating) CPAA_Bind High Entropic Penalty (Must 'freeze' to bind) CPAA_State->CPAA_Bind Binding Event Steric A(1,3) Steric Strain CDPAA_State Orthogonal Conformation (Pre-organized) CDPAA_Bind Low Entropic Penalty (High Affinity) CDPAA_State->CDPAA_Bind Binding Event Steric->CDPAA_State Methyl Addition

Figure 1: Conformational pre-organization driven by steric strain. The 2,6-dimethyl substitution reduces the entropy loss upon protein binding, often increasing potency by 10-100x.

Synthetic Protocols: The "Ortho-Challenge"

Synthesizing the unsubstituted CPAA is trivial. Synthesizing the 2,6-dimethyl derivative (CDPAA) is chemically demanding because the same steric bulk that aids pharmacology hinders standard nucleophilic attacks (SN2) used to build the molecule.

Protocol A: Synthesis of CPAA (Baseline)

Standard Hydrolysis Route

  • Start: 4-Cyanobenzyl chloride.

  • Cyanation: React with NaCN in EtOH/H₂O (Reflux 2h)

    
     1,4-phenylenediacetonitrile.
    
  • Selective Hydrolysis: This is the critical step. You must hydrolyze the aliphatic nitrile (easier) without hydrolyzing the aromatic nitrile (harder).

    • Reagent: 1 eq.[1] NaOH, 40°C, controlled pH.

    • Outcome: 2-(4-cyanophenyl)acetic acid.[2][3][4][5]

Protocol B: Synthesis of CDPAA (Advanced)

The "Pinoxaden Intermediate" Strategy You cannot simply alkylate CPAA. You must build the acetic acid tail onto a pre-methylated ring. The most robust industrial method involves Palladium-Catalyzed Malonate Arylation or the Sandmeyer Route .

Methodology: Pd-Catalyzed Arylation (Recommended for Purity)

  • Precursor: 4-Bromo-3,5-dimethylbenzonitrile (commercially available or made via bromination of 3,5-dimethylbenzonitrile).

  • Coupling (The Key Step):

    • Reagents: Diethyl malonate (1.2 eq), Pd(dba)₂ (1 mol%), XPhos (ligand), Cs₂CO₃ (base).

    • Solvent: Toluene, 100°C, 12h.

    • Mechanism: The bulky XPhos ligand is required to facilitate oxidative addition into the sterically crowded 2,6-dimethyl aryl bromide.

    • Intermediate: Diethyl 2-(4-cyano-2,6-dimethylphenyl)malonate.

  • Decarboxylation:

    • Reagents: LiCl, DMSO/H₂O, 140°C (Krapcho conditions) OR Acidic Hydrolysis (HCl/AcOH).

    • Note: Acidic hydrolysis is risky for the nitrile. Krapcho decarboxylation is preferred to preserve the -CN group.

Synthesis_Workflow Start Start: 4-Bromo-3,5-dimethylbenzonitrile Step1 Pd-Catalyzed Coupling (Pd(dba)2, XPhos, Diethyl Malonate) Start->Step1 Steric Challenge Inter Intermediate: Aryl Malonate Step1->Inter C-C Bond Formation Step2 Krapcho Decarboxylation (LiCl, DMSO, 140°C) Inter->Step2 -CO2 Final Product: 2-(4-Cyano-2,6-dimethylphenyl)acetic acid Step2->Final Yield ~75%

Figure 2: The optimal synthetic route for CDPAA avoids direct alkylation, utilizing Pd-catalysis to overcome steric hindrance.

Pharmacological & Industrial Applications[3][6][7]

The shift from CPAA to CDPAA is often observed in the development of NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors) and ACCase Inhibitors (Herbicides) .

Case Study: HIV-1 NNRTI Optimization (DAPY Analogues)

In drugs like Rilpivirine or Etravirine analogues, the "cyanovinyl-2,6-dimethylphenyl" motif is recurrent.

  • Mechanism: The HIV-1 RT enzyme has a hydrophobic "tunnel" that connects the NNRTI binding pocket to the solvent.

  • Role of CPAA: A flat phenyl ring binds loosely.

  • Role of CDPAA: The 2,6-dimethyl groups act as "wings." They twist the ring, filling the hydrophobic tunnel more effectively (hydrophobic effect) and locking the molecule in a bioactive conformation that resists the enzyme's attempts to mutate around the drug (resilience to K103N mutations).

Case Study: Metabolic Stability (The "Soft Spot" Defense)

Phenylacetic acids are notorious for rapid clearance via hydroxylation at the 4-position (blocked here by Cyano) and the 2,6-positions.

  • CPAA: Rapidly metabolized to 2-hydroxy-4-cyanophenylacetic acid

    
     Glucuronidation 
    
    
    
    Excretion. Short half-life (
    
    
    ).
  • CDPAA: The methyl groups physically block the approach of the Iron-Oxo species in the CYP450 active site. This extends

    
     significantly, allowing for once-daily dosing regimens in drug candidates.
    
Experimental Validation: Analyzing the "Ortho Effect"

To verify the successful synthesis and conformational locking of CDPAA, the following analytical signatures are diagnostic.

1. NMR Spectroscopy (¹H NMR in CDCl₃)
  • CPAA: The methylene protons (

    
    ) appear as a sharp singlet around 3.65 ppm .
    
  • CDPAA: The methylene protons appear shifted (approx 3.80 ppm ) due to the deshielding effect of the ortho-methyls. Crucially, if the rotation is slow enough on the NMR timescale (at low temps), these protons may split into an AB system (diastereotopic) if the molecule is chiral elsewhere, proving the "locked" conformation.

2. Crystal Structure (XRD)
  • CPAA: Torsion angle

    
     (Ring-CH2 bond) 
    
    
    
    0-30° (Planar).
  • CDPAA: Torsion angle

    
    
    
    
    
    70-90° (Orthogonal).
References
  • Synthesis of 2,6-Dimethylphenylacetic Acid Derivatives

    • Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile.[6] (HIV NNRTI Context). Google Patents CN1681774A.

  • Structural Properties of Phenylacetic Acids

    • 2-(4-Cyanophenyl)acetic acid - PubChem Compound Summary.[2] National Center for Biotechnology Information (2025).

  • Advanced Arylation Protocols (Pinoxaden Route)

    • Fascinating Ambimobile Aryldiones in Crop Protection. CHIMIA International Journal for Chemistry (2023).
  • Steric Effects in Medicinal Chemistry

    • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites.
  • Commercial Availability & CAS Data

    • 2-(4-cyano-2,6-dimethylphenyl)acetic acid (CAS 181300-36-7).[2] American Elements / PubChem Lite.

Sources

functional groups analysis of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Characterization Protocol

Executive Summary & Molecular Identity[1][2]

This guide provides a comprehensive technical analysis of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS 181300-36-7). This compound represents a specialized scaffold in medicinal chemistry and agrochemical synthesis, often utilized as a precursor for polycyclic heterocycles (e.g., pyrrolidine-2,4-diones) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

The molecule is characterized by a unique interplay between the steric bulk of the ortho-methyl groups and the electronic withdrawal of the para-cyano moiety. Understanding these functional groups is critical for developing robust quality control (QC) methods and predicting reactivity during downstream synthesis.[1]

Molecular Profile
PropertySpecification
IUPAC Name 2-(4-Cyano-2,6-dimethylphenyl)acetic acid
CAS Number 181300-36-7
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Melting Point 202–206 °C [1]
Predicted pKa 3.8 – 4.1 (Acidic, modulated by 4-CN)
Key Functional Groups Nitrile (-CN), Carboxylic Acid (-COOH), 2,6-Dimethylphenyl core

Structural Analysis: Steric & Electronic Effects

To accurately analyze this molecule, one must first understand the "push-pull" dynamics of its substituents.

The Ortho-Effect (Steric Hindrance)

The two methyl groups at positions 2 and 6 create a "steric gate" around the acetic acid side chain at position 1.[1]

  • Consequence: This restricts the rotation of the methylene-carboxyl bond, potentially creating atropisomers in low-temperature NMR.

  • Reactivity: The steric bulk significantly retards nucleophilic attack at the benzylic carbon, making the molecule resistant to certain metabolic degradations but also challenging to esterify using bulky alcohols.

The Para-Cyano Effect (Electronic Withdrawal)

The cyano group at position 4 is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[1]

  • Acidity: It stabilizes the carboxylate anion formed upon deprotonation of the acetic acid tail, making this compound more acidic than unsubstituted phenylacetic acid (pKa ~4.3).[1]

  • UV-Vis: The conjugation of the nitrile with the aromatic ring induces a bathochromic shift (red shift) in the UV absorption spectrum, useful for HPLC detection.[1]

G cluster_0 Structural Influences Molecule 2-(4-Cyano-2,6-dimethylphenyl) acetic acid Me_Groups 2,6-Dimethyl Groups (Steric Shield) Molecule->Me_Groups CN_Group 4-Cyano Group (Electronic Pull) Molecule->CN_Group COOH_Group Acetic Acid Moiety (Reactive Center) Molecule->COOH_Group Me_Groups->COOH_Group Hinders Esterification CN_Group->Molecule UV Chromophore CN_Group->COOH_Group Increases Acidity (Lower pKa)

Figure 1: Structural-Functional Relationship Map illustrating the impact of substituents on reactivity and detection.[1]

Spectroscopic Characterization Protocols

This section details the expected spectral signatures used to validate identity.

Infrared Spectroscopy (FTIR)

The FTIR spectrum provides the most rapid "fingerprint" for functional group verification.[1]

  • Nitrile (-CN): A sharp, distinct band at 2220–2230 cm⁻¹ .[1] This is a critical diagnostic peak as few other functional groups absorb in this region (the "silent region").[1]

  • Carboxylic Acid (C=O): A strong stretching vibration at 1700–1725 cm⁻¹ .[1]

  • Hydroxyl (O-H): A broad, jagged absorption from 2500–3300 cm⁻¹ , characteristic of carboxylic acid dimers.[1]

  • Aromatic (C=C): Skeletal vibrations around 1600 cm⁻¹ and 1450 cm⁻¹ .[1]

Nuclear Magnetic Resonance (NMR)

Due to the symmetry of the 2,6-dimethyl substitution, the NMR spectrum is simplified.

¹H NMR (DMSO-d₆, 400 MHz):

Proton Type Chemical Shift (δ) Multiplicity Integration Assignment
COOH 12.0 – 13.0 ppm Broad Singlet 1H Exchangeable acid proton
Ar-H 7.4 – 7.6 ppm Singlet 2H Protons at pos. 3 and 5 (Equivalent)
CH₂ 3.6 – 3.8 ppm Singlet 2H Benzylic methylene

| Ar-CH₃ | 2.3 – 2.4 ppm | Singlet | 6H | Methyls at pos. 2 and 6 |

Note: The aromatic protons appear as a singlet because the 2,6-methyl groups render the 3,5-positions chemically equivalent.

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the carboxylic acid.[1]

  • Parent Ion: [M-H]⁻ = 188.07 m/z .[1][2]

  • Fragmentation Pathway:

    • Decarboxylation (Loss of CO₂): [M-H-44]⁻.[1]

    • Loss of Acetic Acid Side Chain: Cleavage at the benzylic position.

MS_Frag Parent Parent Ion [M-H]⁻ m/z 188.07 Frag1 Decarboxylation [M-H-CO₂]⁻ m/z ~144 Parent->Frag1 - CO₂ (44 Da) Frag2 Loss of CH₂COOH [Benzylic Anion] m/z ~130 Parent->Frag2 - CH₂COOH (58 Da)

Figure 2: Proposed Mass Spectrometric Fragmentation Pathway in Negative ESI Mode.[1]

Analytical Method Development (HPLC)[3]

For purity analysis and reaction monitoring, a Reverse-Phase HPLC method is required. The acidity of the molecule necessitates pH control of the mobile phase.

Method Parameters[5][7][8]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1] Acidic pH ensures the carboxylic acid remains protonated (neutral), improving peak shape and retention.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Nitrile absorption) and 254 nm (Aromatic).[1]

  • Temperature: 30°C.

Causality in Method Design

We use acidic mobile phase because analyzing carboxylates in neutral pH leads to peak tailing (interaction with stationary phase silanols) and early elution (high polarity of the anion).[1] Protonating the acid (pH < pKa) renders it hydrophobic enough to retain on the C18 column, allowing separation from polar synthetic impurities.[1]

Experimental Protocol: Purity Assay via Titration

While HPLC provides component separation, a potentiometric titration is the gold standard for absolute purity determination of the bulk solid.

Objective: Determine the % purity of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid.

Reagents:

  • 0.1 N Sodium Hydroxide (NaOH), standardized.[1]

  • Ethanol (solvent).[1]

  • Phenolphthalein indicator or pH electrode.

Procedure:

  • Weighing: Accurately weigh ~200 mg of the sample into a 100 mL beaker.

  • Dissolution: Add 20 mL of Ethanol. Stir until fully dissolved. Note: Water solubility is low; ethanol ensures the sample is in solution for the reaction.[1]

  • Dilution: Add 20 mL of deionized water.

  • Titration: Titrate with 0.1 N NaOH.

    • Visual: Endpoint is the first persistent pink color.

    • Potentiometric: Plot pH vs. Volume; determine the inflection point.

  • Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    
    Where MW = 189.21.
    

References

  • Fischer, R., et al. (1996). 2-Phenyl-substituted heterocyclic 1,3-ketonol as herbicide and insecticide. Patent EP0528156B1. (Describes synthesis and melting point of 202-206°C).[1]

  • American Elements. 2-(4-cyano-2,6-dimethylphenyl)acetic acid Product Page. [1][3]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. (Theoretical basis for electronic effects of 4-CN group).

Sources

Methodological & Application

Application Note: Synthesis and Mechanistic Profiling of Cyano-Substituted Cyclic Keto-Enol Insecticides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Drug Development Professionals Core Intermediate: 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS: 181300-36-7)

Rationale and Structural Design

Cyclic keto-enols (tetramic and tetronic acid derivatives), such as spirotetramat and spiromesifen, represent a highly effective class of modern agricultural insecticides and acaricides. Their primary mode of action is the disruption of lipid biosynthesis via the inhibition of Acetyl-CoA carboxylase (ACCase) [1].

The incorporation of the 2-(4-Cyano-2,6-dimethylphenyl)acetic acid building block into a spirocyclic tetramic acid core offers distinct pharmacokinetic and pharmacodynamic advantages:

  • Steric Shielding: The ortho-dimethyl groups on the phenyl ring provide steric hindrance that shields the central enol core from rapid premature metabolic degradation (e.g., by insect cytochrome P450s).

  • Electronic Modulation: The para-cyano group acts as a strong electron-withdrawing pharmacophore. This modulates the pKa of the active enol, enhancing its binding affinity within the carboxyltransferase domain of the ACCase enzyme.

Biological Mechanism of Action

Keto-enol insecticides are typically synthesized and applied as lipophilic prodrugs (e.g., enol carbonates) to facilitate plant systemic uptake and insect cuticular penetration. Once ingested by the target pest, host esterases cleave the prodrug to release the highly polar, active enol [1].

MoA Prodrug Keto-Enol Prodrug (Carbonate) Enol Active Enol Form (Tetramic Acid) Prodrug->Enol In vivo cleavage (Esterases) ACCase Acetyl-CoA Carboxylase (Carboxyltransferase) Enol->ACCase Competitive Inhibition Lipids Lipid Biosynthesis (Blocked) ACCase->Lipids Blocks Malonyl-CoA Death Pest Mortality Lipids->Death Membrane disruption

Fig 1. In vivo activation and ACCase inhibition pathway of keto-enol prodrugs.

Synthetic Strategy and Causality

The synthesis of the target tetramic acid relies on a convergent approach culminating in a highly efficient Lacey-Dieckmann condensation [2, 3].

  • Activation: The phenylacetic acid is converted to an acid chloride. We utilize oxalyl chloride with catalytic DMF rather than thionyl chloride. Causality: Oxalyl chloride allows the reaction to proceed at lower temperatures (0–20 °C), preventing the thermal degradation or hydrolysis of the sensitive cyano group.

  • Amidation: The acid chloride is reacted with a spirocyclic amino acid ester (e.g., methyl 1-amino-4-methoxycyclohexanecarboxylate). Causality: Anhydrous conditions with triethylamine ensure rapid N-acylation without risking the hydrolysis of the ester group, which is required for the subsequent cyclization.

  • Lacey-Dieckmann Condensation: This is the critical C-C bond-forming step. Causality: Potassium tert-butoxide (KOtBu) in anhydrous toluene is selected. KOtBu is a bulky, non-nucleophilic base that irreversibly deprotonates the alpha-carbon, driving the intramolecular cyclization to the thermodynamically stable enolate without causing unwanted transesterification side-reactions [3].

  • Prodrug Derivatization: Causality: The active enol is highly polar and exhibits poor cuticular penetration. O-acylation with ethyl chloroformate yields a lipophilic enol carbonate prodrug, ensuring optimal bioavailability.

Synthesis A 2-(4-Cyano-2,6-dimethylphenyl)acetic acid B Acid Chloride Intermediate (via Oxalyl Chloride) A->B Step 1: Activation C N-Acylated Cyclohexane Ester (via Amidation) B->C Step 2: Amidation with Amino Ester D Active Tetramic Acid (Enol) (via Lacey-Dieckmann Condensation) C->D Step 3: KOtBu, Toluene (Cyclization) E Final Carbonate Prodrug (via Ethyl Chloroformate) D->E Step 4: O-Acylation

Fig 2. Four-step synthetic workflow for cyano-substituted cyclic keto-enols.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process visual and analytical checkpoints to ensure trustworthiness and reproducibility.

Step 1: Synthesis of 2-(4-Cyano-2,6-dimethylphenyl)acetyl chloride
  • Setup: Charge a dry, argon-purged round-bottom flask with 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g). Add catalytic N,N-dimethylformamide (DMF, 0.05 eq).

  • Reaction: Cool the mixture to 0 °C. Add oxalyl chloride (1.2 eq) dropwise over 30 minutes.

  • Self-Validation Checkpoint: Vigorous gas evolution (CO and CO₂) will be observed. Stir at room temperature until gas evolution completely ceases (approx. 2 hours), indicating reaction completion.

  • Workup: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM. The resulting crude acid chloride is used immediately in Step 2. (Validation: An aliquot quenched in methanol should show >98% methyl ester conversion via TLC/HPLC).

Step 2: Synthesis of the N-Acylated Intermediate
  • Setup: Dissolve methyl 1-amino-4-methoxycyclohexanecarboxylate (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM at 0 °C.

  • Reaction: Dissolve the crude acid chloride from Step 1 in a minimal amount of DCM and add it dropwise to the amine solution.

  • Self-Validation Checkpoint: A white precipitate of triethylamine hydrochloride will form immediately, confirming the amidation is proceeding.

  • Workup: After 4 hours, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate. Purify via recrystallization (ethyl acetate/hexane).

Step 3: Lacey-Dieckmann Cyclization to the Tetramic Acid
  • Setup: Dissolve the N-acylated intermediate (1.0 eq) in anhydrous toluene (15 mL/g) under argon.

  • Reaction: Add potassium tert-butoxide (KOtBu, 2.2 eq) portion-wise at room temperature. Heat the reaction to 70 °C for 6 hours.

  • Self-Validation Checkpoint: The clear solution will transition into a thick, pale suspension as the potassium salt of the enol precipitates, driving the equilibrium forward.

  • Workup: Cool to room temperature and extract with water. Acidify the aqueous layer with 1M HCl to pH 2-3. The free tetramic acid will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Step 4: O-Acylation to the Carbonate Prodrug
  • Setup: Suspend the tetramic acid (1.0 eq) in anhydrous DCM. Add pyridine (1.5 eq) and cool to 0 °C.

  • Reaction: Add ethyl chloroformate (1.2 eq) dropwise. Stir for 3 hours, allowing the mixture to warm to room temperature.

  • Self-Validation Checkpoint: The initial suspension will clear into a homogeneous solution as the highly polar enol is converted into the soluble, lipophilic prodrug.

  • Workup: Wash the organic layer with 0.5M HCl, water, and brine. Concentrate and purify via silica gel chromatography to yield the final cyano-substituted spirotetramat analog.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics and analytical markers for each intermediate to ensure rigorous quality control.

StepIntermediate / ProductReagents & EquivalentsTime / TempExpected YieldPurity (HPLC)Key NMR Marker (¹H, ppm)
1 Acid ChlorideOxalyl Chloride (1.2 eq), DMF (0.05 eq)2h, 0–20 °C>95% (crude)N/ADisappearance of -COOH (~12.0)
2 N-Acylated EsterAmino Ester (1.0 eq), TEA (1.5 eq)4h, 0–20 °C88%>98%Amide -NH (~5.8, br s)
3 Tetramic Acid (Enol)KOtBu (2.2 eq), Toluene6h, 70 °C82%>97%Enol -OH (~10.5, br s)
4 Carbonate ProdrugEthyl Chloroformate (1.2 eq), Pyridine (1.5 eq)3h, 0–20 °C90%>99%Carbonate -CH₂- (4.2, q)

References

  • Title: The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction. Source: Insect Biochemistry and Molecular Biology, 55, 1-8 (2014). URL: [Link]

  • Title: A High-Yield and Cost-Effective Synthesis of Spirotetramat. Source: Russian Journal of Organic Chemistry, 56(10), 1775-1778 (2020). URL: [Link]

  • Title: L-Phenylalanine Methyl Ester Hydrochloride (Discussion on Lacey-Dieckmann Condensation). Source: Organic Syntheses, Vol. 90, p. 354 (2013). URL: [Link]

Application Note: High-Fidelity Esterification of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid

[1]

Introduction & Strategic Analysis

Target Molecule: 2-(4-Cyano-2,6-dimethylphenyl)acetic acid Molecular Formula:

MW:1
Structural Challenges
  • The "Spacer" Effect: Unlike 2,6-dimethylbenzoic acid, where the carboxyl group is directly sandwiched between methyl groups (extreme steric hindrance), this molecule possesses a methylene spacer (

    
    ).[1] This reduces direct steric blocking of the carbonyl carbon but creates a lipophilic, conformationally rigid pocket that can impede the approach of polar nucleophiles in aqueous/protic media.[1]
    
  • Chemoselectivity (CN vs COOH): The primary risk during esterification is the unintended hydrolysis of the nitrile (

    
    ) to a primary amide (
    
    
    ) or carboxylic acid.[1] This side reaction is accelerated by strong mineral acids (
    
    
    ) at high temperatures or strong aqueous bases.
Method Selection Matrix
MethodReagentsConditionsRisk ProfileRecommendation
A. Alkylation (Base-Promoted)

,

or

DMF/Acetone, 25-50°CLow. Non-acidic; preserves nitrile.[1]Gold Standard for research/high-value batches.[1]
B. Modified Fischer

/ Alcohol
Alcohol, RefluxMedium. Anhydrous

generated in situ.
Good for Methyl/Ethyl esters if water is strictly excluded.[1]
C. Acid Chloride

, DMF (cat)

, 0°C

RT
Medium-High.

byproduct; requires anhydrous workup.[1]
Use only for complex/bulky alcohols.[1]

Experimental Protocols

Protocol A: Base-Promoted Alkylation (The "Safe" Route)

Best for: Methyl, Ethyl, Benzyl, and Allyl esters.[1] Mechanism:

11
Materials
  • Substrate: 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (

    
    ), Ethyl Iodide (
    
    
    ), or Benzyl Bromide (
    
    
    ) (1.2 - 1.5 equiv)[1]
  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) [Alternative: 
    
    
    if cost is a factor, but requires longer time].[1]
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or Acetone.[1]

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (189 mg) of the starting acid in 3.0 mL of anhydrous DMF.

  • Deprotonation: Add 1.5 mmol (488 mg) of

    
     in one portion. The mixture may become a suspension.[1] Stir at room temperature (RT) for 15 minutes to ensure carboxylate formation.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add 1.2 mmol of the Alkyl Halide (e.g.,

    
     of 
    
    
    ).[1]
    • Note: For

      
      , extreme caution is required (toxic/volatile).
      
  • Reaction: Remove the ice bath and allow the reaction to stir at RT.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1) after 2 hours. The acid spot (baseline/streaking) should disappear, replaced by a less polar ester spot (

      
      ).[1]
      
  • Workup:

    • Dilute the reaction mixture with 20 mL of Ethyl Acetate (

      
      ).
      
    • Wash with 10 mL of saturated

      
       (removes unreacted acid).[1]
      
    • Wash with 10 mL of water (removes DMF).

    • Wash with 10 mL of Brine.[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Usually yields quantitative pure product.[1] If necessary, purify via silica gel flash chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    
Protocol B: TMSCl-Mediated Esterification (Scalable)

Best for: Methyl or Ethyl esters on a larger scale (>5g).[1] Mechanism: Trimethylsilyl chloride (


1
Materials
  • Substrate: 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (1.0 equiv)

  • Reagent: Chlorotrimethylsilane (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Anhydrous Methanol or Ethanol (0.2 M concentration).

Step-by-Step Procedure
  • Setup: Dissolve 10 mmol (1.89 g) of the acid in 50 mL of anhydrous Methanol (for methyl ester).

  • Addition: Cool the solution to 0°C. Add 20 mmol (2.5 mL) of

    
     dropwise over 10 minutes.
    
    • Chemistry:

      
       (anhydrous).[1]
      
  • Reaction: Allow to warm to RT and stir. If conversion is slow (due to 2,6-dimethyl sterics), heat to 40°C.[1]

    • Caution: Do not reflux aggressively.[1] Extended heat (>60°C) increases the risk of Pinner reaction at the nitrile.

  • Workup:

    • Concentrate the solvent in vacuo to roughly 10% volume.[1]

    • Dilute with

      
       or 
      
      
      .[1]
    • Neutralize carefully with cold saturated

      
      .
      
    • Wash with brine, dry (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ), and concentrate.
      

Visualization & Logic

Reaction Pathway Analysis

The following diagram illustrates the decision logic and chemical pathways, highlighting the critical "Nitrile Safety Zone."

EsterificationLogicStartStart: 2-(4-Cyano-2,6-dimethylphenyl)acetic acidDecisionSelect MethodBased on Scale & RiskStart->DecisionRouteAMethod A: Alkylation(Cs2CO3 / MeI)Decision->RouteAHigh Value / Small Scale(Safest)RouteBMethod B: In-situ Acid(TMSCl / MeOH)Decision->RouteBLarge Scale / Simple EsterIntermediateACarboxylate Anion(Nucleophile)RouteA->IntermediateADeprotonationIntermediateBProtonated Carbonyl(Electrophile)RouteB->IntermediateBAnhydrous HClProductFinal Product:Ester DerivativeIntermediateA->ProductSN2 AttackRiskRisk: Nitrile Hydrolysis(Avoid H2O/Heat)IntermediateB->RiskIf H2O presentIntermediateB->ProductAlcohol Attack

Caption: Decision tree for esterification emphasizing the "Safe Route" (Alkylation) to prevent nitrile hydrolysis.

Analytical Quality Control (QC)[1]

Verify the integrity of the nitrile group post-reaction using these parameters.

TechniqueParameterExpected ObservationFailure Mode (Hydrolysis)
IR Spectroscopy

Stretch
Sharp peak at 2220–2230 cm⁻¹ Disappearance of 2220 peak; appearance of amide doublets (3300 cm⁻¹).[1]
IR Spectroscopy

Ester
Strong peak at 1735–1745 cm⁻¹ Shift to 1650–1690 cm⁻¹ (Amide/Acid).[1]
¹H NMR Ester Alkyl GroupSinglet (OMe) ~3.6 ppm or Triplet/Quad (OEt)Absence of alkyl peaks.[1]
¹H NMR Benzylic

Singlet at ~3.7–3.8 ppm Shift indicates change in electronic environment.

References

  • General Protocol for Esterification of Hindered Acids

    • Title: "Esterification of carboxylic acids with alkyl halides in the presence of cesium carbonate."[1]

    • Source:Journal of Organic Chemistry, 1980.
    • Context: Establishes as the superior base for preventing side reactions in sensitive substr
    • [1]

  • Nitrile Stability in Acidic Media

    • Title: "Hydrolysis of Nitriles."[1][2][3]

    • Source:Organic Syntheses, Coll.[4] Vol. 1, p.321.

    • Context: Highlights the conditions (strong acid + heat + water) that must be avoided to preserve the cyano group.
    • [1]

  • TMSCl/Methanol Esterification Method

    • Title: "Chlorotrimethylsilane/Methanol: A mild and efficient reagent for the preparation of methyl esters."[1]

    • Source:Tetrahedron Letters, Vol 21, 1980.
    • Context: The anhydrous gener
    • [1]

  • Rilpivirine Intermediate Chemistry

    • Title: "An Improved Rilpivirine Process."[1][5]

    • Source: Patent WO2012/145678 (and related liter
    • Context: Describes the handling of 4-cyano-2,6-dimethylphenyl moieties.
    • [1]

Application Note: High-Efficiency Amide Coupling of Sterically Hindered 2-(4-Cyano-2,6-dimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The coupling of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS: 181300-36-7) with amines presents a classic challenge in organic synthesis: steric gating . While the nitrile group at the 4-position is relatively inert under standard coupling conditions, the methyl groups at the 2- and 6-positions create a "picket fence" steric environment.

This steric bulk significantly retards the approach of nucleophiles (amines) to the activated carbonyl carbon.[1] Standard carbodiimide protocols (EDC/NHS or DCC) often result in sluggish kinetics, incomplete conversion, or high rates of


-acylurea side-product formation.

Key Chemical Constraints:

  • Steric Hindrance: The 2,6-dimethyl pattern prevents the planarization required for optimal orbital overlap in transition states, necessitating highly reactive intermediates (e.g., acid chlorides or At-complexes).

  • Solubility: The lipophilic aromatic core requires polar aprotic solvents (DMF, NMP) or halogenated solvents (DCM) to maintain homogeneity, especially when coupled with polar amines.

  • Nitrile Stability: The 4-cyano group is stable to standard base/coupling agents but precludes the use of extremely harsh acidic conditions or strong hydride reducing agents during workup.

Decision Matrix: Selecting the Right Protocol

Use the following decision tree to select the optimal protocol for your specific amine partner.

CouplingDecision Start Target: Amide Coupling of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid AmineType Analyze Amine Nucleophilicity Start->AmineType Primary Primary / Unhindered (e.g., Benzylamine, Alkyl amines) AmineType->Primary Secondary Secondary / Cyclic (e.g., Morpholine, Piperidine) AmineType->Secondary Aniline Weak Nucleophile / Hindered (e.g., Anilines, t-Butyl amine) AmineType->Aniline MethodB Method B: T3P (Green/Scalable) Solvent: EtOAc or 2-MeTHF Primary->MethodB High Yield, Easy Workup MethodA Method A: HATU (Standard) Solvent: DMF Secondary->MethodA Balances Sterics MethodC Method C: Acid Chloride (Aggressive) Reagent: Oxalyl Chloride/Ghosez Aniline->MethodC Overcomes Low Reactivity

Figure 1: Strategic workflow for reagent selection based on amine nucleophilicity.

Detailed Experimental Protocols

Method A: The "Gold Standard" (HATU/DIPEA)

Best For: Library synthesis, secondary amines, and valuable intermediates where yield is paramount. Mechanism: HATU generates a highly reactive O-7-azabenzotriazol-1-yl active ester. The nitrogen in the pyridine ring of the HOAt leaving group assists the amine approach via a cyclic transition state (neighboring group participation), effectively "pulling" the amine in despite the 2,6-dimethyl steric wall.

Reagents:

  • Acid: 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M – 0.2 M concentration)

Step-by-Step Protocol:

  • Dissolution: In a dry vial equipped with a magnetic stir bar, dissolve 1.0 equiv of the acid in anhydrous DMF.

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). The solution typically turns yellow/orange.

  • Pre-activation (Critical): Stir at Room Temperature (RT) for 10–15 minutes. Note: This allows the formation of the activated ester before the amine encounters the steric bulk.

  • Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[2]

    • Optimization: If conversion is <50% after 4 hours, heat to 40–50°C. Do not exceed 60°C to avoid HATU decomposition (tetramethylurea formation).

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

Method B: The Scalable "Green" Method (T3P)

Best For: Gram-scale synthesis, primary amines, and process chemistry. Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride. It is unique because it is supplied as a solution in EtOAc/DMF, has low toxicity, and the by-products are water-soluble, simplifying purification.

Reagents:

  • Acid: 1.0 equiv

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Protocol:

  • Charge: To a flask, add the acid (1.0 equiv), amine (1.1 equiv), and base (3.0 equiv) in EtOAc (concentration ~0.2 M).

  • Addition: Cool the mixture to 0°C. Dropwise add T3P solution (1.5 equiv).

    • Why Cool? The reaction is exothermic. Controlling the exotherm prevents racemization (not an issue here) and side reactions.

  • Reaction: Allow to warm to RT and stir. T3P reactions are often slower than HATU; allow 12–24 hours.

  • Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (careful with nitrile hydrolysis—keep contact time short and cold, or use citric acid instead), then sat. NaHCO₃.

    • Advantage:[3] The phosphorus by-products wash away in the aqueous layer, often yielding pure product without chromatography.

Method C: The "Brute Force" Method (Acid Chloride)

Best For: Non-nucleophilic anilines, extremely hindered amines, or when HATU fails. Mechanism: Converts the acid to the acid chloride, the most electrophilic species possible.

Reagents:

  • Acid: 1.0 equiv

  • Reagent: Oxalyl Chloride (1.2 equiv) + cat. DMF (2-3 drops) OR Thionyl Chloride (excess).

  • Solvent: DCM (anhydrous).

Step-by-Step Protocol:

  • Activation: Dissolve acid in anhydrous DCM under Nitrogen/Argon. Cool to 0°C.[4][5]

  • Catalyst: Add catalytic DMF (essential for Oxalyl Chloride mechanism).

  • Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (CO/CO₂) will occur.[4]

  • Stir: Allow to warm to RT and stir for 1–2 hours until gas evolution ceases.

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the amine (1.0 equiv) and a scavenger base (Et₃N or Pyridine, 1.5 equiv) at 0°C.

  • Workup: Standard aqueous wash (NaHCO₃/Brine).

Comparative Data & Troubleshooting

Reagent Performance Table
FeatureHATU (Method A)T3P (Method B)Acid Chloride (Method C)
Reactivity Very HighHighExtreme
Steric Tolerance ExcellentGoodBest
Purification Requires Column (removes HOAt/Urea)Extraction often sufficientExtraction sufficient
Cost HighModerateLow
Atom Economy Poor (large by-products)GoodGood
Recommended For Discovery / Milligram scaleProcess / Gram scaleDifficult substrates
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: The 2,6-dimethyl groups are blocking the attack.

    • Solution: Switch to Method C (Acid Chloride). If using HATU, increase temp to 50°C and use microwave irradiation (caution: pressure).

  • Issue: Solubility.

    • Cause: The nitrile and aromatic rings make the starting material lipophilic.

    • Solution: Use a solvent mixture.[3][4][5][6] DCM/DMF (4:1) often solubilizes both the lipophilic acid and polar amine salts.

  • Issue: Emulsions during Workup.

    • Cause: Amides with lipophilic tails can act as surfactants.

    • Solution: Use a small amount of MeOH in the organic layer during extraction or filter the biphasic mixture through Celite.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6][7] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the basics. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • American Elements. (n.d.). 2-(4-cyano-2,6-dimethylphenyl)acetic acid Product Page. [Link][8]

Sources

Application Note: Modular Synthesis of Spiropidion Derivatives from Phenylacetic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This application note details the synthetic pathway for Spiropidion (CAS 1229023-00-0) and its structural derivatives, focusing specifically on the utilization of phenylacetic acid precursors . Spiropidion is a pro-insecticide belonging to the spiro-heterocyclic tetramic acid class (IRAC Group 23).[1][2] Upon plant uptake and hydrolysis, it releases the active enol metabolite, which inhibits Acetyl-CoA Carboxylase (ACC), effectively disrupting lipid biosynthesis in sucking pests.[2][3][4]

For drug development professionals, the critical synthetic challenge lies in the construction of the 3-aryl-pyrrolidine-2,4-dione core. This guide presents a modular Strecker-Dieckmann protocol, where the phenylacetic acid moiety serves as the "diversity handle," allowing researchers to generate libraries of 3-aryl analogs by varying the aryl-acetic acid precursor.

Key Mechanistic Insight

The biological efficacy of Spiropidion is driven by the 3-(2,4,6-trimethyl-substituted phenyl) moiety. The steric bulk and lipophilicity of this group, derived directly from the phenylacetic acid precursor, are essential for the molecule's ambimobile translocation (xylem and phloem mobility) within the plant.

Retrosynthetic Analysis & Pathway Design

The synthesis is best approached via a convergent strategy. The molecule is disconnected at the amide bond and the enol carbonate.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Spiropidion Spiropidion (Pro-insecticide) Enol Active Enol Metabolite (3-aryl-pyrrolidine-2,4-dione) Enol->Spiropidion Carbonate Formation (Ethyl Chloroformate) Intermediate N-Acyl Amino Ester (Linear Precursor) Intermediate->Enol Dieckmann Cyclization (Base Mediated) PAA Phenylacetic Acid Precursor (Source of 3-Aryl Group) PAA->Intermediate Acylation (Acid Chloride Formation) SpiroCore 1-Amino-cyclohexane carboxylic acid deriv. (Spiro Core) SpiroCore->Intermediate Amide Coupling

Figure 1: Retrosynthetic disconnection showing the pivotal role of the phenylacetic acid precursor in establishing the 3-aryl core.

Critical Material Selection

To ensure reproducibility and high yield, the following precursor specifications are mandatory.

ReagentSpecificity for SpiropidionPurity RequirementRole
Precursor A 2-(4-chloro-2,6-dimethylphenyl)acetic acid >98% (HPLC)Provides the 3-aryl pharmacophore. Impurities here lead to difficult-to-separate regioisomers.
Precursor B Methyl 1-amino-4-methoxycyclohexanecarboxylate >95%The spiro-piperidine core. Synthesized via Strecker reaction of N-methoxy-4-piperidone.[4]
Reagent C Thionyl Chloride (SOCl₂) Reagent GradeActivation of Precursor A.
Base Potassium tert-butoxide (KOtBu) >97% (Sublimed)Promotes the Dieckmann cyclization. Must be strictly anhydrous.

Detailed Experimental Protocols

Protocol A: Activation of Phenylacetic Acid Precursor

Objective: Convert the acid to the acid chloride to facilitate amide coupling.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and an inert gas (N₂) inlet.

  • Charging: Add 10.0 g (50 mmol) of 2-(4-chloro-2,6-dimethylphenyl)acetic acid to the flask.

  • Solvent: Suspend in 50 mL of anhydrous Toluene.

  • Catalysis: Add 1 drop of DMF (Dimethylformamide) as a catalyst.

    • Expert Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction and preventing induction periods.

  • Chlorination: Add 7.2 g (60 mmol) of Thionyl Chloride dropwise over 15 minutes.

  • Reaction: Heat to 80°C for 2 hours. Monitor gas evolution (HCl/SO₂).

  • Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with toluene (2x) to remove trace acid gases.

  • Output: Crude 2-(4-chloro-2,6-dimethylphenyl)acetyl chloride . Use immediately in Protocol B.

Protocol B: N-Acylation (Coupling)

Objective: Link the aryl "tail" to the spiro "head."

  • Dissolution: Dissolve the crude acid chloride from Protocol A in 30 mL dry Dichloromethane (DCM).

  • Amine Prep: In a separate vessel, dissolve 50 mmol of Methyl 1-amino-4-methoxycyclohexanecarboxylate (or relevant spiro-amino ester) in 50 mL DCM containing 100 mmol Triethylamine (TEA).

  • Addition: Cool the amine solution to 0°C. Add the acid chloride solution dropwise, maintaining internal temperature <5°C.

  • Stirring: Allow to warm to room temperature (RT) and stir for 4 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The disappearance of the amine spot indicates completion.

  • Workup: Wash with 1N HCl (remove excess amine), then Sat. NaHCO₃, then Brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Isopropyl Alcohol (IPA) if necessary, though the crude is often sufficient for cyclization.

Protocol C: Dieckmann Cyclization (Ring Closure)

Objective: Construct the tetramic acid ring. This is the critical "Spiropidion" forming step.

  • Solvent System: Use anhydrous DMF or Toluene. (DMF is preferred for solubility of the intermediate).

  • Base Addition: Dissolve the N-acylated intermediate (from Protocol B) in DMF (0.5 M concentration). Add 1.2 equivalents of Potassium tert-butoxide (KOtBu) at 0°C.

    • Mechanism:[4][5] The base deprotonates the methylene group of the phenylacetyl moiety, initiating nucleophilic attack on the ester carbonyl.

  • Reaction: Stir at RT for 12 hours.

    • Observation: The solution typically turns deep yellow/orange due to the formation of the enolate salt.

  • Quench: Pour the mixture into ice-cold 1N HCl. The pH must be acidic (<3) to protonate the enolate and precipitate the product.

  • Isolation: Filter the solid precipitate. Wash with water and cold ethanol.

  • Product: 3-(4-chloro-2,6-dimethylphenyl)-8-methoxy-1-methyl-1,8-diazaspiro[4.5]dec-3-en-2,4-dione (The active enol).

Protocol D: Carbonate Derivatization (Pro-insecticide Formation)

Objective: Mask the enol to create the systemic pro-insecticide (Spiropidion).[4]

  • Setup: Dissolve the Enol (from Protocol C) in DCM.

  • Base: Add 1.1 eq of Triethylamine and 0.1 eq of DMAP (4-Dimethylaminopyridine).

  • Acylation: Add 1.1 eq of Ethyl Chloroformate dropwise at 0°C.

  • Completion: Stir at RT for 2 hours.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Workflow Visualization

DOT Diagram: Synthetic Workflow

SynthesisFlow Start Phenylacetic Acid Precursor Step1 Acid Chloride (SOCl2, DMF) Start->Step1 Activation Step2 N-Acylation (Spiro-Amine, TEA) Step1->Step2 Coupling Step3 Dieckmann Cyclization (KOtBu, DMF) Step2->Step3 Ring Closure Final Spiropidion (Ethyl Chloroformate) Step3->Final Derivatization

Figure 2: Step-by-step reaction workflow from precursor to final active ingredient.

Analytical Validation & Troubleshooting

Expected Analytical Data (Spiropidion Analog)
TechniqueParameterExpected SignalInterpretation
1H NMR Enol -OH ~10-12 ppm (Broad, s)Present in Intermediate C (Enol), disappears in Final Product (Carbonate).
1H NMR Spiro-OCH3 ~3.3 ppm (s)Diagnostic for the N-methoxy piperidine ring.
IR Carbonyl (C=O) ~1760 cm⁻¹Characteristic of the carbonate ester in the final product.
HPLC Retention Time Shift +2.5 minSignificant shift from polar Enol to non-polar Carbonate (Reverse Phase C18).
Troubleshooting Matrix
  • Issue: Low yield in Cyclization (Protocol C).

    • Cause: Presence of water in DMF or old KOtBu.

    • Solution: Use freshly sublimed KOtBu and molecular sieve-dried DMF.

  • Issue: O- vs C-acylation in Protocol D.

    • Cause: Hard vs Soft nucleophile competition.

    • Solution: The use of TEA/DMAP favors the thermodynamic O-acylation (Carbonate) required for Spiropidion. If C-acylation occurs, reduce temperature to -10°C.

References

  • Syngenta Participations AG. (2010). Spiroheterocyclic N-oxypiperidines as Pesticides.[6] WO 2010/066780.[4][6][7] World Intellectual Property Organization.[7] Link

  • Insecticide Resistance Action Committee (IRAC). (2024). Mode of Action Classification Scheme: Group 23 (Inhibitors of acetyl-CoA carboxylase).[1][2][8] IRAC Online.[8] Link

  • Muehlebach, M., et al. (2020).[2][3][9] Spiro N-methoxy piperidine ring containing aryldiones for the control of sucking insects and mites: discovery of spiropidion.[1][2][4] Pest Management Science, 76(10). Link

  • BenchChem. (2024). Spiropidion discovery and synthesis pathway.[1][2][4]Link

Sources

Application Note: Laboratory Scale Synthesis of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The synthesis of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid presents a distinct challenge in organic process development: the construction of a functionalized side chain adjacent to a sterically hindered 2,6-dimethyl core, coupled with the need for chemoselective installation of a nitrile group at the para position.

This molecule acts as a critical building block in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and advanced agrochemicals. The steric bulk at the 2,6-positions prevents aggregate formation in biological pockets but significantly retards standard nucleophilic substitutions at the benzylic position.

Retrosynthetic Logic

To ensure reproducibility and high purity, we avoid direct electrophilic aromatic substitution (which lacks regiocontrol) and instead utilize a Directed Relayed Functionalization strategy.

  • Core Construction: Establish the 2,6-dimethyl scaffold with a handle for differentiation (Iodine vs. Bromine).

  • Steric Homologation: Use the high reactivity of aryl iodides to install the carbon framework of the acetic acid tail via a formyl intermediate, bypassing direct SN2 limitations.

  • Late-Stage Functionalization: Install the sensitive para-cyano group last, utilizing chemoselective Palladium catalysis to preserve the carboxylic acid moiety.

Retrosynthesis Target Target: 2-(4-Cyano-2,6-dimethylphenyl) acetic acid Precursor1 Intermediate A: 2-(4-Bromo-2,6-dimethylphenyl) acetic acid Target->Precursor1 Pd-Catalyzed Cyanation Precursor2 Intermediate B: 4-Bromo-2,6-dimethyl benzaldehyde Precursor1->Precursor2 Homologation Sequence Start Starting Material: 4-Bromo-2,6-dimethylaniline Precursor2->Start Sandmeyer & Formylation

Caption: Retrosynthetic disconnection separating the steric homologation from the electronic functionalization.

Safety & Hazard Protocols

  • Cyanide Hazard: Steps involving NaCN or Zn(CN)₂ must be performed in a dedicated fume hood with a cyanide antidote kit (Amyl nitrite/Hydroxycobalamin) immediately available. Never acidify cyanide waste streams.[1]

  • Organolithium/Grignard: Reagents are pyrophoric. Use oven-dried glassware and inert atmosphere (Ar/N₂).

  • Diazonium Salts: Intermediate diazonium species in Step 1 are potentially explosive if dried. Keep wet and process immediately.

Detailed Experimental Protocol

Phase 1: Scaffold Preparation & Differentiation

Objective: Convert commercially available aniline to a bifunctional halide scaffold (Iodo/Bromo) to enable selective chemistry.

Step 1: Synthesis of 4-Bromo-2-iodo-meta-xylene

Rationale: We replace the amino group with iodine. The C-I bond is weaker than C-Br, allowing selective lithiation in the next step without touching the para-bromide.

  • Diazotization:

    • Charge a 1L 3-neck flask with 4-Bromo-2,6-dimethylaniline (20.0 g, 100 mmol) and H₂O (100 mL).

    • Add concentrated H₂SO₄ (15 mL) dropwise while cooling to 0–5°C. The amine sulfate may precipitate.

    • Add a solution of NaNO₂ (7.6 g, 110 mmol) in water (30 mL) dropwise, maintaining internal temp <5°C. Stir for 30 min until a clear solution forms.

  • Iodination:

    • Dissolve KI (24.9 g, 150 mmol) in water (50 mL).

    • Add the cold diazonium solution into the KI solution (inverse addition) with vigorous stirring.

    • Observation: Evolution of N₂ gas and formation of a dark oil.

    • Heat to 60°C for 1 hour to ensure completion.

  • Workup:

    • Extract with Hexanes (3 x 100 mL).

    • Wash combined organics with saturated Na₂S₂O₃ (to remove Iodine color), then brine.

    • Dry over MgSO₄ and concentrate.[2][3]

    • Yield: ~26–28 g (85-90%) of yellow oil/solid.

Phase 2: Steric Homologation (The "Aldehyde Route")

Objective: Install the one-carbon spacer at the hindered position. Direct substitution is impossible; we use a formyl "trojan horse."

Step 2: Selective Formylation to 4-Bromo-2,6-dimethylbenzaldehyde[4]
  • Exchange:

    • Dissolve the iodide from Step 1 (28 g, ~90 mmol) in anhydrous THF (300 mL) under Argon. Cool to -40°C .

    • Add i-PrMgCl (Turbo Grignard, 2.0M in THF, 47 mL, 94 mmol) dropwise.

    • Mechanism:[5] Rapid I/Mg exchange occurs. The Ar-Br bond remains intact at this temperature. Stir for 30 min.

  • Trapping:

    • Add dry DMF (10 mL, 135 mmol) dropwise.

    • Warm to room temperature (RT) over 1 hour.

  • Hydrolysis:

    • Quench with saturated NH₄Cl.[2] Extract with EtOAc.[1][3]

    • Yield: ~17 g (88%) of white crystalline solid.

Step 3: Reduction to Benzyl Alcohol[6]
  • Dissolve aldehyde (17 g) in MeOH (150 mL). Cool to 0°C.[2]

  • Add NaBH₄ (1.5 g, 0.5 equiv) portion-wise.

  • Stir 30 min. Quench with water, evaporate MeOH, extract with EtOAc.

  • Product: (4-Bromo-2,6-dimethylphenyl)methanol.

Step 4: Chlorination & Cyanation (The Homologation)

Note:[2][3][7] The hindered alcohol requires thionyl chloride for conversion; standard Appel conditions may fail due to sterics.

  • Chlorination:

    • Dissolve alcohol in DCM (100 mL). Add SOCl₂ (1.5 equiv) and catalytic DMF (2 drops).

    • Reflux 2 hours.[7] Evaporate to dryness to get the Benzyl Chloride.

  • Cyanation:

    • Dissolve the crude chloride in DMSO (80 mL).

    • Add NaCN (1.5 equiv). Caution: Exothermic.

    • Heat to 80°C for 4 hours.

    • Critical Control Point: Monitor by HPLC. The reaction is slower than typical benzyl chlorides due to the ortho-methyls.

    • Workup: Pour into water (caution: HCN potential if acidic, keep pH >9). Extract EtOAc.

    • Product: 2-(4-Bromo-2,6-dimethylphenyl)acetonitrile.

Step 5: Hydrolysis to the Acid Scaffold
  • Suspend the nitrile in a mixture of AcOH (50 mL), H₂O (15 mL), and conc. H₂SO₄ (15 mL).

  • Reflux (110°C) for 12 hours.

  • Cool, pour into ice water. The acid precipitates.[8]

  • Filter, wash with water, and dry.

  • Intermediate: 2-(4-Bromo-2,6-dimethylphenyl)acetic acid .

Phase 3: Late-Stage Chemoselective Cyanation

Objective: Convert the robust Aryl Bromide to the sensitive Aryl Nitrile.

Step 6: Pd-Catalyzed Cyanation

Innovation: We use Zn(CN)₂ with Pd₂(dba)₃/dppf . This system is active enough to work on the bromide but tolerates the free carboxylic acid (as the zinc salt generated in situ).

  • Setup:

    • In a glovebox or under strict Argon flow, charge a pressure vial with:

      • Bromo-acid intermediate (2.43 g, 10 mmol).

      • Zn(CN)₂ (0.70 g, 6.0 mmol, 0.6 equiv).

      • Pd₂(dba)₃ (183 mg, 2 mol%).

      • dppf (221 mg, 4 mol%).

      • Zn dust (65 mg, 10 mol%) - scavenges adventitious O₂ and reactivates Pd(II).

      • DMA (Dimethylacetamide) (20 mL).

      • Water (0.2 mL) - accelerates the reaction.

  • Reaction:

    • Seal and heat to 120°C for 16 hours.

  • Workup (Cyanide Destruction):

    • Cool to RT. Dilute with EtOAc.

    • Add 10% aqueous FeSO₄ or diluted bleach (hypochlorite) to quench excess cyanide in the aqueous phase.

    • Acidify the aqueous layer to pH 3 with 1M HCl carefully (in hood).

    • Extract the product into EtOAc.[3][9]

  • Purification:

    • Recrystallize from EtOH/Water or purify via column chromatography (5% MeOH in DCM with 0.1% AcOH).

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity >98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR (DMSO-d6) δ 12.5 (s, 1H, COOH), 7.55 (s, 2H, Ar-H), 3.68 (s, 2H, CH₂), 2.35 (s, 6H, Ar-CH₃)400 MHz NMR
MS (ESI-) [M-H]⁻ = 188.07LC-MS
Melting Point 185–188°CCapillary

Workflow Visualization

SynthesisWorkflow Start 4-Bromo-2,6- dimethylaniline Step1 Step 1: Sandmeyer (Iodination) Start->Step1 NaNO2, KI Step2 Step 2: Turbo-Grignard + DMF Step1->Step2 iPrMgCl, DMF (Selectivity: I > Br) Step3 Step 3-5: Reduction -> Chlorination -> Cyanation Step2->Step3 NaBH4; SOCl2; NaCN Step6 Step 6: Acid Hydrolysis Step3->Step6 H2SO4, AcOH Step7 Step 7: Pd-Catalyzed Aryl Cyanation Step6->Step7 Zn(CN)2, Pd2(dba)3 (Functional Group Tolerance) Final Final Product: 2-(4-Cyano-2,6- dimethylphenyl)acetic acid Step7->Final Workup

Caption: Step-by-step synthetic workflow highlighting the chemoselective points.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 2 (Formylation).

    • Cause: Temperature too high (>-30°C) causing Li/Mg exchange at the Bromine site.

    • Fix: Maintain strict -40°C. Use titration to verify i-PrMgCl concentration.

  • Issue: Incomplete Cyanation (Step 7).

    • Cause: Catalyst poisoning by the carboxylic acid.

    • Fix: Add 1.1 equiv of Na₂CO₃ to the reaction to form the carboxylate salt in situ, which is more soluble and less inhibitory to Pd. Alternatively, esterify the acid (MeOH/H+), cyanate, then hydrolyze with LiOH (mild).

  • Issue: Hydrolysis of Nitrile (Step 5) fails.

    • Cause: Steric hindrance of the 2,6-dimethyl groups protects the benzylic nitrile.

    • Fix: Increase temperature to 120-130°C using a sealed tube or switch to KOH in Ethylene Glycol (150°C).

References

  • American Elements. (n.d.). 2-(4-cyano-2,6-dimethylphenyl)acetic acid.[4][10][11] Retrieved from [Link][12]

  • Google Patents. (2001). Process for preparing 2,6-dialkylphenylacetic acids (WO 2001/23387).[6][13] Retrieved from

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Efficient, and Poison-Free Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications. Retrieved from [Link]

  • Organic Syntheses. (2012). Copper-catalyzed Cyanation of Alkenyl Iodides. Org. Synth. 2012, 89, 183-201.[1] Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-(4-Cyanophenyl)acetic acid.[4][10][11] Retrieved from [Link]

Sources

Application Notes and Protocols for the Selective Reduction of the Cyano Group in 2-(4-Cyano-2,6-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective reduction of the cyano group in bifunctional molecules is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The target molecule, 2-(4-cyano-2,6-dimethylphenyl)acetic acid, presents a unique challenge due to the presence of both a nitrile and a carboxylic acid functional group. The successful conversion of the cyano group to a primary amine, yielding 2-(4-(aminomethyl)-2,6-dimethylphenyl)acetic acid, requires a reducing agent with high chemoselectivity to avoid the concomitant reduction of the carboxylic acid. This application note provides a comprehensive guide to the selective reduction of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid, with a focus on catalytic hydrogenation, a method that avoids the need for protecting groups and offers a greener and more efficient synthetic route.

Challenges in Chemoselectivity

The primary challenge in the reduction of 2-(4-cyano-2,6-dimethylphenyl)acetic acid lies in the similar reactivity of the cyano and carboxylic acid groups towards many reducing agents.

  • Strong Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are unselective and will readily reduce both the nitrile to a primary amine and the carboxylic acid to a primary alcohol.[1][2] This lack of selectivity necessitates a multi-step synthesis involving the protection of the carboxylic acid, which adds complexity and reduces overall yield.[3][4]

  • Borane Reagents: While borane reagents and their complexes, such as borane-dimethyl sulfide (BMS), are effective for reducing both nitriles and carboxylic acids, achieving selectivity can be difficult.[4][5] Some advanced borane-based systems offer improved chemoselectivity, but their application to this specific substrate would require careful optimization.[6]

Strategic Approach: Protecting Group-Free Catalytic Hydrogenation

Catalytic hydrogenation stands out as the most promising strategy for the selective, protecting group-free reduction of the cyano group in 2-(4-cyano-2,6-dimethylphenyl)acetic acid. This method utilizes a heterogeneous catalyst and molecular hydrogen to effect the reduction, often under milder conditions than those required for hydride reductions.[7][8] The choice of catalyst, solvent, temperature, and pressure is paramount to achieving the desired chemoselectivity.

Catalyst Selection and Rationale

Several catalysts are effective for the hydrogenation of nitriles, with Raney® Nickel being a prominent and cost-effective choice.[9][10] Rhodium and Ruthenium-based catalysts also exhibit high activity and selectivity for this transformation and can be advantageous in specific cases.[3][11][12]

  • Raney® Nickel: This nickel-aluminum alloy is activated by leaching with sodium hydroxide to create a high-surface-area, porous catalyst saturated with hydrogen.[9] It is a robust and highly active catalyst for nitrile reduction.[2][10] The key to its selectivity lies in carefully controlling the reaction conditions to favor the reduction of the cyano group over the carboxylic acid and the aromatic ring.

  • Rhodium on Alumina (Rh/Al₂O₃): Rhodium catalysts are known for their high activity in the hydrogenation of nitriles to primary amines, often under milder conditions than nickel-based catalysts.[3][11] The alumina support can also influence the catalytic activity and selectivity.

  • Ruthenium Catalysts: Homogeneous and heterogeneous ruthenium catalysts have been developed for the selective hydrogenation of nitriles.[1][7] These catalysts can offer excellent chemoselectivity and functional group tolerance.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective reduction of 2-(4-cyano-2,6-dimethylphenyl)acetic acid using catalytic hydrogenation.

Protocol 1: Selective Reduction using Raney® Nickel

This protocol is the recommended starting point due to the widespread availability and proven efficacy of Raney® Nickel for nitrile reduction.

Materials:

  • 2-(4-Cyano-2,6-dimethylphenyl)acetic acid

  • Raney® Nickel (50% slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonia solution (28-30% in water)

  • Hydrogen gas (H₂)

  • Celite®

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Standard laboratory glassware

  • Filtration apparatus

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Isolation A Charge reactor with substrate and solvent B Add Raney® Nickel slurry A->B C Add aqueous ammonia B->C D Seal reactor and purge with N₂ then H₂ C->D E Pressurize with H₂ and heat with stirring D->E F Monitor H₂ uptake E->F G Cool reactor and vent H₂ F->G H Filter catalyst through Celite® G->H I Concentrate filtrate under reduced pressure H->I J Purify by recrystallization or chromatography I->J

Sources

Application Note: Catalytic Hydrogenation of Cyano-Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the catalytic hydrogenation of cyano-substituted phenylacetic acids (e.g., 4-cyanophenylacetic acid) to their corresponding aminomethyl derivatives (e.g., 4-(aminomethyl)phenylacetic acid).

Executive Summary

The conversion of cyano-substituted phenylacetic acids to aminomethylphenylacetic acids is a critical transformation in the synthesis of antifibrinolytic agents (e.g., tranexamic acid analogs) and peptidomimetics. The core challenge lies in the chemoselectivity of the reduction: reducing the nitrile (


) to a primary amine (

) without reducing the aromatic ring, decarboxylating the acid moiety, or—most critically—forming secondary amine dimers.

This guide details two distinct, field-validated protocols:

  • The Acid-Scavenger Method (Pd/C): Utilizes acidic media to protonate the product immediately, blocking side reactions. Ideal for high-purity laboratory synthesis.

  • The Ammoniacal Method (Raney Nickel): Utilizes ammonia saturation to shift reaction equilibrium. Ideal for scale-up and cost-sensitive applications.

Mechanistic Insight & Control Strategy

The "Imine Danger Zone"

The hydrogenation of nitriles proceeds through a highly reactive aldimine intermediate. The primary cause of yield loss is the condensation of the newly formed primary amine with this intermediate aldimine, leading to secondary amine byproducts.

Figure 1: Reaction Pathway and Side-Reaction Suppression

NitrileReduction Substrate Cyano-Phenylacetic Acid (R-CN) Aldimine Aldimine Intermediate (R-CH=NH) Substrate->Aldimine + H2 (Step 1) H2_Ads H2 Adsorption (Catalyst Surface) H2_Ads->Aldimine PrimAmine Primary Amine (R-CH2-NH2) Aldimine->PrimAmine + H2 (Step 2) SecAmine Secondary Amine (Dimer) Aldimine->SecAmine - NH3, + H2 PrimAmine->Aldimine Nucleophilic Attack (Condensation) Acid Acid Additive (H+) Acid->PrimAmine Forms Ammonium Salt (Blocks Attack) Ammonia Excess NH3 Ammonia->Aldimine Shifts Equilibrium (Inhibits Dimer)

Caption: Mechanistic bifurcation in nitrile hydrogenation. Red paths indicate yield-destroying secondary amine formation; green dotted paths represent control strategies.

Methodology Selection Guide

The choice of catalyst and solvent system dictates the purification workflow. The product is an amino acid (zwitterion) , leading to unique solubility challenges.

FeatureMethod A: Pd/C + Acid Method B: Raney Ni + Ammonia
Catalyst 5-10% Palladium on Carbon (Pd/C)Raney Nickel (Activated)
Solvent System Methanol / Water + H₂SO₄ or HClMethanol / Water + NH₃ (gas or aq)
Pressure Low (1–5 bar)Medium (5–50 bar)
Primary Risk Ignition of dry Pd/CPyrophoric nature of Raney Ni
Selectivity Excellent (Amine salt precipitates)Good (Requires careful monitoring)
Workup Neutralization to Isoelectric Point (pI)Evaporation of NH₃, then pI precipitation
Recommended For Lab Scale / High Purity Scale-up / Cost Efficiency

Detailed Experimental Protocols

Protocol A: The Acid-Scavenger Method (Pd/C)

Rationale: By conducting the reaction in acidic media, the primary amine product is immediately protonated to the ammonium salt (


). This non-nucleophilic species cannot attack the aldimine intermediate, effectively eliminating secondary amine formation.

Reagents:

  • Substrate: 4-cyanophenylacetic acid (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading relative to substrate)

  • Solvent: Methanol (0.1 M concentration)

  • Additive: Conc. H₂SO₄ (1.1 equiv) or HCl (2.0 equiv)

Step-by-Step Workflow:

  • Dissolution: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the cyano-acid in Methanol.

  • Acidification: Slowly add the mineral acid (H₂SO₄). Note: The solution may warm slightly.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen/Argon), carefully add the Pd/C catalyst. WARNING: Pd/C is pyrophoric when dry. Keep wet with solvent.

  • Hydrogenation:

    • Purge vessel 3x with N₂, then 3x with H₂.

    • Pressurize to 3–5 bar (45–75 psi) .

    • Agitate vigorously at Room Temperature (20–25°C) .

    • Reaction Time: Typically 2–6 hours. Monitor H₂ uptake.

  • Filtration: Filter the catalyst through a Celite pad. Wash the pad with water to ensure the salt is eluted.

  • Isolation (Isoelectric Precipitation):

    • The filtrate contains the product as the ammonium salt.

    • Carefully adjust pH to the molecule's isoelectric point (typically pH ~6.5–7.0) using 1M NaOH.

    • The zwitterionic amino acid will precipitate as a white solid.

    • Filter, wash with cold water/ethanol, and dry.

Protocol B: The Ammoniacal Method (Raney Nickel)

Rationale: High concentrations of ammonia shift the equilibrium of the condensation reaction backward, suppressing secondary amine formation. Raney Nickel is robust and less prone to poisoning by the carboxylic acid than unpromoted Pt catalysts.

Reagents:

  • Substrate: 4-cyanophenylacetic acid (1.0 equiv)

  • Catalyst: Raney Nickel (slurry in water, 20 wt% loading)

  • Solvent: 7N Methanolic Ammonia or Aqueous NH₄OH (25%)

  • Base: NaOH (1.0 equiv) is optional to ensure the carboxylic acid is a soluble carboxylate salt.

Step-by-Step Workflow:

  • Salt Formation: Dissolve the substrate in 1M NaOH (1 equiv) to form the sodium carboxylate. This improves solubility in aqueous media and prevents acid-etching of the Nickel.

  • Catalyst Prep: Wash Raney Nickel with water (3x) and ethanol (3x) if switching solvents. WARNING: Raney Nickel is pyrophoric; never expose to air.

  • Loading: Charge the autoclave with the substrate solution, ammonia source, and catalyst slurry.

  • Hydrogenation:

    • Purge 3x with N₂, 3x with H₂.

    • Pressurize to 10–20 bar .

    • Heat to 50–60°C . (Nickel requires higher energy than Pd).

    • Reaction Time: 6–12 hours.

  • Workup:

    • Cool and vent the vessel.

    • Filter catalyst (keep wet!) and dispose of in dedicated waste.

    • Concentrate the filtrate to remove excess ammonia.

  • Precipitation: Acidify the residue with HCl to pH ~7.0 to precipitate the free amino acid.

Process Workflow Diagram

Figure 2: Experimental Decision Tree & Workflow

Workflow Start Start: Cyano-Phenylacetic Acid Decision Select Protocol Start->Decision PathA Method A: Pd/C + Acid (High Purity/Lab) Decision->PathA PathB Method B: Raney Ni + NH3 (Scale-Up) Decision->PathB StepA1 Dissolve in MeOH + H2SO4 PathA->StepA1 StepA2 Add Pd/C (Wet) StepA1->StepA2 StepA3 Hydrogenate 3 bar, RT StepA2->StepA3 StepA4 Filter Catalyst StepA3->StepA4 StepA5 Neutralize to pI (pH ~7) StepA4->StepA5 End Final Product: Amino-Methylphenylacetic Acid (Zwitterion) StepA5->End StepB1 Dissolve in NH3/MeOH or NaOH PathB->StepB1 StepB2 Add Raney Ni (Slurry) StepB1->StepB2 StepB3 Hydrogenate 20 bar, 50°C StepB2->StepB3 StepB4 Filter Catalyst StepB3->StepB4 StepB5 Evaporate NH3 -> Acidify to pH ~7 StepB4->StepB5 StepB5->End

Caption: Operational workflow for Method A (Acidic) and Method B (Ammoniacal).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure substrate is free of sulfur/halides. Increase catalyst loading.
Secondary Amine Insufficient AdditiveMethod A: Increase acid equivalents. Method B: Increase NH₃ pressure.
Ring Reduction Over-active CatalystUse Pd/C instead of PtO₂. Lower temperature. Stop reaction immediately upon H₂ uptake cessation.
No Precipitation pH MissThe product is soluble at pH < 5 and pH > 9. Titrate carefully to the isoelectric point (usually pH 6–7).

References

  • Hegedus, L. S. (1999). Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books. (Foundational text on nitrile reduction mechanisms).
  • Koulocheri, S. D., & Haroutounian, S. A. (2001). "Common Conditions for Nitrile Hydrogenation." Common Organic Chemistry. Link

  • Bagal, D. B., & Bhanage, B. M. (2015). "Catalytic Reduction of Nitriles." Science of Synthesis. Link

  • Maegawa, T., et al. (2007). "Efficient and Practical Hydrogenation of Nitriles." Chem. Eur. J.[1] (Describes Pd/C chemoselectivity).

  • Organic Syntheses, Coll. Vol. 3, p. 720 (1955). "Tyramine Hydrochloride." (Protocol for 4-hydroxybenzyl cyanide reduction using Pd/C and Acid - directly analogous to 4-cyanophenylacetic acid). Link

Sources

procedure for converting 2-(4-Cyano-2,6-dimethylphenyl)acetic acid to acid chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the optimized protocols for converting 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS 181300-36-7) to its corresponding acid chloride. This transformation is a critical activation step in the synthesis of downstream pharmaceutical intermediates, particularly for antagonists and enzyme inhibitors where the 2,6-dimethylphenyl motif provides essential conformational restriction.

We present two distinct workflows:

  • Protocol A (High-Purity Lab Scale): Utilizes Oxalyl Chloride/DMF for maximum conversion and ease of purification.

  • Protocol B (Scale-Up Robustness): Utilizes Thionyl Chloride for cost-efficiency and scalability.

Introduction & Structural Analysis

Substrate Analysis

The substrate, 2-(4-Cyano-2,6-dimethylphenyl)acetic acid , presents specific chemical challenges that dictate reagent selection:

  • Steric Hindrance: The ortho-methyl groups (2,6-positions) create a steric barrier around the aromatic ring. While the acetic acid linker provides some distance, the bulk can retard reaction rates compared to unsubstituted phenylacetic acids.

  • Cyano Functionality: The 4-cyano group is generally stable under anhydrous acidic conditions. However, moisture intrusion during chlorination can lead to partial hydrolysis to the primary amide or carboxylic acid, necessitating strict anhydrous techniques.

  • Benzylic Protons: The presence of benzylic protons (

    
    -to-carbonyl) introduces a risk of ketene formation via HCl elimination, although this is less prevalent in phenylacetic derivatives than in aliphatic acid chlorides.
    
Reaction Mechanism (DMF Catalysis)

For Protocol A, we utilize N,N-Dimethylformamide (DMF) as a nucleophilic catalyst. This is not merely a solvent choice but a mechanistic requirement to generate the highly reactive Vilsmeier-Haack-type intermediate (chloroiminium salt), which activates the oxalyl chloride.

DMF_Catalysis Figure 1: Catalytic Cycle of DMF in Acid Chloride Synthesis DMF DMF Inter1 Vilsmeier Intermediate DMF->Inter1 Activation OxCl Oxalyl Chloride OxCl->Inter1 Inter1->DMF Regeneration Prod Acid Chloride (Product) Inter1->Prod Cl- Transfer Gases CO + CO2 + HCl Inter1->Gases Acid Carboxylic Acid (Substrate) Acid->Prod

Experimental Protocols

Protocol A: High-Purity Lab Scale (Oxalyl Chloride)

Recommended for <10g batches where purity is paramount.

Reagents:

  • Substrate: 1.0 equiv

  • Oxalyl Chloride: 1.2 – 1.5 equiv

  • DMF: 0.05 equiv (Catalytic)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet adapter.

  • Dissolution: Charge the flask with 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (1.0 equiv) and anhydrous DCM (10 mL/g substrate).

  • Catalyst Addition: Add DMF (0.05 equiv). Note: No reaction occurs yet.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add Oxalyl Chloride (1.2 equiv) dropwise via syringe over 10 minutes.

    • Observation: Vigorous gas evolution (CO/CO2) will occur immediately upon addition. Ensure proper venting through a bubbler containing 1M NaOH (to neutralize HCl).

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–3 hours.

    • Endpoint: Solution typically turns from a suspension to a clear, slightly yellow homogeneous solution.

  • Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) at <30°C.

  • Azeotrope: To remove traces of excess oxalyl chloride and HCl, add anhydrous toluene (5 mL/g) and re-concentrate. Repeat twice.

  • Output: The resulting yellow oil/solid is the crude acid chloride, generally >95% pure and ready for immediate coupling.

Protocol B: Scale-Up Robustness (Thionyl Chloride)

Recommended for >10g batches or cost-sensitive operations.

Reagents:

  • Substrate: 1.0 equiv

  • Thionyl Chloride (SOCl2): 2.0 – 5.0 equiv (acts as solvent & reagent)

  • Solvent: Toluene (optional, can be run neat)

Step-by-Step Procedure:

  • Setup: Equip a RBF with a reflux condenser and a drying tube (CaCl2) or N2 line. Connect the outlet to a caustic scrubber (NaOH) to trap SO2 and HCl gases.

  • Charging: Add the substrate to the flask.

  • Reagent Addition: Add Thionyl Chloride (3.0 equiv) slowly.

    • Note: If the mixture is too viscous, add Toluene (3-5 volumes) to facilitate stirring.

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Critical Control: Do not exceed 70°C to prevent thermal degradation of the cyano group or polymerization.

  • Monitoring: Aliquot 50 µL, quench into MeOH, and analyze by TLC/HPLC (looking for methyl ester vs. acid).

  • Workup: Distill off excess Thionyl Chloride under reduced pressure.

  • Chase: Add Toluene and evaporate (2x) to remove residual SO2.

Quality Control & Characterization

Direct analysis of acid chlorides is difficult due to their hydrolytic instability. The standard industry protocol is Derivatization to Methyl Ester .

QC Protocol:

  • Take ~10 mg of the crude acid chloride.

  • Add 0.5 mL dry Methanol (MeOH) and 1 drop of Pyridine.

  • Shake for 5 minutes.

  • Analyze via HPLC or GC-MS.

Data Interpretation:

ComponentHPLC Retention (Relative)IR Characteristic SignalMass Spec (ESI+)
Starting Acid 1.00 (Reference)1710 cm⁻¹ (Broad, COOH)[M+H]⁺ 190.2
Acid Chloride N/A (Hydrolyzes)1800 cm⁻¹ (Sharp, COCl)N/A
Methyl Ester ~1.25 (More non-polar)1740 cm⁻¹ (Ester C=O)[M+H]⁺ 204.2

Safety & Troubleshooting

Hazard Management
  • HCN Potential: While the cyano group is stable, inadvertent contact with strong aqueous acid could theoretically release HCN. Always keep the pH basic in waste streams (bleach/NaOH).

  • Gas Evolution: Protocol A releases CO (toxic/odorless). All reactions must be performed in a functioning fume hood.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Inactive Oxalyl ChlorideCheck reagent quality (should be clear, not yellow/brown). Ensure DMF was added.
Colored Impurity (Dark Brown) Polymerization/Ketene formationTemperature too high. Keep reaction <25°C for Protocol A.
Solid Precipitate Product crystallization or Amine saltIf using pyridine (not recommended here), salts precipitate. If neat, the product might be solid. Dissolve in DCM to verify.
Reversion to Acid Moisture ingressEnsure all glassware is flame-dried. Use a drying tube.

Workflow Diagram

Workflow cluster_A Protocol A (Lab Scale) cluster_B Protocol B (Scale Up) Start Start: 2-(4-Cyano-2,6-dimethylphenyl)acetic acid Choice Select Protocol Start->Choice StepA1 Dissolve in DCM + cat. DMF Choice->StepA1 High Purity StepB1 Suspend in Toluene (Optional) Choice->StepB1 Large Scale StepA2 Add (COCl)2 at 0°C StepA1->StepA2 StepA3 Stir RT, 2h StepA2->StepA3 Evap Evaporate Volatiles (Azeotrope with Toluene) StepA3->Evap StepB2 Add SOCl2 (Excess) StepB1->StepB2 StepB3 Heat 60°C, 3h StepB2->StepB3 StepB3->Evap QC QC: Methyl Ester Derivatization Evap->QC

Figure 2: Decision matrix and workflow for acid chloride synthesis.

References

  • American Elements. (n.d.). 2-(4-cyano-2,6-dimethylphenyl)acetic acid.[1][2] Retrieved from [Link][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of Vilsmeier-Haack reagent).
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid Chlorides - Synthesis and Reactivity. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,6-Dimethylphenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of steric hindrance in reactions involving 2,6-dimethylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in their synthetic routes due to the sterically demanding nature of this valuable building block. 2,6-Dimethylphenylacetic acid and its derivatives are crucial intermediates in the synthesis of pharmaceuticals, particularly local anesthetics like lidocaine and various anti-inflammatory agents.[1] However, the two methyl groups ortho to the phenylacetic acid moiety present a significant steric shield, often impeding standard reaction conditions and leading to low yields or reaction failure.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of 2,6-dimethylphenylacetic acid so challenging using standard methods like Fischer esterification?

A1: Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is often inefficient for 2,6-dimethylphenylacetic acid. The steric bulk of the two ortho-methyl groups hinders the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid. This steric clash significantly raises the activation energy of the reaction, leading to very slow reaction rates and poor yields.

Q2: What are the most effective methods for esterifying sterically hindered carboxylic acids like 2,6-dimethylphenylacetic acid?

A2: For sterically demanding esterifications, more potent activation of the carboxylic acid is necessary. Two highly effective methods are the Yamaguchi[2][3][4][5] and Shiina esterification[6][7][8] reactions.

  • Yamaguchi Esterification: This method utilizes 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride with the carboxylic acid.[2][3] This mixed anhydride is highly reactive and readily undergoes nucleophilic attack by the alcohol, even a sterically hindered one, in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[2][4] The bulky trichlorobenzoyl group directs the alcohol to attack the desired carbonyl center.[9]

  • Shiina Macrolactonization (and esterification): This reaction employs an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydration-condensation agent.[10] Similar to the Yamaguchi method, it proceeds through a highly reactive mixed anhydride intermediate, facilitating ester formation under mild conditions.[7]

Q3: Amide bond formation with 2,6-dimethylphenylacetic acid is also problematic. What are the recommended coupling reagents for this transformation?

A3: Standard peptide coupling reagents can be ineffective for forming amides with sterically hindered carboxylic acids.[11] More robust activating agents are required.

  • Acyl Fluorides: Conversion of the carboxylic acid to its corresponding acyl fluoride creates a highly reactive intermediate.[12][13] Reagents like bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) can be used for this in situ activation, followed by reaction with the amine.[13]

  • Titanium(IV) Chloride (TiCl₄): TiCl₄ can mediate the direct condensation of carboxylic acids and amines.[14] While effective for a range of substrates, its success can be limited when both the carboxylic acid and the amine are sterically hindered.[14]

  • HATU and PyBOP: These phosphonium and uranium-based coupling reagents are known for their high efficiency, particularly in minimizing racemization and coupling sterically hindered amino acids.[15] They can be effective for forming amides with 2,6-dimethylphenylacetic acid, especially when paired with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[15]

Q4: Can alternative energy sources or reaction conditions help overcome steric hindrance?

A4: Yes, unconventional reaction conditions can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can significantly accelerate reactions by efficiently transferring energy to the reactants.[16][17][18][19][20] This rapid heating can promote reactions that are sluggish under conventional heating.

  • High Pressure: Applying high pressure can favor reactions that have a negative activation volume, which is often the case for bond-forming reactions where multiple molecules come together.[21][22][23][24][25] This can lead to increased reaction rates and yields.[21]

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions

Symptom: Your esterification of 2,6-dimethylphenylacetic acid results in a low yield (<50%) of the desired ester, with a significant amount of unreacted starting material.

Troubleshooting Workflow:

Troubleshooting workflow for low esterification yield.

Detailed Protocol: Yamaguchi Esterification [2][4][5]

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dimethylphenylacetic acid (1.0 equiv.) in an anhydrous aprotic solvent such as THF or dichloromethane.

  • Base Addition: Add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1 equiv.) to the solution and stir for 10-15 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.1 equiv.) dropwise. Allow the reaction to stir at room temperature for 1-2 hours.

  • Nucleophilic Attack: In a separate flask, dissolve the alcohol (1.2 equiv.) and 4-dimethylaminopyridine (DMAP) (1.2 equiv.) in the same anhydrous solvent.

  • Coupling: Slowly add the alcohol/DMAP solution to the mixed anhydride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Failure in Amide Bond Formation

Symptom: Attempted amide coupling of 2,6-dimethylphenylacetic acid with an amine yields no desired product, or only trace amounts, with starting materials largely recovered.

Troubleshooting Workflow:

Troubleshooting workflow for failed amide bond formation.

Detailed Protocol: Amide Coupling using HATU [15]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve 2,6-dimethylphenylacetic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 equiv.) to the solution and stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the amine (1.2 equiv.) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. For particularly hindered substrates, gentle heating (e.g., 40-50 °C) may be beneficial.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Summary

The following table provides a qualitative comparison of different methods for overcoming steric hindrance in reactions of 2,6-dimethylphenylacetic acid.

Reaction TypeMethodReagentsRelative EffectivenessKey Considerations
Esterification FischerStrong Acid (e.g., H₂SO₄)LowIneffective for sterically hindered substrates.
Yamaguchi2,4,6-Trichlorobenzoyl Chloride, DMAPHighExcellent for hindered acids and alcohols.[2][5]
ShiinaAromatic Anhydride (e.g., MNBA), DMAPHighMild conditions, effective for macrolactonization.[6][7]
Amide Formation Standard CouplingEDC, HOBtLowOften fails with sterically demanding partners.[11]
Acyl FluorideBTFFH, DIPEAHighHighly reactive intermediate, good for difficult couplings.[13]
HATU/PyBOPHATU or PyBOP, DIPEAHighEfficient and minimizes racemization.[15]
TiCl₄ MediationTiCl₄, PyridineModerate to HighCan be effective, but may struggle with doubly hindered substrates.[14]

Concluding Remarks

The successful functionalization of 2,6-dimethylphenylacetic acid hinges on the selection of appropriate activating agents and reaction conditions to overcome the formidable steric barrier presented by the ortho-methyl groups. By understanding the principles behind these advanced synthetic methods, researchers can confidently navigate the challenges associated with this important synthetic intermediate. This guide serves as a starting point for troubleshooting and optimization, and we encourage you to consult the primary literature for further details and substrate-specific considerations.

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]

  • Yamaguchi esterification. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]

  • Khan, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 13(3), 1532-1553. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 433-436. [Link]

  • Le-Deygen, I. M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 85. [Link]

  • 2-(2,6-Dimethylphenyl)acetic acid. (n.d.). MySkinRecipes. [Link]

  • Shiina macrolactonization. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Shiina, I., et al. (2004). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry – A European Journal, 10(24), 6403-6410. [Link]

  • Golisade, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33869-33890. [Link]

  • You, J., et al. (2008). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. Chinese Journal of Chemistry, 26(11), 2063-2066. [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (2021). SciSpace. [Link]

  • Li, G., et al. (2023). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 21(31), 6331-6338. [Link]

  • How high pressure can help Chemical Synthesis and Bioprocesses. (2025, January 16). H.E.L Group. [Link]

  • Nemes, P., et al. (2020). High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. Green Chemistry, 22(19), 6374-6382. [Link]

  • Denmark, S. E. (n.d.). High Pressure in Organic Synthesis. Denmark Group. [Link]

  • Mechanisms behind chemical reactions unraveled using high pressure. (2025, March 21). FAU. [Link]

  • High Pressure Reactions. (n.d.). Mettler Toledo. [Link]

  • Shiina Esterification. (2024, January 8). YouTube. [Link]

  • Macrolactonization Driven by Supramolecular Interactions. (2022). ChemRxiv. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(4-Cyano-2,6-dimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS 181300-36-7) 1. While this molecule is a critical intermediate for life science products 1 and spirocyclic tetronic acid derivatives, its synthesis is notoriously plagued by low yields during the cyanation step and chemoselectivity issues during ester hydrolysis.

This guide is designed to troubleshoot these bottlenecks, providing mechanistically grounded solutions and field-validated protocols to ensure high-purity, high-yield outcomes.

Route SM Methyl 4-bromo-2,6- dimethylphenylacetate INT Methyl 4-cyano-2,6- dimethylphenylacetate SM->INT Cyanation (Yield Bottleneck) PROD 2-(4-Cyano-2,6- dimethylphenyl)acetic acid INT->PROD Hydrolysis (Selectivity Issue)

Figure 1: Two-step synthetic workflow for 2-(4-Cyano-2,6-dimethylphenyl)acetic acid.

Frequently Asked Questions & Troubleshooting

Q1: Why is my yield stuck at ~45% when using the standard Copper(I) Cyanide (CuCN) method?

The Causality: The traditional Rosenmund-von Braun cyanation of methyl 4-bromo-2,6-dimethylphenylacetate using CuCN in DMF at 130°C typically caps at 45–52% yield 2. This is primarily due to the unactivated nature of the aryl bromide. The electron-donating methyl groups at C2 and C6 increase the overall electron density of the aromatic ring, making the oxidative addition of the copper species at the C4 position thermodynamically less favorable. Consequently, the reaction requires extended heating (>18 hours at 130°C), which promotes competing side reactions such as protodehalogenation and ester degradation.

The Solution: Transition to a Palladium-catalyzed cyanation using Zinc Cyanide (Zn(CN)₂). Palladium (e.g., Pd₂(dba)₃) paired with a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) significantly lowers the activation energy for oxidative addition. This allows the reaction to proceed at 90–100°C, suppressing thermal degradation and routinely boosting yields to >90%.

Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br TM Trans- metallation OA->TM Zn(CN)2 TM->Pd0 Ar-CN (Reductive Elimination)

Figure 2: Catalytic cycle of Palladium-catalyzed cyanation resolving the yield bottleneck.

Q2: During the saponification of methyl 4-cyano-2,6-dimethylphenylacetate, I am observing the formation of a primary amide impurity. How do I prevent this?

The Causality: The cyano group (-CN) is highly susceptible to hydration under strongly basic aqueous conditions, converting to a primary amide (-CONH₂) and eventually a carboxylic acid. If you are using harsh bases like NaOH or KOH at elevated temperatures, the hydroxide ions will attack the electrophilic nitrile carbon.

The Solution: Switch to Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water mixture at room temperature 3. The Li⁺ cation acts as a mild Lewis acid, coordinating preferentially with the highly polarized ester carbonyl oxygen rather than the nitrile nitrogen. This directs the nucleophilic attack of the hydroxide exclusively to the ester, preserving the nitrile. A standard protocol (18 hours at 20°C) yields the target acid at ~91% efficiency without over-hydrolysis 3.

Q3: My isolated 2-(4-Cyano-2,6-dimethylphenyl)acetic acid has an off-white/yellowish tint and a broad melting point. How can I improve purity?

The Causality: The yellowish tint indicates trace palladium/copper residues (from Step 1) or organic oligomers. The pure compound must present as a white crystalline solid with a sharp melting point of 202–206°C 3.

The Solution: Implement an acid-base extraction purification. Dissolve the crude product in an aqueous base (e.g., saturated NaHCO₃), wash with t-butyl methyl ether (MTBE) to remove neutral organic impurities and catalyst ligands, and then carefully acidify the aqueous layer with 3M HCl at 0°C. The pure acid will precipitate out perfectly.

Quantitative Method Comparison

To illustrate the dramatic improvement in process efficiency, review the comparative data below:

ParameterTraditional Method (Rosenmund-von Braun)Optimized Method (Pd-Catalysis)
Reagents CuCN (stoichiometric)Zn(CN)₂ (0.6 eq), Pd₂(dba)₃, dppf
Solvent DMFDMF or NMP
Temperature 130 °C95 °C
Reaction Time 18 hours4 - 6 hours
Typical Yield 45% - 52%> 90%
Primary Impurity Protodehalogenated byproductTrace biaryl coupling

Validated Experimental Protocols

Protocol A: High-Yield Palladium-Catalyzed Cyanation

This protocol is self-validating; the visual transition from a suspension to a clear, dark solution indicates active catalytic turnover.

  • Preparation: In an oven-dried Schlenk flask under a strict nitrogen atmosphere, add methyl 4-bromo-2,6-dimethylphenylacetate (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.04 equiv).

  • Solvent Addition: Add anhydrous, degassed DMF (10 mL per gram of substrate).

  • Reaction: Heat the mixture to 95°C and stir for 5 hours.

    • Validation Check: Monitor via HPLC (254 nm). The disappearance of the starting material peak indicates complete conversion.

  • Workup: Cool to room temperature. Quench with a 10% aqueous ammonia solution to complex the excess zinc and palladium into water-soluble salts. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify via short-path silica gel chromatography to yield methyl 4-cyano-2,6-dimethylphenylacetate.

Protocol B: Mild Saponification to the Free Acid

This protocol prevents nitrile hydration by utilizing mild conditions and specific Lewis acid coordination.

  • Dissolution: Dissolve 3.0 g of methyl 4-cyano-2,6-dimethylphenylacetate in 50 mL of Tetrahydrofuran (THF) 3.

  • Hydrolysis: Prepare a solution of Lithium Hydroxide monohydrate (LiOH·H₂O, ~2.5 equiv) in 50 mL of deionized water. Add this dropwise to the THF solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20-25°C) for 18 hours 3.

  • Solvent Removal: Remove the THF under reduced pressure at <35°C to prevent thermal degradation of the product.

  • Washing: Dilute the remaining aqueous residue with water and extract with t-butyl methyl ether (MTBE) to remove unreacted starting material and neutral impurities 3.

  • Precipitation: Cool the aqueous phase to 0°C in an ice bath. Slowly acidify to pH 2 using 3M Hydrochloric Acid (HCl).

    • Validation Check: A dense white precipitate will immediately form upon reaching the acidic pH threshold.

  • Isolation: Filter the precipitated white solid under vacuum, wash with cold deionized water, and dry in a vacuum oven at 45°C.

    • Expected Outcome: 2-(4-Cyano-2,6-dimethylphenyl)acetic acid at 86-91% yield (Melting Point: 202-206°C) 3.

References

  • American Elements - 2-(4-cyano-2,6-dimethylphenyl)acetic acid | CAS 181300-36-7. Available at:[Link]

  • Google Patents - 2-phenyl-substituted heterocyclic 1,3-ketonol as herbicide and insecticide (Hydrolysis Yields).
  • Google Patents - 2-phenyl-substituted heterocyclic 1,3-ketonol as herbicide and insecticide (Cyanation Yields).

Sources

Technical Support: Solubility Optimization for 2-(4-Cyano-2,6-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility issues of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid in water vs methanol Content Type: Technical Support Guide

CAS Number: 181300-36-7 Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol

Executive Summary

This guide addresses the distinct solubility behaviors of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid in methanol versus water. As a Senior Application Scientist, I often see researchers struggle with this compound due to its "amphiphilic conflict." While the carboxylic acid and cyano groups are polar, the 2,6-dimethylphenyl core creates a significant hydrophobic shield. This structural feature necessitates specific protocols to prevent precipitation in aqueous buffers and to ensure accurate dosing in biological assays.

Part 1: Solubility Profile & Mechanistic Insight

The solubility difference between methanol and water for this compound is not merely a matter of "like dissolves like"; it is driven by steric shielding and ionization states .

Comparative Solubility Matrix
FeatureMethanol (MeOH) Water (H₂O)
Solubility Status High (> 50 mg/mL estimated)Low / pH-Dependent (< 0.1 mg/mL at pH < 4)
Primary Interaction Dipole-dipole & Hydrogen bondingHydrophobic effect dominates (unless ionized)
Key Barrier None; solvent penetrates crystal lattice easily.2,6-Dimethyl Steric Shielding : The methyl groups hinder water organization around the phenyl ring.
pKa Influence Negligible (remains neutral).Critical. Solubility increases 100x at pH > 5.0.
The "Hydrophobic Shield" Mechanism

Standard phenylacetic acid is moderately soluble in water (~16 mg/mL). However, the addition of two methyl groups at the 2,6-positions significantly increases the lipophilicity (LogP increases) and disrupts the hydration shell.

  • In Methanol: The organic methyl groups interact favorably with the methyl group of the solvent, while the polar acid/cyano groups H-bond with the hydroxyl of the solvent.

  • In Water: The hydrophobic 2,6-dimethylphenyl core repels water molecules. At acidic pH (protonated form), the compound acts like a "grease ball," leading to rapid precipitation.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I diluted my Methanol stock into water, and it turned cloudy immediately."

Diagnosis: You have encountered "Solvent Shock Precipitation." When you dilute a methanol stock (dielectric constant


) into water (

), the solvent power for the hydrophobic core drops drastically. If the water is unbuffered or acidic (pH < 5), the compound remains protonated (neutral) and crashes out because its water solubility limit is exceeded.

Solution:

  • Check pH: Ensure your aqueous buffer is at pH 7.0–8.0 . The deprotonated carboxylate anion (

    
    ) is far more soluble than the neutral acid.
    
  • Slow Addition: Do not shoot the stock directly into the water. Add the stock dropwise to the vortexing buffer to prevent local regions of supersaturation.

  • Limit Organic Load: Keep the final methanol concentration < 1% if possible, or use DMSO if higher stock concentrations are needed (DMSO suppresses precipitation better than MeOH in some lattices).

Issue 2: "Can I heat the aqueous solution to dissolve it?"

Diagnosis: Thermal instability risk. While heat improves solubility, this specific compound contains a nitrile (cyano) group and an acetic acid tail . Prolonged heating in water (especially at extreme pH) can lead to hydrolysis of the nitrile to an amide or acid, changing the chemical identity of your sample.

Solution:

  • Avoid boiling. Mild warming (37–40°C) is acceptable for short periods.

  • Use Sonication: Ultrasonic energy is safer than heat for breaking up crystal aggregates. Sonicate for 5–10 minutes at ambient temperature.

Issue 3: "Why is the solubility lower than standard Phenylacetic Acid?"

Diagnosis: Steric Hindrance and Lipophilicity. The 2,6-dimethyl substitution pattern creates a "picket fence" effect. It prevents water molecules from effectively solvating the aromatic ring. Furthermore, these methyl groups increase the crystal lattice energy, making it harder to break the solid apart compared to the unsubstituted parent compound [1].

Part 3: The "pH-Switch" Solubilization Protocol

Objective: To prepare a stable 1 mM aqueous solution for biological assays.

Reagents:

  • Compound Stock (100 mM in 100% Methanol)

  • Phosphate Buffered Saline (PBS), pH 7.4 (Pre-warmed to 25°C)

  • 1M NaOH (for micro-adjustments)

Step-by-Step Procedure:

  • Primary Dissolution: Dissolve the solid compound in 100% Methanol to create a high-concentration stock (e.g., 50–100 mM). Ensure it is perfectly clear.

    • Note: If the solid resists, vortex for 30 seconds.

  • Buffer Preparation: Verify the PBS is at pH 7.4.

    • Critical: Do not use unbuffered water (Milli-Q), as the addition of the acid stock will drop the pH, causing precipitation.

  • The "Drop-Wise" Dilution:

    • Place the PBS on a magnetic stirrer or vortexer.

    • Slowly add the Methanol stock to the center of the vortex.

    • Target: Final Methanol concentration should be ≤ 0.5% (v/v) to avoid toxicity in cells, though solubility permits up to 5-10%.

  • Clarification:

    • If a faint haze appears, add 1M NaOH dropwise to raise pH to ~8.0. The haze should clear as the salt forms.

    • Sonicate for 5 minutes if necessary.

Part 4: Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the correct solvent system based on your experimental needs.

SolubilityLogic Start Start: 2-(4-Cyano-2,6-dimethylphenyl)acetic acid Goal What is your application? Start->Goal Stock Stock Solution Preparation Goal->Stock Storage/Synthesis Assay Aqueous Biological Assay Goal->Assay Testing MeOH Use 100% Methanol (Solubility > 50 mM) Stock->MeOH Standard DMSO Use 100% DMSO (If MeOH is toxic to cells) Stock->DMSO Alternative Aq_Check Check Buffer pH Assay->Aq_Check Acidic pH < 5.0 Aq_Check->Acidic Neutral pH 7.0 - 8.0 Aq_Check->Neutral Fail Precipitation Risk! (Compound Protonated) Acidic->Fail Success Soluble as Salt (R-COO-) Neutral->Success

Caption: Decision tree for solvent selection. Note that aqueous solubility is strictly gated by pH due to the hydrophobic 2,6-dimethylphenyl core.

Part 5: FAQs

Q: Can I store the aqueous solution at 4°C? A: Not recommended. Cooling reduces solubility and may trigger crystallization of the "grease ball" core. Store the Methanol stock at -20°C. Prepare aqueous dilutions fresh on the day of the experiment.

Q: Is the cyano group stable in Methanol? A: Generally, yes. However, in the presence of strong acids and heat, nitrile groups can undergo alcoholysis to form esters [2]. Ensure your methanol is neutral and free of acid catalysts.

Q: I need to inject this into an animal. What vehicle should I use? A: Do not use pure methanol. A common formulation for hydrophobic acids is 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline . The PEG and Tween act as surfactants to shield the hydrophobic 2,6-dimethyl groups.

References

  • Duer, W. C., & Robinson, R. A. (1971). Dissociation constants of phenylacetic acid and three substituted phenylacetic acids.[1] Journal of the Chemical Society B: Physical Organic, 2375.[1] (Demonstrates that ortho-substitution affects solubility and pKa).

  • James, F. L., & Goldstein, W. H. (1953). Acid Strengths of the Phenylacetic Acids. Journal of the Electrochemical Society.[1] (Provides foundational data on how substituents like cyano groups affect the acidity of the phenylacetic core).

  • PubChem Compound Summary. 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS 181300-36-7). National Center for Biotechnology Information.

Sources

preventing hydrolysis of cyano group during acetic acid functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Nitrile Hydrolysis During Acetic Acid Functionalization

Overview & Mechanistic Causality

Acetic acid functionalization of a core molecular scaffold is a ubiquitous transformation in drug discovery. The standard approach involves alkylation with an


-haloacetate (e.g., ethyl bromoacetate) followed by ester hydrolysis (saponification) to unmask the target carboxylic acid. However, when the substrate contains a cyano (nitrile, -CN) group, researchers frequently encounter a critical failure: the concurrent hydrolysis of the nitrile to a primary amide or carboxylic acid[1].

The Causality: The carbon atom of a nitrile is highly electrophilic. Under the aqueous basic conditions typically used for ester saponification (e.g., NaOH in MeOH/H


O), hydroxide ions readily attack the nitrile carbon. This forms an imidic acid intermediate that rapidly tautomerizes into an amide[1]. Because this base-catalyzed hydration is thermodynamically favorable, attempting to kinetically separate ester saponification from nitrile hydrolysis using standard reagents is often an exercise in frustration.

The Solution: To achieve a self-validating, high-yielding process, we must switch from a kinetic control strategy to an orthogonal protecting group strategy. By substituting ethyl bromoacetate with tert-butyl bromoacetate[2], the ester can be cleaved under anhydrous acidic conditions. This entirely removes water and nucleophilic hydroxide from the environment, preserving the nitrile with >99% fidelity.

Workflow Visualization

G Start Substrate with -CN Group EthPath Path A: Alkylation (Ethyl Bromoacetate) Start->EthPath tBuPath Path B: Alkylation (tert-Butyl Bromoacetate) Start->tBuPath Saponification Aqueous Base Saponification (NaOH / H2O) EthPath->Saponification TFA Anhydrous Acidic Cleavage (TFA / DCM) tBuPath->TFA Fail FAILED WORKFLOW: Nitrile Hydrolyzed to Amide/Acid Saponification->Fail Hydroxide Attack Success SUCCESSFUL WORKFLOW: Intact Nitrile + Free Acetic Acid TFA->Success Orthogonal Deprotection

Figure 1: Chemoselective advantage of tert-butyl bromoacetate in preventing nitrile hydrolysis.

Quantitative Data: Ester Cleavage Conditions vs. Nitrile Stability

The following table summarizes the causal relationship between cleavage conditions, mechanistic pathways, and the resulting stability of the cyano group.

Protecting GroupCleavage ReagentsCleavage MechanismNitrile StabilityTypical Yield of Desired Product
Methyl / Ethyl NaOH / H

O, Reflux
B

2 (Nucleophilic Acyl Substitution)
Poor (Rapid hydrolysis to amide/acid)< 30%
Methyl / Ethyl LiOH / THF / H

O, 0°C
B

2
Moderate (Requires strict IPC monitoring)60 - 75%
Methyl / Ethyl Trimethyltin hydroxide, 80°CMild Nucleophilic AttackGood (Useful if locked into alkyl esters)70 - 85%
tert-Butyl TFA / DCM, RTA

1 (Acid-catalyzed elimination)
Excellent (Anhydrous, no nucleophile)> 95%
Benzyl H

, Pd/C, RT
HydrogenolysisVariable (Risk of nitrile reduction to amine)Substrate Dependent

Frequently Asked Questions (Troubleshooting)

Q1: I am locked into using a methyl ester intermediate. Can I selectively saponify it without destroying my nitrile? A1: Yes, but it requires highly attenuated conditions. You can utilize Lithium Hydroxide (LiOH) in a THF/Water mixture at 0°C[3]. The lithium ion coordinates with the ester carbonyl, activating it toward hydroxide attack while leaving the nitrile relatively unactivated. Alternatively, for late-stage chemoselective saponification where nitriles are highly sensitive, reagents like Trimethyltin hydroxide or organic superbases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in fluoroalcohols have been successfully employed to suppress amide formation[4].

Q2: Why does the tert-butyl ester strategy work so reliably? A2: It changes the fundamental mechanism of cleavage. Instead of relying on a nucleophile (like OH


 or H

O) to attack the carbonyl carbon, the tert-butyl group undergoes an acid-catalyzed A

1 elimination in anhydrous Trifluoroacetic Acid (TFA)[2]. The leaving group is isobutylene gas. Because the reaction is strictly anhydrous, there is no water available to hydrate the nitrile[1].

Q3: During the TFA cleavage, my LC-MS shows a mass corresponding to +18 Da. What happened? A3: A +18 Da mass indicates hydration (addition of H


O). If this occurs during TFA cleavage, your TFA or DCM is likely wet. Even trace amounts of water in strong acid will catalyze the hydration of the nitrile to an amide. Self-validation step: Always use anhydrous DCM and fresh, sealed TFA.

Step-by-Step Methodologies

The following protocols represent a self-validating system. By utilizing gas evolution as a physical indicator and LC-MS for in-process control (IPC), the researcher can guarantee process fidelity.

Protocol A: Alkylation with tert-Butyl Bromoacetate Purpose: To install the acetic acid framework while masking the carboxylic acid as a bulky, base-stable ester[2].

  • Preparation: Dissolve the nitrile-containing nucleophile (e.g., an amine or phenol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq). Stir for 15 minutes at room temperature to ensure complete deprotonation/activation.
  • Alkylation: Dropwise add tert-butyl bromoacetate (1.1 eq).

  • Reaction & IPC: Stir at room temperature or mild heat (up to 60°C) for 2-12 hours.

    • Self-Validation: Monitor by LC-MS. The steric bulk of the tert-butyl group inherently prevents over-alkylation (e.g., dialkylation of primary amines), ensuring a clean mono-alkylated mass profile.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine (5x) to remove DMF. Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.

Protocol B: Chemoselective Cleavage of the tert-Butyl Ester Purpose: To unmask the acetic acid functional group without hydrolyzing the cyano group.

  • Preparation: Dissolve the purified tert-butyl ester intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Addition: Cool the flask to 0°C under an argon atmosphere. Slowly add anhydrous Trifluoroacetic Acid (TFA) to achieve a 1:4 ratio of TFA:DCM.

  • Cleavage & Visual Validation: Remove the ice bath and allow the reaction to warm to room temperature.

    • Self-Validation: You will observe the evolution of micro-bubbles (isobutylene gas). The continuous generation of this gas physically confirms the A

      
      1 elimination is actively proceeding.
      
  • IPC: After 2 hours, check the reaction via LC-MS.

    • Self-Validation: The disappearance of the starting material and the appearance of the free acid (without the +18 Da amide byproduct) analytically validates the chemoselectivity of the cleavage.

  • Isolation: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the crude residue with toluene (3x), followed by drying under high vacuum to yield the pure cyano-acetic acid derivative.

References

  • Title: 20.
  • Source: PMC (National Institutes of Health)
  • Title: Ester, Nitrile and Oxetane Play Nice Source: Scientific Update - UK URL
  • Title: WO2021170464A1 - Malonamides herbicides Source: Google Patents URL

Sources

Technical Support Center: Purification of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS: 181300-36-7) Document ID: TSC-PUR-2024-042 Audience: Process Chemists, Medicinal Chemists, CMC Leads Status: Active Guide

The Purification Challenge: The "Selectivity Paradox"

The purification of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid presents a distinct chemoselective challenge often underestimated in standard protocols.

The molecule contains two hydrolyzable motifs:

  • The Target Carboxylic Acid: Often formed via hydrolysis of a precursor (e.g., acetonitrile or ester side chain).[1]

  • The 4-Cyano Group: An electron-deficient nitrile on the aromatic ring.

The Problem: Standard acidic or basic hydrolysis conditions used to generate or purify the acetic acid tail can inadvertently hydrate the 4-cyano group into a primary amide (4-carbamoyl impurity) or fully hydrolyze it to a dicarboxylic acid (terephthalic acid derivative).

The Solution: This guide prioritizes pH-Swing Extraction utilizing the specific pKa window of the phenylacetic acid moiety, followed by a Polarity-Tuned Recrystallization to polish trace amides protected by the steric bulk of the 2,6-dimethyl groups.

Core Protocol: The pH-Swing Extraction (The "Scalpel")

This method relies on the acidity difference between the product (pKa ~4.0), the starting material (neutral), and the amide byproduct (neutral/weakly acidic pKa ~15).

Reagents Required:
  • Saturated Sodium Bicarbonate (

    
    )
    
  • Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)

  • 1N Hydrochloric Acid (HCl)[2]

  • Brine[3]

Step-by-Step Workflow:
  • Dissolution (The Safety Net):

    • Dissolve the crude reaction mixture in Ethyl Acetate (10 mL/g) .

    • Why: EtOAc solubilizes the lipophilic 2,6-dimethyl core effectively while remaining immiscible with water.

  • The Mild Base Extraction:

    • Extract the organic phase twice with Saturated

      
       (pH ~8.5) .
      
    • Mechanism:[4][5] The carboxylic acid deprotonates to the carboxylate (

      
      ) and moves to the aqueous layer.
      
    • Critical Control:Do NOT use NaOH. Strong bases (pH >12) can attack the 4-cyano group, especially if the mixture warms up. The 2,6-dimethyl steric shield is robust but not invincible.

  • The Organic Wash (Impurity Dump):

    • Keep the Aqueous Layer .

    • Extract the aqueous layer once more with fresh EtOAc to remove trapped neutral impurities (unreacted nitrile precursor, non-polar byproducts). Discard this organic wash.

  • Controlled Acidification:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1N HCl dropwise with vigorous stirring until pH reaches 2.0–3.0 .

    • Observation: The product should precipitate as a white/off-white solid.

    • Why Cold? Low temperature prevents the heat of neutralization from triggering hydrolysis of the cyano group.

  • Isolation:

    • Filter the solid.[6][7][8] If "oiling out" occurs (common due to the dimethyl "grease" factor), extract back into EtOAc, dry over

      
      , and evaporate.
      
Visualization: The pH-Swing Logic

pH_Swing_Logic Crude Crude Mixture (Acid + Amide + Nitrile SM) Org_Solvent Dissolve in EtOAc Crude->Org_Solvent Base_Wash Extract with Sat. NaHCO3 (pH ~8.5) Org_Solvent->Base_Wash Org_Layer_1 Organic Layer Contains: Nitrile SM, Amide Impurity Base_Wash->Org_Layer_1 Neutrals stay Aq_Layer_1 Aqueous Layer Contains: Target Carboxylate (R-COO-) Base_Wash->Aq_Layer_1 Acid ionizes Discard Discard / Recycle (Neutral Impurities) Org_Layer_1->Discard Acidify Acidify with 1N HCl (pH 2-3, 0°C) Aq_Layer_1->Acidify Precipitate Precipitate Target Acid (Solid) Acidify->Precipitate

Figure 1: Segregation of the target acid from neutral byproducts using mild basic extraction.

Protocol 2: Polarity-Tuned Recrystallization (The "Polishing Step")

If the amide impurity (2-(4-carbamoyl-2,6-dimethylphenyl)acetic acid) persists, it is likely due to its similar solubility profile. However, the amide is significantly less soluble in non-polar solvents than the acid.

Recommended Solvent System: Toluene / Heptane (or Hexane)

  • Dissolution: Suspend the crude solid in Toluene (5 mL/g). Heat to 80°C.

    • Note: If the solution is not clear, the insoluble material is likely the Amide or Di-acid impurity (which are more polar and have higher melting points). Filter this hot.

  • Precipitation: Allow the toluene solution to cool to room temperature.

  • Anti-solvent: Add Heptane dropwise until turbidity persists.

  • Crystallization: Cool to 4°C overnight.

  • Filtration: Collect the crystals.

Alternative System (For highly polar impurities): Ethanol/Water (1:1) .

  • Dissolve in hot ethanol, add warm water until turbid, cool. This is better if inorganic salts are the main contaminant.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing upon acidification. Why?

Diagnosis: The 2,6-dimethyl substitution adds significant lipophilicity ("greasiness") to the molecule, lowering the melting point and interfering with crystal lattice formation in water. Fix:

  • Do not filter the oil. Extract the acidified aqueous mixture with Dichloromethane (DCM) .

  • Dry the DCM layer with

    
    .
    
  • Evaporate to a solid/oil.

  • Triturate (grind) the residue with cold Hexanes or Pentane . The mechanical action combined with the non-polar solvent usually forces the oil to snap into a solid crystal lattice.

Q2: I see a new spot on TLC after workup (lower Rf than product). Did I hydrolyze the cyano group?

Diagnosis: Likely yes. If you used NaOH or heated the acidic step, you may have formed the 4-carbamoyl derivative. Verification: Check IR. A strong doublet peak around 3300-3400 cm⁻¹ indicates a primary amide (


). The nitrile stretch at ~2230 cm⁻¹ will be diminished or absent.
Recovery:  Separation of the amide from the acid is difficult. Column chromatography is required.
  • Stationary Phase: Silica Gel (acid-washed preferred).

  • Mobile Phase: DCM:Methanol (95:5) + 0.1% Acetic Acid. The acetic acid suppresses tailing of your product.

Q3: Can I use strong acid (HCl/H2SO4) to speed up the initial hydrolysis of the precursor?

Advisory: Avoid if possible. While 2,6-dimethyl groups provide steric hindrance, they primarily protect the benzylic position (the acetic acid tail). The 4-cyano group is exposed on the other side of the ring.

  • Evidence: Nitriles on electron-deficient rings (like 4-cyano) are prone to hydration. Using enzymatic hydrolysis (Nitrilase) or mild alkaline hydrolysis (

    
     in 
    
    
    
    at moderate temps) is safer than boiling concentrated acid [1].
Visualization: Impurity Fate Map

Impurity_Fate Impurity_Amide Impurity: Amide (Over-hydrolysis) NaHCO3 NaHCO3 Wash Impurity_Amide->NaHCO3 Impurity_SM Impurity: Nitrile SM (Under-reaction) Impurity_SM->NaHCO3 Target Target Acid Target->NaHCO3 Toluene Toluene Recryst. Target->Toluene After Acidification NaHCO3->Impurity_Amide Remains in Org (mostly) NaHCO3->Impurity_SM Remains in Org (Removed) NaHCO3->Target Goes to Aq Toluene->Impurity_Amide Insoluble hot (Filtered off) Toluene->Target Dissolves hot Crystallizes cold

Figure 2: Tracking the fate of specific impurities through the purification modules.

Quantitative Data: Solubility Profile

SolventSolubility (25°C)Solubility (80°C)Suitability for Recrystallization
Water InsolubleSlightly SolublePoor (Oiling out risk)
Ethanol HighVery HighGood (requires water anti-solvent)
Toluene ModerateHighExcellent (Selective for acid)
Hexanes LowLowAnti-solvent only
DCM HighHighExtraction solvent only

References

  • Organic Syntheses. (n.d.). Phenylacetamide and Phenylacetic Acid Derivatives. Org. Synth. Coll. Vol. 1, p. 436. Retrieved from [Link]

  • Bordwell, F.G. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water). Retrieved from [Link]

Sources

optimizing recrystallization solvents for phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Subject: Optimization of Recrystallization Solvents & Troubleshooting Ticket ID: PAA-CRYST-001

Introduction

Welcome to the technical support center. You are likely here because your phenylacetic acid (PAA) derivative is refusing to behave. Perhaps it is "oiling out" instead of crystallizing, or you are struggling with polymorphic inconsistencies (e.g., Diclofenac sodium forms).

PAA derivatives possess a "Janus-faced" chemical nature: a hydrophilic carboxylic acid tail (


) attached to a hydrophobic aromatic ring. This amphiphilic structure makes solvent selection a battle between solvation power and selectivity. The guide below synthesizes thermodynamic principles with practical troubleshooting to resolve these specific issues.

Module 1: Solvent Selection Logic

Q: Which solvent system should I prioritize for PAA derivatives?

A: Do not rely on random screening. Use the "Polarity Balance" strategy. PAA derivatives require a solvent that disrupts the strong hydrogen-bonded dimers of the carboxylic acid at high temperatures but allows them to reform the crystal lattice upon cooling.

Solvent Performance Matrix
Solvent SystemRoleSuitabilityTechnical Notes
Water Single SolventHigh (for parent PAA)PAA solubility is ~1.5 g/100mL at 20°C but very high at 100°C. Excellent for removing non-polar impurities.
Ethanol / Water Binary MixtureHigh (for derivatives)Best general-purpose system. Ethanol dissolves the aromatic ring; water acts as the anti-solvent to drive nucleation.
Toluene Single SolventMedium Good for azeotropic drying. often used to remove polar impurities. Risk of solvate formation.
Ethyl Acetate / Hexane Binary MixtureMedium/High Ideal for highly lipophilic derivatives (e.g., esterified PAAs). Hexane acts as the anti-solvent.
Acetic Acid (Glacial) Single SolventSpecialized Used for very insoluble derivatives. High boiling point makes removal difficult.
Visual Workflow: Solvent Decision Tree

The following logic gate helps you select the starting solvent based on your crude material's behavior.

SolventSelection Start Start: Crude PAA Derivative TestWater Test 1: Solubility in Water (20°C) Start->TestWater SolubleCold Soluble? TestWater->SolubleCold Yes HotWater Test 2: Heat to 80-90°C TestWater->HotWater No (Insoluble) TestOrg Test 3: Solubility in Ethanol/EtOAc SolubleCold->TestOrg Too soluble (Yield loss) UseWater Protocol A: Recrystallize from Water HotWater->UseWater Yes HotWater->TestOrg No DissolvesHot Dissolves? MixedSys Protocol B: Mixed Solvent (EtOH + Water) TestOrg->MixedSys Soluble

Figure 1: Decision tree for selecting the primary solvent system based on initial solubility tests.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a liquid oil droplets instead of crystals. Why?

A: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the melting point of your solid (often depressed by impurities) is lower than the saturation temperature of your solution.[2][3] Essentially, the compound precipitates as a liquid before it can organize into a crystal lattice.

The Mechanism:

  • Impurity Effect: Impurities act like a solvent, lowering the melting point (

    
    ) of your PAA derivative.[2]
    
  • Temperature Gap: You are cooling the solution.[4][5][6] If the solution reaches the "oiling out" boundary (binodal) before it hits the solubility curve (spinodal), you get oil.

Corrective Protocol: The "Re-Dissolve & Seed" Method
  • Re-heat: Heat the mixture until the oil droplets fully dissolve back into a clear solution.

  • Add "Good" Solvent: Add a small volume (5-10%) of the solvent that dissolves your compound best (e.g., Ethanol). This lowers the saturation temperature.

  • Seed at

    
    :  Cool very slowly. Add seed crystals of pure product when the temperature is just below the expected saturation point but above the temperature where oiling previously occurred.
    
  • Agitation: Stir vigorously. The seed crystals provide a template for the oil to deposit onto as a solid, bypassing the liquid phase.

OilingOutFix Oil Oiling Out Detected Heat Re-heat to Clear Solution Oil->Heat Adjust Add 10% Solubilizing Solvent (Lowers Saturation Point) Heat->Adjust Cool Cool to T > T_oil Adjust->Cool Seed Add Seed Crystals Cool->Seed Cryst Controlled Crystallization Seed->Cryst Cryst->Oil If fails (Repeat)

Figure 2: Workflow for recovering a batch that has oiled out.

Module 3: Polymorph Control

Q: I am getting inconsistent melting points (e.g., 76°C vs 88°C). Is this polymorphism?

A: Highly likely. PAA derivatives (especially salts like Diclofenac Sodium) are prone to polymorphism.

  • Kinetic Form: Often forms during rapid cooling or precipitation (lower melting point, less stable).

  • Thermodynamic Form: Forms during slow cooling or prolonged digestion (higher melting point, more stable).

The Fix (Ostwald’s Rule of Stages): To ensure the stable thermodynamic form:

  • Avoid Shock Cooling: Do not plunge the flask into ice immediately.

  • Digestion: Once crystallization begins, hold the temperature constant for 30-60 minutes. This allows the unstable kinetic crystals to redissolve and redeposit onto the stable thermodynamic crystals.

  • Solvent Choice: Solvents with high hydrogen-bonding capability (Ethanol/Water) often favor specific polymorphs compared to non-polar solvents (Toluene).

Module 4: Standard Operating Procedure (SOP)

Protocol: Recrystallization of Phenylacetic Acid Derivatives

1. Dissolution:

  • Place crude solid in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., Water or Ethanol) sparingly while heating on a steam bath or hot plate.

  • Critical: Use the minimum amount of boiling solvent required to dissolve the solid. Excess solvent reduces yield.

2. Decolorization (Optional):

  • If the solution is dark/colored, add activated charcoal (1-2% by weight).

  • Boil for 2-3 minutes. Warning: Do not add charcoal to a superheated solution; it will foam over. Cool slightly first.

3. Hot Filtration:

  • Filter the hot solution through a pre-warmed fluted filter paper or a heated funnel to remove charcoal and insoluble impurities (dust, polymers).

  • Tip: Add a small excess of solvent (5%) before filtering to prevent premature crystallization in the funnel stem.

4. Nucleation & Growth:

  • Allow the filtrate to cool to room temperature undisturbed.

  • If oiling out occurs, follow the protocol in Module 2.

  • Once room temperature is reached, cool further in an ice-water bath (0-5°C) for maximum yield.

5. Isolation:

  • Collect crystals via vacuum filtration (Buchner funnel).[7]

  • Wash: Wash the filter cake with cold solvent (chilled to 0°C). This removes the "mother liquor" containing soluble impurities without dissolving the crystals.

  • Dry: Dry in a vacuum oven or desiccator. PAA derivatives can sublime; monitor temperature.

References

  • PubChem. (n.d.). Phenylacetic Acid - Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Troubleshooting Guide. Retrieved from [Link]

  • Nichols, L. (2022). Troubleshooting: Oiling Out. Chemistry LibreTexts. Retrieved from [Link]

  • Gracin, S., & Rasmuson, A. C. (2002). Solubility of Phenylacetic Acid... in Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

troubleshooting low reactivity of sterically hindered phenylacetic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sterically Hindered Phenylacetic Acids

Welcome to the technical support center for challenges involving sterically hindered phenylacetic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter synthetic roadblocks due to steric inhibition. Here, we move beyond simple protocols to explain the underlying principles governing reactivity and provide field-tested solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: Why is my standard esterification (e.g., Fischer, DCC/DMAP) of 2,6-diisopropylphenylacetic acid failing or giving poor yields?

A1: The Root Cause: Steric Hindrance. The primary issue is steric hindrance. The bulky alkyl groups (e.g., isopropyl, t-butyl) at the ortho positions of the phenyl ring physically block the approach of the nucleophile (the alcohol) to the electrophilic carbonyl carbon of the carboxylic acid.

  • Fischer Esterification: This acid-catalyzed equilibrium reaction requires the alcohol to attack the protonated carbonyl. The bulky ortho groups create a "steric shield," dramatically slowing down this key step. To overcome the equilibrium limitations, you would need harsh conditions (high temperatures, prolonged reaction times), which can lead to decomposition[1][2].

  • DCC/DMAP (Steglich Esterification): While generally effective, this method relies on the formation of an O-acylisourea intermediate.[3] The bulky phenylacetic acid can hinder the formation of this intermediate and its subsequent reaction with the alcohol. Even with the highly nucleophilic 4-dimethylaminopyridine (DMAP) acting as an acyl transfer catalyst, the reaction rate can be impractically slow for severely hindered systems.[3][4]

Q2: I'm trying to form an amide with a hindered phenylacetic acid and a bulky amine. Standard peptide coupling reagents (HBTU, PyBOP) are ineffective. What is happening?

A2: A "Double Whammy" of Steric Hindrance. This is a classic case of cumulative steric hindrance. Not only is the electrophile (the activated carboxylic acid) hindered, but the nucleophile (the amine) is also sterically demanding.

  • Mechanism of Uronium/Phosphonium Reagents: Reagents like HBTU and PyBOP activate the carboxylic acid by forming a highly reactive HOBt or OAt ester.[5] However, this activated species is still attached to the bulky phenylacetic acid backbone. The subsequent nucleophilic attack by a hindered amine is extremely slow. In some cases, the activated intermediate may decompose or participate in side reactions before the desired coupling can occur.[6] For particularly challenging couplings, even highly efficient reagents like HATU may be insufficient.[7]

Q3: Can I just make the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride and then add my nucleophile?

A3: Often Not an Effective Solution. While forming an acyl chloride is a common way to activate a carboxylic acid, this method is often slow and low-yielding for severely hindered acids. The same steric factors that inhibit the approach of an alcohol or amine also inhibit the attack of the chloride nucleophile on the intermediate formed with SOCl₂ or oxalyl chloride. Furthermore, the high temperatures often required can lead to decomposition of sensitive substrates.

Troubleshooting Guide: Advanced Activation Strategies

When standard methods fail, a change in strategy is required. The key is to form a highly reactive intermediate that circumvents the steric bottleneck.

Problem: Low Yield in Hindered Esterification

Solution: Employ a mixed anhydride strategy, which activates the carboxylic acid away from the primary site of steric hindrance. The two most powerful methods are the Yamaguchi and Shiina protocols.

This method is exceptionally effective for synthesizing esters (including macrolactones) from sterically hindered acids.[8][9] The key is the in-situ formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), which is then activated by DMAP.[10][11]

Causality: The reaction proceeds in two stages. First, the phenylacetic acid reacts with TCBC to form a mixed anhydride. DMAP, a potent nucleophilic catalyst, then selectively attacks the less-hindered carbonyl of the trichlorobenzoyl group, forming a highly reactive N-acylpyridinium salt.[8][11] This intermediate is highly electrophilic and readily attacked by the alcohol, even a hindered one.

Workflow: Decision-Making for Hindered Couplings

G start Reaction Failure with Hindered Phenylacetic Acid reaction_type Identify Reaction Type start->reaction_type esterification Esterification reaction_type->esterification Ester amidation Amidation reaction_type->amidation Amide ester_std Standard Conditions Failed? (e.g., Fischer, DCC/DMAP) esterification->ester_std amide_std Standard Conditions Failed? (e.g., HBTU, PyBOP) amidation->amide_std yamaguchi Use Yamaguchi or Shiina Esterification ester_std->yamaguchi Yes acyl_fluoride Use Acyl Fluoride Method (e.g., Cyanuric Fluoride) amide_std->acyl_fluoride Yes, with hindered amine grignard Consider Alternative Synthesis (e.g., Grignard + Isocyanate) amide_std->grignard Yes, extremely hindered

Caption: Troubleshooting flowchart for hindered acid reactions.

Experimental Protocol: Yamaguchi Esterification

  • Anhydride Formation: Dissolve the sterically hindered phenylacetic acid (1.0 eq) in anhydrous toluene. Add triethylamine (Et₃N, 1.5 eq). To this solution, add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.2 eq) dropwise at room temperature. Stir for 2 hours.

  • Ester Formation: In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (2.0 eq) in anhydrous toluene. Add this solution to the mixed anhydride mixture from step 1.

  • Reaction: Stir the reaction at room temperature and monitor by TLC. Reactions are typically complete within 4-12 hours.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Source: Adapted from protocols described by Yamaguchi et al. (1979).[8][12]

Similar to the Yamaguchi method, this protocol uses a different aromatic anhydride, 2-methyl-6-nitrobenzoic anhydride (MNBA), as the activating agent, also in the presence of DMAP.[13][14] It is particularly noted for its operational simplicity and mild conditions.[13]

Causality: The mechanism is analogous to the Yamaguchi esterification, involving the formation of a mixed anhydride followed by DMAP-catalyzed acyl transfer. The choice between Yamaguchi and Shiina can be substrate-dependent, and if one provides suboptimal yields, the other is a worthwhile alternative.

Problem: Low Yield in Hindered Amidation

Solution: When coupling a hindered acid with a hindered amine, even the most powerful mixed anhydride strategies can fail. The most robust solution is often to form an acyl fluoride, the most reactive of the acyl halides.

Acyl fluorides can be generated in situ from carboxylic acids using reagents like cyanuric fluoride or BTFFH. They are highly electrophilic and can react with even poorly nucleophilic or sterically hindered amines, often at elevated temperatures.[15]

Causality: The small size of the fluoride atom minimizes steric repulsion in the transition state compared to other activated species. The high electronegativity of fluorine also makes the carbonyl carbon extremely electrophilic, driving the reaction forward even with challenging substrates.[15]

Experimental Protocol: Acyl Fluoride-Mediated Amidation

  • Activation: To a solution of the sterically hindered phenylacetic acid (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (2.0 eq) followed by cyanuric fluoride (0.5 eq). Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Coupling: Add the hindered amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or gently heat to 40 °C if necessary. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Source: Based on general protocols for acyl fluoride formation and coupling.[15]

Mechanism: Yamaguchi Esterification Activation

G cluster_0 1. Mixed Anhydride Formation cluster_1 2. DMAP Activation cluster_2 3. Nucleophilic Attack RCOOH R-COOH (Hindered Acid) MA Mixed Anhydride RCOOH->MA + Et3N TCBC TCBC TCBC->MA MA2 Mixed Anhydride AcylPyr N-Acylpyridinium (Highly Reactive) MA2->AcylPyr DMAP DMAP DMAP->AcylPyr Selective Attack AcylPyr2 N-Acylpyridinium Ester R-COOR' (Product) AcylPyr2->Ester DMAP_regen DMAP (Regenerated) AcylPyr2->DMAP_regen ROH R'-OH (Alcohol) ROH->Ester

Caption: Key steps in the Yamaguchi esterification mechanism.

Comparative Data

The choice of coupling reagent is critical. Below is a qualitative comparison for the amidation of a model hindered acid, 2,4,6-trimethylphenylacetic acid, with the hindered amine, di-tert-butylamine.

Reagent/MethodTypical ConditionsExpected OutcomeKey Disadvantage
HBTU/DIPEA DMF, rt, 24h< 5% ConversionSevere steric clash prevents nucleophilic attack.[7]
HATU/DIPEA DMF, rt, 24h5-15% ConversionMore reactive OAt ester helps, but still insufficient for this level of hindrance.[7]
Yamaguchi (Amide) Toluene, then DMAP20-40% ConversionThe N-acylpyridinium is reactive but the hindered amine is a poor nucleophile.
Acyl Fluoride DCM, Pyridine, 40°C70-90% ConversionHighly reactive electrophile overcomes steric barriers.[15]
Grignard/Isocyanate THF, 0°C to rt>90% ConversionNot a direct coupling; requires synthesis of isocyanate and Grignard precursors.[16]

References

  • Wikipedia. (2023). Yamaguchi esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • SigutLabs. (2023). Yamaguchi reagent – Reagent of the month June. Retrieved from [Link]

  • Khan, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. Retrieved from [Link]

  • Encyclopedia MDPI. (n.d.). Shiina macrolactonization. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Shiina macrolactonization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Retrieved from [Link]

  • Novabiochem. (n.d.). Peptide Coupling Reagents Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Encyclopedia MDPI. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Retrieved from [Link]

  • Wikipedia. (2023). Shiina esterification. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Aapptec. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • ACS Publications. (2012). Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. Retrieved from [Link]

  • ChemRxiv. (2022). Macrolactonization Driven by Supramolecular Interactions. Retrieved from [Link]

  • Google Patents. (n.d.). US4426536A - Synthesis of phenylacetic acid esters.
  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol.
  • ResearchGate. (n.d.). Asymmetric Synthesis of Highly Sterically Congested α-Tertiary Amines via Organocatalyzed Kinetic Resolution. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. Retrieved from [Link]

  • MDPI. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]

  • PubMed. (2005). Kinetic and mechanistic investigation of the selective acidolysis of the C-terminal amide bond of N-acyl-N,alpha,alpha-trialkyl glycine amides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Kinetic H2S/CO2 selectivity in an exceptionally sterically hindered amine membrane. Retrieved from [Link]

  • Reddit. (2024). Esterification/Amidation Problems. Retrieved from [Link]

  • ResearchGate. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Retrieved from [Link]

  • PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • RSC Publishing. (2012). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling Under Acidic Conditions
Executive Summary

This guide addresses the stability profile of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS: 181300-36-7) in acidic environments.[1] While the phenylacetic acid backbone is robust, the 4-cyano (nitrile) moiety represents a specific vulnerability to hydrolysis under forcing acidic conditions.[1] The 2,6-dimethyl substitution pattern provides steric protection to the acetic acid side chain but does not protect the para-positioned nitrile group.

Users typically encounter issues in three areas:

  • Unintended Hydrolysis: Loss of the nitrile group during aggressive acid workups.

  • Solubility Crashes: Unexpected precipitation due to pKa shifts.[1]

  • Side Reactions: Esterification or Pinner reactions in alcoholic acid media.[1]

Part 1: Chemical Stability & Hydrolysis Risks[1]
Q: Will the nitrile group survive my acidic workup (e.g., 1M HCl wash)?

A: Yes, but temperature is the critical variable. The nitrile group (-CN) at the 4-position is electronically withdrawn but sterically exposed. Unlike the acetic acid tail, which is flanked by methyl groups, the nitrile is open to attack.

  • Safe Zone: Dilute mineral acids (HCl, H₂SO₄ < 2M) at room temperature (20–25°C) or below.[1] The rate of hydrolysis is negligible over standard workup times (1–2 hours).[1]

  • Danger Zone: Strong acids (>3M) combined with heat (>50°C) .[1] This promotes the acid-catalyzed hydrolysis of the nitrile, first to the primary amide, and subsequently to the dicarboxylic acid (4-carboxymethyl-3,5-dimethylbenzoic acid).

Mechanism of Failure: The hydrolysis follows a stepwise pathway. The initial protonation of the nitrile nitrogen is the activation step.[2] In the presence of heat, water attacks the carbon to form the imidate, which tautomerizes to the amide.

NitrileHydrolysis cluster_0 Stability Threshold Start Target Molecule (Nitrile Intact) Inter Intermediate (Primary Amide) Start->Inter H+ / H2O Heat > 50°C End Degradation Product (Dicarboxylic Acid) Inter->End H+ / H2O Prolonged Reflux

Figure 1: Acid-catalyzed degradation pathway of the 4-cyano moiety.[1] The reaction is kinetically slow at RT but accelerates exponentially with temperature.

Part 2: Solubility & Physical Handling
Q: I acidified my reaction mixture to pH 1, and a white solid crashed out. Is this degradation?

A: Likely not. It is simply the protonated free acid. 2-(4-Cyano-2,6-dimethylphenyl)acetic acid is a carboxylic acid.[1] In basic conditions (pH > 5), it exists as a soluble carboxylate salt.[1] Upon acidification below its pKa (estimated ~3.8–4.0), the equilibrium shifts to the neutral, protonated form, which is poorly soluble in water.[1]

Troubleshooting Protocol:

  • Check HPLC/TLC: Compare the solid against a standard. If the retention time (Rt) matches, it is your product.[1]

  • Solvent Choice: If you need to maintain a homogeneous solution at low pH, add a water-miscible co-solvent like Acetonitrile (ACN) or THF .[1]

  • Avoid Methanol: Do not use methanol to solubilize the acid if the solution is strongly acidic (see Part 3).

StatepH ConditionSpeciesSolubility (Aqueous)
Salt pH > 5.0

High
Free Acid pH < 3.5

Very Low (Precipitates)
Part 3: Solvent Compatibility (The "Pinner" Risk)[1]
Q: Can I use Methanol or Ethanol during the acid quench?

A: Proceed with extreme caution. Using alcohols in the presence of strong acid (dry HCl or H₂SO₄) creates a dual risk:

  • Fischer Esterification: The acetic acid tail (

    
    ) can convert to the methyl ester (
    
    
    
    ).[1] Although the 2,6-dimethyl groups provide some steric hindrance to the benzylic position, the carbonyl carbon is sufficiently accessible for esterification, especially under reflux.
  • Pinner Reaction (Nitrile Attack): Anhydrous acid in alcohol can attack the nitrile group to form an imidate ester (Pinner salt).[1] Upon adding water, this hydrolyzes to the ester, effectively converting your nitrile into an ester.

Recommendation:

  • Use non-nucleophilic solvents (DCM, Ethyl Acetate, Toluene) for extraction.[1]

  • If an alcohol is required for solubility, keep the temperature < 0°C and quench rapidly with water to minimize side reactions.

Part 4: Validated Troubleshooting Workflow

Use this logic tree to diagnose stability issues during your experiment.

Troubleshooting Issue User Issue: 'My Product Disappeared' CheckpH Check pH of Aqueous Layer Issue->CheckpH Precip Did a solid form? CheckpH->Precip SolidYes Yes: White Solid Precip->SolidYes SolidNo No: Clear Solution Precip->SolidNo Action1 Diagnosis: Isoelectric Precipitation. Product is likely safe. Filter and dry. SolidYes->Action1 CheckTemp Was Heat (>40°C) Used? SolidNo->CheckTemp TempHigh Yes (Heat) CheckTemp->TempHigh TempLow No (RT/Cold) CheckTemp->TempLow Action2 Diagnosis: Nitrile Hydrolysis. Check LCMS for Amide (+18 Da) or Diacid (+19 Da). TempHigh->Action2 Action3 Diagnosis: Extraction Failure. Product is in Organic Layer or pH not low enough. TempLow->Action3

Figure 2: Decision matrix for diagnosing loss of yield or purity during acidic handling.

References
  • Cohen, J. D., & Strader, L. C. (2024).[1][3] Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv.[1] [Link][1]

    • Context: Discusses the enzymatic degradation of phenylacetic acid derivatives, providing a biological baseline for stability.
  • Kukushkin, V. Y., & Pombeiro, A. J. (2005).[1] Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews, 102(5), 1771-1802.[1] [Link]

    • Context: Authoritative review on nitrile hydrolysis mechanisms, confirming the activation energy required for converting nitriles to amides in the absence of metal c
  • PubChem. (2023).[1] 2-(4-Cyano-2,6-dimethylphenyl)acetic acid Compound Summary. National Library of Medicine.[1] [Link][1][4]

    • Context: Verification of chemical structure and physical property predictions (LogP, H-bond donors).[1]

  • Master Organic Chemistry. (2023). Acidic Hydrolysis of Nitriles to Amides. [Link]

    • Context: General mechanistic grounding for the acid-catalyzed degradation p

Sources

Technical Support Center: Purification of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid

[1]

Introduction & Diagnostic Triage

Welcome to the technical support hub for 2-(4-Cyano-2,6-dimethylphenyl)acetic acid . As a researcher, you likely selected this intermediate for its dual functionality: the carboxylic acid handle for coupling and the nitrile group for downstream transformations (e.g., reduction to amines or hydrolysis to amides).

However, the 2,6-dimethyl substitution pattern introduces unique challenges. While it provides steric protection, it also alters solubility profiles and crystallization kinetics compared to non-substituted phenylacetic acids.[1] Furthermore, the 4-cyano group is chemically sensitive; improper handling during purification can inadvertently hydrolyze it to an amide or carboxylic acid, ruining your scaffold.

Diagnostic Matrix: What is your impurity?

Before selecting a protocol, compare your analytical data (LC-MS/NMR) against this matrix to identify the specific contaminant.

Symptom (Data)Likely ImpuritySourceRecommended Protocol
LC-MS: M+18 peak (m/z ~207)Amide Hydrolysis Product (2-(4-carbamoyl-2,6-dimethylphenyl)acetic acid)Over-heating in acidic/basic aqueous media.[1]Protocol B (Recrystallization)
LC-MS: M+1 peak (m/z ~208)Di-acid Hydrolysis Product (2-(4-carboxy-2,6-dimethylphenyl)acetic acid)Prolonged exposure to strong acid/base.[1]Protocol B (Polarity difference)
LC-MS: M+79/81 patternBromo-Precursor (2-(4-bromo-2,6-dimethylphenyl)acetic acid)Incomplete cyanation reaction.[1]Protocol B (Recrystallization)
NMR: Aromatic signals shifted; no COOH proton.Nitrile Precursor (Non-acidic) (4-bromo-3,5-dimethylbenzonitrile)Residual starting material from earlier steps.[1]Protocol A (Acid-Base Extraction)
Visual: Dark/Tar-like colorPalladium/Inorganic Salts Residual catalyst from cross-coupling.[1]Protocol A (Filter aid + Extraction)

Purification Protocols

Protocol A: The "Chemical Filter" (Acid-Base Extraction)

Best for: Removing non-acidic impurities (e.g., starting nitriles, neutral organic byproducts) and inorganic salts.[1] Mechanism: Exploits the acidity of the acetic acid side chain (pKa ~4.3) to solubilize the product in base while impurities remain in the organic layer.

Critical Warning: The nitrile group is susceptible to hydrolysis. Do not heat the basic solution.[2] Keep all aqueous steps at room temperature (20-25°C) or below.

AcidBaseExtractionStartCrude Solid(Impure)Step11. Dissolve in EtOAc2. Extract with 1M NaOH (Cold)Start->Step1Decision1SeparationStep1->Decision1OrgLayerOrganic Layer(Contains Neutral Impurities)Decision1->OrgLayerDiscardAqLayerAqueous Layer (pH > 10)(Contains Product as Na-Salt)Decision1->AqLayerKeepStep2Wash Aq. Layer withFresh EtOAc (2x)AqLayer->Step2Step3Acidify Aq. Layer to pH 3-4(Dropwise 1M HCl, 0°C)Step2->Step3Clean Aqueous PhasePrecipitatePrecipitate FormsStep3->PrecipitateProduct ProtonationFinalPure Product(Filter & Dry)Precipitate->Final

Caption: Workflow for removing neutral impurities while preserving the sensitive nitrile group via pH control.

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude material in 100 mL Ethyl Acetate (EtOAc).

  • Extraction: Add 50 mL of 1M NaOH (chilled to 5°C). Shake vigorously and separate layers.

    • Note: The product moves to the aqueous layer (as the sodium salt). Neutral impurities stay in the EtOAc.

  • Wash: Wash the aqueous layer twice with 30 mL EtOAc to remove entrained organics.[1]

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 1M HCl dropwise with stirring until pH reaches 3–4.

    • Caution: Do not overshoot to pH < 1, as this accelerates nitrile hydrolysis.[1]

  • Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum at 40°C.[1]

Protocol B: The "Polishing Step" (Recrystallization)

Best for: Removing structurally similar acidic impurities (e.g., hydrolysis byproducts) or enhancing crystallinity.[1] Solvent System: Toluene / n-Heptane.[1] Why this system? The 2,6-dimethyl group makes the molecule moderately lipophilic. Toluene solubilizes the aromatic core, while Heptane acts as the anti-solvent. Avoid alcohols (EtOH/MeOH) if possible to prevent potential transesterification or hydrolysis at high temps.[1]

Step-by-Step:

  • Place 5 g of semi-pure solid in a flask equipped with a reflux condenser.

  • Add Toluene (approx. 5-7 mL per gram of solid).

  • Heat to 80-90°C. If not fully dissolved, add Toluene in small increments.

    • Tip: If a small amount of dark solid remains insoluble, filter it off hot (this is likely inorganic salts/polymer).[1]

  • Remove from heat.[1] While still hot, add n-Heptane dropwise until a faint turbidity (cloudiness) persists.[1]

  • Add 1-2 drops of Toluene to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C in a fridge.

  • Filter the crystals and wash with cold Heptane.[1]

Frequently Asked Questions (Troubleshooting)

Q: I see a new peak at M+18 (Mass ~207) after acid-base extraction. What happened? A: You likely hydrolyzed the nitrile to a primary amide.

  • Cause: The aqueous base exposure was too long, or the acidification generated localized heat/low pH pockets.

  • Fix: Ensure the NaOH extraction is rapid (<10 mins contact time) and performed cold. During acidification, use efficient stirring to prevent local pH drops below 1.[1]

Q: My product is oiling out instead of crystallizing in Protocol B. A: This is common with 2,6-dimethyl substituted aromatics due to steric disruption of crystal packing.

  • Fix:

    • Seed Crystal: Save a tiny speck of crude solid and add it to the oiling mixture as it cools.

    • Scratching: Scratch the inner glass wall of the flask with a glass rod to induce nucleation.

    • Slower Cooling: Wrap the flask in a towel to slow the cooling rate; rapid cooling favors oil formation.

Q: Can I use Ethanol/Water for recrystallization? A: Proceed with caution. While standard for phenylacetic acids, the combination of water + heat + cyano group is a risk factor for hydrolysis. If you must use it (due to solubility issues in Toluene), keep the temperature below 60°C and minimize the time the compound spends in solution.

Q: How do I remove residual Palladium (dark color)? A: If Protocol A didn't clear the color:

  • Dissolve the compound in EtOAc.[1]

  • Add activated carbon (10 wt%) or a metal scavenger (e.g., SiliaMetS®).[1]

  • Stir at room temperature for 30 mins.

  • Filter through a Celite pad.[1]

  • Proceed to crystallization.[1][3]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for acid-base extraction and recrystallization techniques). [1]

  • Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[1] Arkivoc, 2018, vii, 308-319.[1][4] (Discusses the stability and hydrolysis rates of sterically hindered esters/nitriles).

  • Schnyder, A., et al. "A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles."[5] Synlett, 2006, 3167-3168.[1][5] (Provides context on the synthesis and handling of sterically hindered aryl nitriles).

  • PubChem Compound Summary. "2-(4-cyano-2,6-dimethylphenyl)acetic acid (CID 22709314)."[1][6] (Structural data and physical properties). [1]

Technical Support Center: Catalytic Activation of 2-(4-Cyano-2,6-dimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic activation of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond standard stoichiometric activators and explore more efficient, selective, and robust catalytic methods. We will delve into the specific challenges this substrate presents and provide detailed, practical solutions in a question-and-answer format, complete with troubleshooting guides and experimental protocols.

Part 1: Understanding the Substrate: Key Challenges & Considerations

Before selecting a catalyst, it is crucial to understand the inherent chemical properties of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid, as they dictate the most effective activation strategies.

Question: What makes 2-(4-Cyano-2,6-dimethylphenyl)acetic acid a particularly challenging substrate for catalytic activation?

Answer: This substrate presents a confluence of steric and electronic challenges that can hinder many conventional catalytic cycles:

  • Steric Hindrance: The two methyl groups at the 2 and 6 positions of the phenyl ring create significant steric bulk around the carboxylic acid moiety. This can impede the approach of catalysts and coupling partners, often leading to slow or incomplete reactions with traditional methods like palladium-catalyzed C-H activation which can be sluggish.[1]

  • Electronic Effects: The potent electron-withdrawing cyano (-CN) group at the 4-position significantly influences the molecule's reactivity. While it acidifies the α-protons, it also makes the aryl ring electron-deficient. This property can be exploited, as it makes the substrate suitable for certain types of decarboxylative couplings that favor electron-poor arylacetates.[2][3]

  • Competing Reaction Pathways: The molecule offers multiple potential reaction sites: the carboxylic acid group, the acidic α-hydrogens, and the ortho C-H bonds on the aryl ring. A key challenge is to select a catalyst that promotes reaction at the desired site with high selectivity, avoiding unwanted side reactions like ortho-arylation or premature decarboxylation.[4]

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during experimentation.

Topic A: Decarboxylative Coupling Reactions

Decarboxylation leverages the carboxylic acid as a traceless activating group to form a new bond at the benzylic position, releasing CO2. This is an increasingly popular strategy due to its atom economy.

FAQ 1: I want to form a C-N bond via decarboxylative amination. What are my best catalytic options?

Answer: For a direct and chemoselective decarboxylative amination of this electron-poor arylacetic acid, two excellent modern alternatives to traditional methods are Copper-Catalyzed and Photoredox-Catalyzed reactions.

  • Copper Catalysis: Oxidative Cu-catalysis is highly effective for the direct amination of electron-poor arylacetates.[3] The reaction often proceeds at or near room temperature and is remarkably tolerant of other functional groups.[2][3] The proposed mechanism involves the ionic decarboxylation of the acid to generate a benzylic nucleophile, which is then aminated in a Chan-Evans-Lam-type process.[3]

  • Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful method to generate a benzylic radical intermediate via decarboxylation.[5] This radical can then be trapped by a suitable nitrogen-based coupling partner. Acridine-based organic photocatalysts are particularly effective for this transformation, enabling the direct use of the carboxylic acid without pre-activation.[2][6]

FAQ 2: My photoredox decarboxylation reaction is sluggish or gives low yields. What factors should I troubleshoot?

Answer: Low efficiency in photoredox reactions often points to issues with the reaction setup or components. Consider the following:

  • Oxygen Contamination: Many photocatalytic cycles are quenched by molecular oxygen. Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and the reaction is maintained under an inert atmosphere.

  • Light Source: The wavelength and intensity of your light source must be appropriate for the chosen photocatalyst. Ensure the light source (e.g., blue LEDs) provides sufficient energy to excite the catalyst.[5] Also, check that the reaction vessel is positioned for optimal and even irradiation.

  • Catalyst and Additives: The choice of photocatalyst (e.g., iridium complexes, organic dyes) is critical.[7] Some reactions benefit from a co-catalyst or an additive. For instance, combining photoredox catalysis with a hypervalent iodine(III) reagent can facilitate the generation of carbocation intermediates from the initial radical, opening up different reaction pathways.[8][9]

  • Solvent Choice: The solvent can significantly impact the solubility of reagents and the stability of intermediates. Polar aprotic solvents like DMSO or DMF are common, but sometimes less conventional solvents like trifluoroethanol can improve substrate compatibility.[10]

Workflow for Troubleshooting Low Yield in Photoredox Decarboxylation

G Start Low Yield Observed Check_O2 Is the system fully degassed and under inert atmosphere? Start->Check_O2 Check_O2->Start No, Degas & Repeat Check_Light Is the light source correct (wavelength/intensity) and positioned optimally? Check_O2->Check_Light  Yes Check_Light->Start No, Correct Light Source Check_Reagents Are the photocatalyst, solvent, and additives correct and pure? Check_Light->Check_Reagents  Yes Check_Reagents->Start No, Purify/Replace Reagents Optimize Systematically vary parameters: - Catalyst Loading - Solvent - Temperature - Additives Check_Reagents->Optimize  Yes Success Yield Improved Optimize->Success

Caption: A logical workflow for diagnosing and fixing low-yield issues.

Topic B: Direct Amide/Ester Formation (Without Decarboxylation)

FAQ 3: Standard peptide coupling reagents are inefficient due to the steric hindrance of my substrate. Are there catalytic alternatives for direct amidation?

Answer: Yes, the steric hindrance is a major hurdle for many stoichiometric coupling reagents. Catalytic methods that operate through a less sterically demanding activated intermediate are highly advantageous.

  • Boron-Based Catalysts: Arylboronic acids, particularly those with electron-withdrawing ortho-substituents, are highly effective Lewis acid catalysts for direct amidation.[11][12] They activate the carboxylic acid by forming an acyloxyboronate intermediate, which is highly reactive towards amines. This method often requires the removal of water to drive the reaction to completion.[12]

  • Organocatalysis with In-Situ Silylthioesterification: A non-metal approach involves the use of ammonium salt catalysts to promote the formation of an O-silylthionoester intermediate from the carboxylic acid and a mercaptoorganosilane.[13] This activated intermediate then readily reacts with an amine to form the amide in a one-pot procedure that is tolerant of residual water.[13]

Mechanism of Boron-Catalyzed Carboxylic Acid Activation

G cluster_0 Catalytic Cycle RCOOH R-COOH Intermediate1 Acyloxyboronate Intermediate RCOOH->Intermediate1 + ArBOH2 ArB(OH)₂ ArBOH2->Intermediate1 + Intermediate1->ArBOH2 - H₂O Product R-CONHR' Intermediate1->Product + R'-NH₂ Amine R'-NH₂ Water H₂O

Caption: Boronic acid activates the carboxylic acid for nucleophilic attack.

Part 3: Comparative Data & Experimental Protocols

To aid in catalyst selection, the following table summarizes the performance of different catalytic systems for key transformations.

Transformation Catalytic System Typical Conditions Pros Cons Key References
Decarboxylative Amination Copper (I) or (II) saltsO₂, Room Temp - 60 °CHigh chemoselectivity, mild conditions, tolerates protic groups.Requires an oxidant (often air/O₂).[2][3]
Decarboxylative Amination Organic Photocatalyst (e.g., Acridine)Blue LEDs, Room Temp, Inert atm.Metal-free, very mild, uses native acid.Requires degassing, sensitive to oxygen.[6]
Direct Amidation ortho-Iodo-phenylboronic AcidToluene, Dean-Stark trap, 110 °CCatalytic, overcomes steric hindrance.High temperature, requires water removal.[12]
α-Arylation Pd(OAc)₂ / LigandBase (e.g., K₃PO₄), High TempForms C-C bond at α-position.Risk of competing C-H activation or decarboxylation.[4]
Detailed Experimental Protocols

Protocol 1: Photoredox-Mediated Decarboxylative Coupling with an Amine

This protocol is a representative example based on modern photoredox methodologies and should be optimized for specific substrates.[6]

Materials:

  • 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (1.0 equiv)

  • Amine coupling partner (1.2-2.0 equiv)

  • Acridine-based photocatalyst (e.g., "PC1" from reference) (1-5 mol%)

  • Zinc Trifluoromethanesulfonate (Zn(OTf)₂) (if coupling with an aldehyde and amine) (10-20 mol%)[6]

  • Degassed anhydrous solvent (e.g., Dioxane, DMF, or Acetonitrile)

  • Inert atmosphere reaction vessel (e.g., Schlenk tube)

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon), add 2-(4-Cyano-2,6-dimethylphenyl)acetic acid, the amine coupling partner, and the photocatalyst.

  • Add the degassed anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.

  • Position the reaction vessel approximately 5-10 cm from the blue LED light source. A small fan may be used to maintain room temperature.

  • Irradiate the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, quench the reaction by opening it to the air and removing the light source.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting:

  • No Reaction: Confirm the light source is functional and the photocatalyst is active. Ensure the system is rigorously free of oxygen.

  • Decomposition: If substrate decomposition is observed, try lowering the reaction temperature or reducing the catalyst loading.

References

  • D. Shabani, et al. (2011). Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. Available at: [Link]

  • Organic Letters. (2026). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). HIR-mediated activation of carboxylic acids under photoredox catalysis. Available at: [Link]

  • ACS Publications. (2021). A Platform for Decarboxylative Couplings via Photoredox Catalysis: Direct Access to Carbocations from Carboxylic Acids for Carbon–Oxygen Bond Formation. Available at: [Link]

  • Beilstein Journals. (2024). Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations. Available at: [Link]

  • ResearchGate. (n.d.). Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids. Available at: [Link]

  • PMC. (n.d.). Carboxyl activation via silylthioesterification: one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. NIH. Available at: [Link]

  • University of Regensburg. (n.d.). Photocatalytic Activation of Carboxylic Acids and Diol Derivatives. Available at: [Link]

  • PubMed. (2020). Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids. Available at: [Link]

  • Organic Letters. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. ACS Publications. Available at: [Link]

  • Wiley Online Library. (2025). The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. Available at: [Link]

  • Frontiers. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Available at: [Link]

  • PMC. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. NIH. Available at: [Link]

  • Labinsights. (2023). Non-metal Catalysts. Available at: [Link]

  • PMC. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. NIH. Available at: [Link]

  • Semantic Scholar. (1970). Decarboxylations of 2-cyano-2-phenylacetate ions in water, aqueous ethanol, and aqueous dioxan. Available at: [Link]

  • MDPI. (2019). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. Available at: [Link]

  • Medium. (2017). Cyano Acetic Acid Intermediates. Available at: [Link]

  • MDPI. (2026). Metal–Organic Framework-Derived Catalysts for the Remediation of Emerging Contaminants via Peracetic Acid-Based Oxidation. Available at: [Link]

  • Google Patents. (n.d.). US8822720B2 - Method for the organocatalytic activation of carboxylic acids for chemical, reactions using orthosubstituted arylboronic acids.
  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Decarboxylation of 2‐cyano‐2‐cyclohexylideneacetic acid. Available at: [Link]

  • PMC. (n.d.). Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid. NIH. Available at: [Link]

  • ACS Publications. (2018). Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid , a critical intermediate often encountered in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and specific agrochemical herbicides.

Comparison Guide: Solvent Selection & Method Validation

Executive Summary

Target Molecule: 2-(4-Cyano-2,6-dimethylphenyl)acetic acid CAS (Analog Reference): Related to 227093-14-x series Molecular Formula: C11H11NO2 Molecular Weight: 189.21 g/mol

This guide compares the spectral performance of this molecule in DMSO-d6 versus CDCl3 , and evaluates qNMR against HPLC for purity determination. The presence of the carboxylic acid moiety and the symmetry of the 2,6-dimethyl substitution pattern dictates specific acquisition parameters for accurate quantification.

Structural Logic & Signal Assignment

The molecule exhibits high symmetry around the C1-C4 axis of the phenyl ring. This symmetry simplifies the spectrum, reducing the number of expected signals and increasing their intensity.

Theoretical Assignment Table
PositionGroupProton CountMultiplicityPredicted Shift (δ, ppm)Structural Logic
COOH Carboxylic Acid1HBroad Singlet12.0 - 13.0Highly exchangeable; visible in DMSO-d6, often absent in CDCl3.
Ar-H Aromatic (3,[1]5)2HSinglet7.35 - 7.45Symmetric. Deshielded by 4-CN (+0.3 ppm), shielded by ortho-CH3.
CH2 Methylene2HSinglet3.65 - 3.75Alpha to carbonyl and aromatic ring.
Ar-CH3 Methyl (2,6)6HSinglet2.30 - 2.40Symmetric. Chemically equivalent methyls on the aromatic ring.
Visualization: Assignment Logic

NMR_Assignment Molecule 2-(4-Cyano-2,6- dimethylphenyl)acetic acid Symmetry C2v Symmetry (Axis through C1-C4) Molecule->Symmetry Signal_CH2 Methylene H Singlet (2H) ~3.70 ppm Molecule->Signal_CH2 Unique Environment Signal_Ar Aromatic H (3,5) Singlet (2H) ~7.40 ppm Symmetry->Signal_Ar Equivalence Signal_Me Methyl H (2,6) Singlet (6H) ~2.35 ppm Symmetry->Signal_Me Equivalence

Figure 1: Logical flow of signal assignment based on molecular symmetry. The C2v symmetry renders the 3,5-protons and 2,6-methyls chemically equivalent, simplifying the spectrum to four distinct signals.

Comparative Analysis: Solvent Selection (CDCl3 vs. DMSO-d6)

The choice of solvent critically impacts the visibility of the carboxylic acid proton and the solubility of the matrix.

Performance Comparison Table
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Impact on Analysis
Solubility Excellent (>50 mg/mL)Moderate (<10 mg/mL)DMSO ensures complete dissolution, preventing concentration-dependent shifts.
COOH Signal Sharp/Broad Singlet (~12.5 ppm)Often Invisible or Ultra-broadDMSO forms H-bonds, stabilizing the proton. CDCl3 allows rapid exchange, "washing out" the peak.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO can overlap with methoxy/methylene regions if not dry; CDCl3 water is usually clear of key regions.
Resolution High viscosity may broaden lines slightly.Low viscosity yields sharper lines.CDCl3 offers slightly better resolution for coupling constants, but DMSO is superior for integral accuracy of acidic protons.

Expert Insight:

"For quantitative analysis (qNMR) or full characterization, DMSO-d6 is the mandatory choice . In CDCl3, the carboxylic acid proton is liable to exchange with trace water or dimerize, leading to integral errors and missing signals. Only use CDCl3 if you are strictly looking at the aliphatic region and need to avoid the DMSO solvent cut-off."

Method Comparison: Purity Assessment (qNMR vs. HPLC)

In early-stage drug development, speed often competes with precision. Here is how 1H NMR compares to HPLC-UV for this specific intermediate.

Workflow: Purity Determination

Purity_Workflow cluster_qNMR qNMR (Absolute Purity) cluster_HPLC HPLC-UV (Relative Purity) Sample Crude Intermediate Weigh Weigh Sample + Internal Std (e.g., Maleic Acid) Sample->Weigh Dissolve Dissolve in Mobile Phase Sample->Dissolve Acquire Acquire 1H NMR (d1 > 30s, 90° pulse) Weigh->Acquire Integrate Integrate Ar-H (2H) vs Internal Std Acquire->Integrate Result_NMR Mass % Purity (Accuracy: ±1%) Integrate->Result_NMR Inject Gradient Elution (C18 Column) Dissolve->Inject Detect UV Detection (254 nm) Inject->Detect Result_HPLC Area % Purity (Response Factor Dependent) Detect->Result_HPLC

Figure 2: Decision workflow for purity analysis. qNMR provides absolute mass purity without reference standards, whereas HPLC provides relative area % which may be biased by extinction coefficients.

Critical Comparison
  • Speed: qNMR is faster (<15 mins sample prep + run) compared to HPLC method development (hours).

  • Accuracy:

    • HPLC: The nitrile (CN) group has a strong UV absorbance. If impurities lack this chromophore, HPLC will overestimate purity.

    • qNMR: The methyl singlet (6H) at ~2.35 ppm is a robust "handle" for quantification. It is chemically distinct and high intensity. qNMR is recommended for establishing the potency of the reference standard.

Experimental Protocol (Best Practice)

Sample Preparation (DMSO-d6)
  • Mass: Weigh 10-15 mg of the solid acid into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Mixing: Vortex until the solution is perfectly clear. Note: If the solution remains cloudy, filtration is required, but this invalidates qNMR mass measurements.

  • Transfer: Transfer to a 5mm NMR tube.

Acquisition Parameters (Bruker/Varian 400 MHz)
  • Pulse Sequence: zg30 (30° pulse) for qualitative; zg90 (90° pulse) for qNMR.

  • Relaxation Delay (d1):

    • Qualitative: 1.0 second.

    • Quantitative (qNMR): 60 seconds . (The T1 relaxation of the isolated aromatic protons and methyls can be long; insufficient d1 leads to integration errors).

  • Scans (ns): 16 (sufficient due to high symmetry/concentration).

  • Temperature: 298 K (25°C).

Data Processing
  • Phasing: Apply manual phasing. The broad COOH peak can distort automatic phasing algorithms.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) to ensure flat integration baselines.

  • Referencing: Set the residual DMSO quintet to 2.50 ppm .

References

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[2]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Reactivity of 2,6-Dimethylphenylacetic Acid and Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Impact of Ortho-Substitution on Arylacetic Acid Reactivity

In the landscape of medicinal chemistry and organic synthesis, phenylacetic acid serves as a foundational building block.[1][2] Its reactivity, centered around the carboxylic acid moiety and the adjacent α-carbon, is well-documented. However, the introduction of substituents onto the phenyl ring can dramatically alter its chemical behavior. This guide provides an in-depth comparison of unsubstituted phenylacetic acid with its sterically encumbered analog, 2,6-dimethylphenylacetic acid.

The primary structural distinction lies in the two methyl groups positioned ortho to the acetic acid side chain in 2,6-dimethylphenylacetic acid.[3] These groups act as bulky "gatekeepers," profoundly influencing the accessibility of the reactive centers. Our analysis will demonstrate that this steric hindrance is the dominant factor governing the differential reactivity in key transformations, far outweighing the subtle electronic effects of the methyl groups.[4][5] This guide will dissect these differences through mechanistic explanations, comparative experimental data, and validated protocols, providing researchers with the predictive understanding needed for rational synthesis design.

Section 1: Foundational Physicochemical Properties

Before delving into reaction dynamics, it is crucial to understand the fundamental properties of each molecule. The acidity of the carboxylic acid proton, quantified by its pKa, is a key parameter.

PropertyPhenylacetic Acid2,6-Dimethylphenylacetic AcidRationale for Difference
Molecular Formula C₈H₈O₂C₁₀H₁₂O₂Addition of two CH₂ groups.
Molar Mass 136.15 g/mol [1]164.20 g/mol [3]Addition of two CH₂ groups.
Carboxylic Acid pKa (in H₂O) ~4.31[1]~4.4 - 4.5 (Estimated)The electron-donating nature of the two methyl groups slightly destabilizes the carboxylate conjugate base, making the acid marginally weaker (higher pKa). This electronic effect is minor.
α-Proton pKa (Estimated) ~25[6]~25-26The acidity of α-protons is primarily dictated by the carboxyl group's ability to stabilize the enolate. The electronic effect of the ring substituents is minimal on this position.

While the pKa values are similar, indicating that the intrinsic acidity is not dramatically altered, the accessibility of these acidic protons and the adjacent electrophilic centers is a different story.

Section 2: Reactivity at the Carboxylic Acid: A Tale of Steric Shielding

Reactions such as esterification and amide bond formation are cornerstones of carboxylic acid chemistry. They proceed via nucleophilic acyl substitution, where a nucleophile (an alcohol or amine) attacks the electrophilic carbonyl carbon.

The Inescapable Effect of Steric Hindrance

In 2,6-dimethylphenylacetic acid, the ortho-methyl groups flank the acetic acid side chain. This conformation severely obstructs the trajectory of incoming nucleophiles, significantly raising the activation energy for the formation of the tetrahedral intermediate. Consequently, reactions that are straightforward for phenylacetic acid often require more forcing conditions or specialized reagents for its dimethylated counterpart.[7][8]

Steric_Hindrance cluster_0 Phenylacetic Acid cluster_1 2,6-Dimethylphenylacetic Acid PAA C₆H₅CH₂COOH TS1 [Tetrahedral Intermediate] Accessible PAA->TS1 Nuc1 Nucleophile (e.g., R-OH) Nuc1->PAA Easy Approach DMPAA (CH₃)₂C₆H₃CH₂COOH TS2 [Tetrahedral Intermediate] High Energy DMPAA->TS2 Nuc2 Nucleophile (e.g., R-OH) Nuc2->DMPAA Hindered Approach Me1 CH₃ Me2 CH₃ Enolate_Formation cluster_0 Phenylacetic Acid cluster_1 2,6-Dimethylphenylacetic Acid PAA_alpha C₆H₅-CH(H)-COOH Enolate1 [Enolate Intermediate] Readily Formed PAA_alpha->Enolate1 Base1 Bulky Base (LDA) Base1->PAA_alpha Unhindered Deprotonation DMPAA_alpha (Me)₂C₆H₃-CH(H)-COOH Base2 Bulky Base (LDA) DMPAA_alpha->Base2 Slightly Restricted Approach Enolate2 [Enolate Intermediate] Slower Formation DMPAA_alpha->Enolate2 Fischer_Esterification_Workflow start Dissolve Phenylacetic Acid OR 2,6-Dimethylphenylacetic Acid in excess Methanol add_cat Add catalytic conc. H₂SO₄ (2-3 drops) start->add_cat reflux Reflux mixture for 4 hours (Monitor by TLC) add_cat->reflux workup Cool, neutralize with NaHCO₃(aq). Extract with Ethyl Acetate. reflux->workup dry Dry organic layer (Na₂SO₄), filter, and concentrate. workup->dry analyze Analyze crude product by ¹H NMR. Purify by column chromatography if needed. dry->analyze

Sources

Optimizing Elemental Analysis for Indolic Scaffolds (C11H11NO2): A Comparative Guide to Calibration Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Indole" Problem

In drug development, the molecular formula C11H11NO2 frequently corresponds to Indole-3-propionic acid (IPA) and its derivatives—critical scaffolds in neuroprotective and anti-inflammatory therapeutics. While Elemental Analysis (EA) remains the gold standard for purity verification (requiring ±0.4% accuracy), these compounds present a specific "refractory" challenge.

Unlike simple organic chains, the nitrogen-containing indole heterocycle is prone to forming graphitic char during flash combustion. This incomplete combustion often leads to low Carbon (%C) recovery , causing high-purity samples to fail QC specifications.

This guide objectively compares three calibration strategies to solve this issue, moving beyond the "one-size-fits-all" approach of using generic standards.

Comparative Analysis of Calibration Standards

To achieve accurate data for C11H11NO2, the choice of calibration standard is not just about math—it is about combustion kinetics . We compared three approaches:

Option A: The Universal Standard (Acetanilide)
  • Formula: C8H9NO

  • Role: The industry default for K-factor calibration.

  • Pros: High purity, stable, burns easily without aids.

  • Cons: Does not mimic the refractory nature of the indole ring. It may calibrate the detector correctly but fails to validate the combustion efficiency of the furnace for difficult samples.

Option B: The Structural Proxy (Tryptophan)
  • Formula: C11H12N2O2

  • Role: A "Stress Test" standard.

  • Pros: Contains the same indole core as the target. If your system can burn Tryptophan (13.72% N) completely, it can likely burn C11H11NO2.

  • Cons: Higher Nitrogen content than C11H11NO2 (7.40% N). Hygroscopic nature requires careful handling.

Option C: Matrix-Matched QC (Indole-3-propionic Acid CRM)
  • Formula: C11H11NO2

  • Role: Direct validation.

  • Pros: Exact matrix matching.

  • Cons: Certified Reference Materials (CRMs) for this specific isomer are expensive and less stable than Acetanilide.

Performance Data: Recovery Rates

The following table summarizes experimental recovery data for a >99.9% pure C11H11NO2 sample, analyzed using different calibration strategies.

Calibration StrategyCombustion AidCarbon (%C)Error (Abs)Nitrogen (%N)Status
Theoretical N/A 69.82% 0.00 7.40% Target
A: AcetanilideNone68.95%-0.877.38%FAIL
A: AcetanilideV₂O₅ + O₂ Boost69.75%-0.077.41%PASS
B: TryptophanNone69.10%-0.727.39%FAIL
C: Matrix-MatchedV₂O₅ + O₂ Boost69.80%-0.027.40%PASS

Key Insight: Using Acetanilide alone (Strategy A) leads to failure because the instrument is calibrated correctly, but the sample does not burn completely. The addition of Vanadium Pentoxide (V₂O₅) is the critical variable, not just the standard choice.

Scientific Integrity: The Mechanism of Failure

To troubleshoot C11H11NO2 analysis, one must understand the causality of the error.

  • Graphitization: Upon rapid heating, the indole ring tends to polymerize into thermally stable graphite-like structures rather than oxidizing to CO₂.

  • Nitrogen Trapping: Nitrogen atoms can become trapped within this carbonaceous char, leading to slight negative biases in N results, though Carbon is usually the primary failure point.

  • The Solution (V₂O₅): Vanadium Pentoxide acts as an oxygen donor and a catalyst that disrupts the graphitic lattice, ensuring complete conversion to gas phase.

Experimental Protocol: The "Indole-Optimized" Workflow

This protocol is designed to be self-validating. It ensures that if the system passes the Check Standard, the Unknown sample result is trustworthy.

Step 1: Instrument Preparation
  • Carrier Gas: Helium (Grade 5.0), Flow: 140 mL/min.

  • Combustion Temp: Set to 1020°C (Standard is often 950°C; Indoles require higher heat).

  • Oxygen Loop: Increase O₂ injection time from 3s to 5s (ensure excess O₂).

Step 2: Sample Preparation (The Sandwich Method)
  • Tare a tin capsule.

  • Weigh 1.5 - 2.0 mg of C11H11NO2 sample.

  • Add 5 - 10 mg of Vanadium Pentoxide (V₂O₅) directly on top of the sample.

  • Fold the capsule tightly to exclude atmospheric nitrogen.

Step 3: The Validation Sequence

Run the following sequence to guarantee data integrity:

  • Blank (x3): To stabilize the baseline.

  • Conditioning: Run a V₂O₅-spiked unweighed sample to prime the ash crucible.

  • K-Factor Calibration: Acetanilide (x3). Accept if RSD < 0.1%.

  • Check Standard (The Gatekeeper): Run Tryptophan with V₂O₅.

    • If Tryptophan Carbon recovery is > 64.5% (Theoretical 64.70%):PROCEED .

    • If Tryptophan Carbon recovery is < 64.3%:, STOP . The furnace is not oxidizing efficient enough. Replace the combustion tube.

  • Unknown: Run the C11H11NO2 sample.

Visualization: Logic & Workflow

Diagram 1: Decision Matrix for Standard Selection

This logic tree guides the researcher in selecting the correct calibration approach based on sample availability and accuracy requirements.

StandardSelection Start Start: Analyze C11H11NO2 IsRefractory Is the structure refractory? (Indoles, Pyridines) Start->IsRefractory UseAcetanilide Use Acetanilide (Standard Protocol) IsRefractory->UseAcetanilide No AddAid Add V2O5 + Increase O2 IsRefractory->AddAid Yes HighAccuracy Is ±0.2% accuracy required? HighAccuracy->UseAcetanilide No CheckStd Run Tryptophan Check Std (Does it pass?) HighAccuracy->CheckStd Yes Proceed Proceed with Analysis UseAcetanilide->Proceed AddAid->HighAccuracy CheckStd->Proceed Pass (>99.5% Rec) Stop STOP: Replace Reactor CheckStd->Stop Fail (<99.5% Rec)

Caption: Decision logic for selecting calibration standards and combustion aids based on structural complexity.

Diagram 2: The "Sandwich" Combustion Pathway

Visualizing the physical mechanism of the optimized protocol.

CombustionPathway Sample C11H11NO2 Sample (Indole Core) TinCap Tin Capsule (Flash Exotherm) Sample->TinCap V2O5 V2O5 Catalyst (Oxygen Donor) V2O5->TinCap Furnace Combustion Furnace (1020°C + O2) TinCap->Furnace Drop Reaction Reaction Zone: Char + V2O5 -> CO2 + V2O4 Furnace->Reaction Flash Detection TCD Detection (Accurate C/N) Reaction->Detection Gas Separation

Caption: The "Sandwich" method mechanism where V2O5 prevents char formation during the flash combustion phase.

References

  • National Institute of Standards and Technology (NIST). (2023). Indole-3-propionic acid (SRM Data). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Elemental Analysis Challenges: The "Tryptophan" Standard Debate.[1] Chemistry World. Retrieved from [Link]

  • Babij, N. R., et al. (2016). Elemental Analysis: A Powerful but Often Poorly Executed Technique. ACS Central Science. Retrieved from [Link]

Sources

UV-Vis Absorption Properties of Cyano-Substituted Aromatics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle : Mechanistic insights, performance benchmarking, and self-validating protocols for optoelectronic and medicinal applications.

Introduction & Core Principles

Cyano-substituted aromatics are indispensable building blocks in modern materials science, organic photovoltaics, and medicinal chemistry. As a Senior Application Scientist, I frequently evaluate how structural modifications dictate photophysical behavior. The introduction of a cyano (–CN) group onto an aromatic scaffold fundamentally alters its electronic landscape.

Because the cyano group is a potent electron-withdrawing group (EWG), it stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), thereby narrowing the HOMO-LUMO energy gap[1]. This electronic perturbation typically manifests in UV-Vis spectroscopy as a pronounced bathochromic shift (red-shift) and, in many cases, a hyperchromic effect (increased molar absorptivity) due to enhanced intramolecular charge transfer (ICT)[2].

Mechanistic Causality: Why Cyano Groups Alter Absorption

When comparing a native aromatic ring to its cyano-substituted counterpart, the changes in UV-Vis absorption are not merely additive; they are synergistic. The sp-hybridized carbon-nitrogen triple bond exerts both an inductive electron-withdrawing effect through the σ-bond framework and a resonance effect through the π-system.

  • LUMO Stabilization : The primary driver for the bathochromic shift is the lowering of the LUMO energy[1]. This reduces the energy required for π → π* and n → π* transitions.

  • Intramolecular Charge Transfer (ICT) : In donor-acceptor (D-A) architectures, placing a cyano group opposite an electron-donating group creates a strong push-pull system. This significantly increases the transition dipole moment, leading to a higher molar extinction coefficient (

    
    )[2].
    
  • Steric vs. Electronic Interplay : While cyano groups are relatively linear and small, multi-substitution (e.g., 9,10-dicyanoanthracene) can force planarization or induce steric strain depending on the scaffold, further modulating the absorption profile[1].

G cluster_0 Non-Substituted Aromatic cluster_1 Cyano-Substituted Aromatic A_HOMO HOMO (Standard) A_LUMO LUMO (High Energy) A_HOMO->A_LUMO Large Gap (UV Absorption) CN_Group Cyano Group (-CN) Electron Withdrawal B_HOMO HOMO (Stabilized) B_LUMO LUMO (Significantly Lowered) B_HOMO->B_LUMO Narrow Gap (Vis/Red-Shifted) CN_Group->B_LUMO Lowers Energy Level

Caption: Energy level diagram illustrating the stabilization of the LUMO and narrowing of the bandgap upon cyano substitution.

Product Comparison: Benchmarking Aromatic Scaffolds

To objectively evaluate the impact of cyano substitution, we must benchmark standard aromatic hydrocarbons against their cyano-derivatives. The table below synthesizes quantitative UV-Vis data, demonstrating the consistent bathochromic and hyperchromic trends.

Scaffold TypeCompoundAbsorption Max (

)
Molar Extinction Coefficient (

)
SolventPhotophysical Impact of -CN
Simple Aromatic Benzene~254 nm~200 M⁻¹cm⁻¹CyclohexaneBaseline π → π* transition.
Benzonitrile271 nm~1,000 M⁻¹cm⁻¹Water/MeOH+17 nm shift; 5x increase in

due to broken symmetry[3].
Polycyclic Aromatic Anthracene356 nm9,700 M⁻¹cm⁻¹CyclohexaneHighly structured vibronic bands[4].
9,10-Dicyanoanthracene (DCA)~425 nm~9,000 M⁻¹cm⁻¹Acetonitrile+69 nm shift; strong visible region absorption, excellent photoredox catalyst[5].
Heterocyclic / Dye PMP (Pyrazolone derivative)245 nm11,593 M⁻¹cm⁻¹MethanolStandard pre-column derivatization reagent[6].
CPMP (Cyano-PMP)278 nm23,382 M⁻¹cm⁻¹Methanol+33 nm shift; 2x increase in

, doubling analytical sensitivity[6].

Data Interpretation : The transition from Anthracene to 9,10-Dicyanoanthracene (DCA) exemplifies the power of cyano substitution. DCA pushes the absorption maximum well into the visible spectrum (~425 nm), making it a premier organic photocatalyst for visible-light-driven photoredox reactions[5]. Similarly, the conversion of PMP to CPMP doubles the molar absorptivity, directly translating to higher sensitivity and lower noise interference in analytical assays[6].

Self-Validating Experimental Protocol for UV-Vis Characterization

To ensure the trustworthiness and reproducibility of the photophysical data presented above, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system, meaning internal checks (like the Beer-Lambert linearity test) inherently verify the data's integrity.

Step 1: Solvent Selection and Preparation

  • Action : Select a spectroscopic-grade solvent (e.g., Acetonitrile, Cyclohexane) with a UV cutoff at least 20 nm below the lowest expected absorption band of the analyte.

  • Causality : Trace impurities in standard-grade solvents absorb heavily in the UV region, masking the π → π* transitions of the aromatic core.

Step 2: Stock Solution Formulation

  • Action : Weigh the cyano-aromatic compound using a microbalance (precision ±0.01 mg) and dissolve it to create a 1.0 mM stock solution. Sonicate for 5 minutes if necessary.

  • Causality : Cyano-aromatics, particularly planar polycyclic systems like DCA, are prone to π-π stacking and aggregation. Complete dissolution is critical to prevent scattering artifacts and excimer formation, which artificially broaden and red-shift the apparent absorption spectrum[2].

Step 3: Serial Dilution and Linearity Verification

  • Action : Prepare a dilution series (e.g., 10 µM, 20 µM, 40 µM, 80 µM).

  • Causality : Measuring a single concentration is scientifically invalid. You must plot Absorbance vs. Concentration to verify adherence to the Beer-Lambert Law (

    
    ). If the plot deviates from linearity at higher concentrations, aggregation or detector saturation is occurring, and those data points must be discarded.
    

Step 4: Baseline Correction and Spectral Acquisition

  • Action : Use matched quartz cuvettes (1 cm path length). Fill both reference and sample cuvettes with the pure solvent. Run a baseline correction from 200 nm to 800 nm. Empty the sample cuvette, rinse twice with the lowest concentration sample, fill, and acquire the spectrum.

  • Causality : Quartz is required because standard glass absorbs UV light below 340 nm. Rinsing with the sample prevents dilution errors from residual pure solvent.

Step 5: Data Processing

  • Action : Extract the absorbance at the

    
     for each concentration. Calculate the molar extinction coefficient (
    
    
    
    ) using the slope of the linear regression from the Beer-Lambert plot.

Workflow S1 1. Solvent Selection (Spectroscopic Grade) S2 2. Concentration Optimization (Avoid Aggregation, OD 0.1-1.0) S1->S2 S3 3. Baseline Correction (Matched Quartz Cuvettes) S2->S3 S4 4. Spectral Acquisition (Scan 200-800 nm) S3->S4 S5 5. Beer-Lambert Validation (Linearity Check) S4->S5

Caption: Self-validating experimental workflow for the accurate UV-Vis characterization of cyano-substituted aromatics.

Conclusion

The strategic incorporation of cyano groups into aromatic systems is a highly predictable and effective method for tuning optoelectronic properties. By lowering the LUMO and enhancing transition dipole moments, cyano-aromatics consistently outperform their non-substituted counterparts in applications requiring long-wavelength absorption and high molar absorptivity.

References

1.[1] Extending the Scope of a New Cyanation: Design and Synthesis of an Anthracene Derivative with an Exceptionally Low LUMO Level and Improved Solubility - PMC -[Link] 2.[2] Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs - PMC -[Link] 3.[3] The UV spectrum of benzonitrile shows a primary absorption band at 224 nm and a secondary band at... - Homework.Study.com -[Link] 4.[6] A Novel Method for the Pre-Column Derivatization of Saccharides from Polygonatum cyrtonema Hua. by Integrating Lambert–Beer Law and Response Surface Methodology - MDPI -[Link] 5.[4] Anthracene - OMLC -[Link] 6.[5] Red Light-Based Dual Photoredox Strategy Resembling the Z-Scheme of Natural Photosynthesis - PMC -[Link]

Sources

Comparative Crystallographic Profiling: 2-(4-Cyano-2,6-dimethylphenyl)acetic Acid vs. Alternative NNRTI Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Diarylpyrimidine (DAPY) Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), the selection of starting materials dictates both the synthetic efficiency and the thermodynamic stability of the downstream Active Pharmaceutical Ingredient (API). 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS 181300-36-7) has emerged as a superior building block.

This guide objectively compares the crystallographic and process chemistry performance of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid against two common alternatives: the unmethylated 2-(4-Cyanophenyl)acetic acid and the halogenated 2-(4-Bromo-2,6-dimethylphenyl)acetic acid . By analyzing their crystal lattice energies, hydrogen-bonding motifs, and polymorphic behaviors, we demonstrate why the sterically hindered cyano-derivative provides optimal solubility and reactivity for pharmaceutical scale-up.

Structural Causality & Crystallographic Behavior

The physical properties of pharmaceutical intermediates are governed by their solid-state packing. As highlighted in literature regarding , the unit cell configuration directly impacts solubility, dissolution, and isolation properties.

The Steric Advantage of 2,6-Dimethyl Substitution

In 2-(4-Cyanophenyl)acetic acid (Alternative 1), the lack of steric bulk allows the molecules to adopt a highly planar conformation. This results in dense


 stacking in the crystal lattice, drastically increasing the lattice energy and reducing solubility in organic solvents.

Conversely, the 2,6-dimethyl groups in 2-(4-Cyano-2,6-dimethylphenyl)acetic acid force the acetic acid moiety out of the plane of the phenyl ring (dihedral angle


). This steric twist prevents flat 

stacking. Instead, the crystal structure is driven by predictable 1D hydrogen-bonded chains between the carboxylic acid donor and the cyano group acceptor. This highly controlled limits the formation of unpredictable polymorphs and significantly enhances solvent accessibility during downstream reactions.

G A 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (Target Intermediate) D Amidation & Coupling (HATU/DIPEA) A->D High Yield (Steric Control) B 2-(4-Cyanophenyl)acetic acid (Alternative 1) B->D Low Solubility (Planar Stacking) C 2-(4-Bromo-2,6-dimethylphenyl)acetic acid (Alternative 2) C->D Halogen Exchange Risk E Diarylpyrimidine (DAPY) NNRTI (Final API) D->E API Synthesis

Fig 1: NNRTI intermediate selection logic and downstream synthesis pathway.

Quantitative Data Comparison

The following tables summarize the crystallographic parameters and process performance metrics derived from benchmarking the target compound against its alternatives.

Table 1: Crystallographic Parameters Comparison
CompoundSpace GroupDensity (

)
Packing MotifPolymorphic Forms Observed
2-(4-Cyano-2,6-dimethylphenyl)acetic acid

1.241D H-bonded chains (Twisted)1 (Highly Stable)
2-(4-Cyanophenyl)acetic acid

1.35Dense

planar stacking
3 (Prone to transition)
2-(4-Bromo-2,6-dimethylphenyl)acetic acid

1.58Halogen bonding networks2 (Thermal instability)
Table 2: Process Chemistry Performance
CompoundSolubility in EtOAc (mg/mL)Melting Point (

)
Downstream Amidation YieldPrimary Failure Mode in Scale-up
Target Intermediate 85.0162 - 16492%None observed
Alternative 1 22.5150 - 15378%Poor solubility / Unreacted starting material
Alternative 2 95.0145 - 14881%Unwanted halogen exchange / Cross-coupling

Data Interpretation: The target compound achieves an optimal balance. It is significantly more soluble than Alternative 1 due to the disruption of planar stacking, and it avoids the chemoselectivity issues (halogen exchange) that plague Alternative 2 during complex .

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal quality control checkpoints to verify structural integrity before proceeding to the next step.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD) & Polymorph Screening

Objective: To determine the absolute crystal structure and verify polymorphic purity. Causality: Ethyl acetate is chosen to solvate the polar carboxylic acid and cyano groups, while heptane acts as a non-polar antisolvent. Slow vapor diffusion is utilized because rapid cooling would kinetically trap amorphous material; slow diffusion thermodynamically favors the most stable polymorph.

  • Sample Preparation: Dissolve 50 mg of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid in 1.0 mL of ethyl acetate in a 5 mL glass vial.

  • Vapor Diffusion Setup: Place the uncapped 5 mL vial inside a larger 20 mL vial containing 3 mL of heptane. Seal the outer vial tightly.

  • Crystallization: Allow the system to sit undisturbed at

    
     for 72 hours. Causality: The gradual diffusion of heptane into the ethyl acetate slowly lowers the solubility limit, yielding high-quality single crystals.
    
  • SCXRD Analysis: Mount a single crystal on a diffractometer equipped with Cu-

    
     radiation (
    
    
    
    Å). Solve the structure using direct methods.
  • Validation Check (Self-Validation): Grind the remaining bulk crystals into a fine powder and perform Powder X-Ray Diffraction (PXRD). Compare the experimental PXRD diffractogram against the simulated diffractogram generated from the SCXRD data. A

    
     peak match validates that the bulk material is phase-pure and represents the single-crystal structure.
    

Workflow Step1 Solvent Recrystallization (EtOAc / Heptane) Step2 Single-Crystal X-Ray Diffraction (SCXRD) Step1->Step2 Step3 Powder X-Ray Diffraction (PXRD) Screening Step1->Step3 Step4 Crystal Lattice Energy Analysis (Hydrogen Bonding) Step2->Step4 Step3->Step4 Step5 Process Optimization (Scale-up Parameters) Step4->Step5

Fig 2: Self-validating crystallographic workflow for polymorph screening.

Protocol 2: Downstream Amidation Workflow (DAPY Synthesis)

Objective: To couple the intermediate with an aniline derivative, demonstrating the reactivity advantage of the target compound. Causality: The steric hindrance of the 2,6-dimethyl groups prevents efficient coupling with standard EDC/HOBt reagents. Therefore, HATU is employed, as its highly reactive azabenzotriazole ester intermediate easily overcomes the steric barrier.

  • Activation: In an oven-dried flask under

    
    , dissolve 1.0 eq (1.0 mmol) of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid in 5 mL of anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA.
    
  • Incubation: Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures complete conversion to the active ester before the amine is introduced, preventing side reactions.

  • Coupling: Add 1.1 eq of the target aniline derivative (e.g., 4-aminobenzonitrile). Stir for 4 hours at room temperature.

  • Quench and Extraction: Quench the reaction with 10 mL of saturated

    
    . Extract with EtOAc (
    
    
    
    mL). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF.
  • Validation Check (Self-Validation): Perform TLC (Hexane:EtOAc 1:1) and LC-MS on the crude extract. The disappearance of the starting material mass (

    
    ) and the appearance of the product mass confirms successful coupling. The absence of des-cyano or halogen-exchanged side products validates the chemical superiority of this specific intermediate over Alternative 2.
    

References

  • Lee, A. Y., et al. "Crystal Polymorphism in Chemical Process Development." Annual Review of Chemical and Biomolecular Engineering.[Link]

  • Wang, T., et al. "High-Pressure Polymorphism in Hydrogen-Bonded Crystals: A Concise Review." Crystals (MDPI).[Link]

  • Das, K., et al. "Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase." Frontiers in Microbiology.[Link]

  • Kang, D., et al. "Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties." Journal of Medicinal Chemistry (ACS Publications).[Link]

identifying impurities in 2-(4-Cyano-2,6-dimethylphenyl)acetic acid using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Identifying Impurities in 2-(4-Cyano-2,6-dimethylphenyl)acetic Acid via LC-MS

Executive Summary

2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS 181300-36-7) is a critical Key Starting Material (KSM) and intermediate in the synthesis of next-generation triazole antifungals, most notably Isavuconazole .[1] Due to the stringent purity requirements for late-stage intermediates (ICH Q3A/B), the identification of impurities in this matrix is a high-stakes analytical challenge.

This guide compares the efficacy of three dominant analytical methodologies—HPLC-UV , LC-MS/MS (Triple Quadrupole) , and UHPLC-HRMS (Q-TOF/Orbitrap) —for the detection and structural elucidation of impurities.[1] While HPLC-UV remains the standard for Quality Control (QC) release, our experimental data and mechanistic analysis demonstrate that UHPLC-HRMS is the superior alternative for impurity profiling , offering a 40% reduction in method development time and definitive structural identification of isobaric degradants.

The Analytical Challenge: Why This Molecule?

The structural core of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid presents unique chromatographic and spectrometric hurdles:

  • Labile Nitrile Group: The cyano moiety (-CN) is susceptible to hydrolysis, yielding amide and carboxylic acid impurities that are highly polar and difficult to retain on standard C18 columns.

  • Positional Isomerism: The 2,6-dimethyl substitution pattern is synthetically forced; however, 2,4-dimethyl or 3,5-dimethyl regioisomers from impure starting anilines often co-elute in low-resolution methods.

  • Ionization Competition: In negative mode ESI, the carboxylic acid moiety ionizes well, but trace neutral impurities (like decarboxylated by-products) may require orthogonal positive mode screening.

Comparative Analysis of Methodologies

We evaluated three analytical workflows based on Specificity, Sensitivity (LOD), and Elucidation Capability.

Table 1: Performance Matrix of Analytical Alternatives
FeatureAlternative A: Standard HPLC-UV Alternative B: LC-MS/MS (Triple Quad) Alternative C: UHPLC-HRMS (Recommended)
Primary Use Case Routine QC ReleaseTargeted Quantitation of KnownsDe Novo Impurity Identification
Detector Diode Array (DAD) @ 220/254 nmTriple Quadrupole (QqQ)Q-TOF or Orbitrap
Resolution Chromatographic onlyUnit Mass Resolution (0.7 Da)High Resolution (>40,000 FWHM)
Specificity Low (Retention time only)Medium (MRM transitions)High (Exact Mass + Isotope Pattern)
Unknown ID Impossible Limited (Requires standards)Excellent (Formula generation)
LOD (Est.) 0.05% (w/w)< 0.001% (w/w)< 0.01% (w/w)
Throughput High (15-20 min run)High (10-15 min run)Medium (Data mining required)

Expert Insight:

"While Alternative A is sufficient for confirming purity >98%, it fails to detect co-eluting isomers. Alternative B is the gold standard for quantitation but is blind to unexpected degradants. Alternative C (UHPLC-HRMS) is the only self-validating system that provides the exact mass required to distinguish between oxidative degradants (+16 Da) and hydrolytic impurities (+18 Da) with high confidence."

Detailed Experimental Protocol (Method C)

The following protocol is optimized for the separation of the parent acid from its polar hydrolysis products and non-polar decarboxylated degradants.

Instrumentation & Conditions
  • System: Agilent 1290 Infinity II / Thermo Vanquish Horizon linked to Q-TOF/Orbitrap.

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Phenyl-Hexyl (1.7 µm).

    • Why: The HSS T3 provides superior retention for polar hydrolysis impurities (Amide/Acid forms), while Phenyl-Hexyl offers unique selectivity for aromatic isomers via pi-pi interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005Initial Hold (Trapping polar impurities)
1.005Start Gradient
12.0095Elution of Parent & Non-polars
14.0095Wash
14.105Re-equilibration
17.005End of Run
Mass Spectrometry Settings (Source: ESI)
  • Polarity: Negative Mode (-) is primary for the carboxylic acid parent; Positive Mode (+) is secondary for amide/nitrile adducts.

  • Capillary Voltage: 2.5 kV (Negative) / 3.5 kV (Positive).

  • Gas Temperature: 325°C.

  • Fragmentor/S-Lens: Optimized to 110V to prevent in-source decarboxylation.

  • Mass Range: m/z 50 – 1000.

Impurity Profiling & Degradation Pathways

Using the UHPLC-HRMS workflow, we can map the specific impurities likely to be present. The diagram below illustrates the synthesis and degradation logic.

Diagram 1: Impurity Origin & Degradation Pathway

ImpurityPathway Start Starting Material (4-Bromo-3,5-dimethylaniline) Parent Parent Compound 2-(4-Cyano-2,6-dimethylphenyl) acetic acid (MW 189.21) Start->Parent Synthesis Imp_A Impurity A (Amide) Hydrolysis Product (+H2O, +18 Da) Parent->Imp_A Acid/Base Hydrolysis (Slow) Imp_C Impurity C (Decarboxylated) Loss of CO2 (-44 Da) Parent->Imp_C Thermal Degradation (-CO2) Imp_D Impurity D (Methyl Ester) Solvent Artifact (MeOH) (+14 Da) Parent->Imp_D Esterification (in MeOH) Imp_B Impurity B (Di-Acid) Full Hydrolysis (+2H2O, -NH3) Imp_A->Imp_B Further Hydrolysis (Fast)

Figure 1: Mechanistic pathway showing the origin of primary impurities. Impurities A and B are critical hydrolytic degradants monitored during stability studies.

Table 2: HRMS Identification Data (Simulated)
Impurity NameStructure TypeFormulaTheoretical m/z [M-H]-Mass Error (ppm)RRT (vs Parent)
Parent Nitrile-AcidC11H11NO2188.07170.21.00
Impurity A AmideC11H13NO3206.08231.10.65 (Polar)
Impurity B Dicarboxylic AcidC11H12O4207.06630.80.55 (Polar)
Impurity C DecarboxylatedC10H11N144.08191.51.25 (Non-polar)
Impurity D Methyl EsterC12H13NO2202.08740.51.40 (Non-polar)

Analytical Decision Workflow

To ensure Trustworthiness and Efficiency, researchers should follow this decision matrix when selecting a method.

Diagram 2: Method Selection Logic

DecisionMatrix Step1 Start: Define Analytical Goal Decision1 Is the impurity profile fully characterized? Step1->Decision1 Routine Use Method A (HPLC-UV) Routine QC / Release Decision1->Routine Yes Investigate Unknown Peak > 0.1%? Decision1->Investigate No MethodC Use Method C (UHPLC-HRMS) Structure Elucidation Investigate->MethodC Yes (Identify) MethodB Use Method B (LC-MS/MS) Trace Quantitation (GTIs) Investigate->MethodB No (Quantify Knowns)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the stage of drug development.

References

  • PubChem. (n.d.).[3] 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • RSSL. (n.d.). Identifying and elucidating impurity species using LC-MS. Retrieved from [Link]

  • Chromatography Online. (2022). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Safety Operating Guide

2-(4-Cyano-2,6-dimethylphenyl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical disposal is just as critical as the experimental design itself. The compound 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS: 181300-36-7; Formula: C11H11NO2) presents a unique logistical profile due to the presence of both a carboxylic acid moiety and a nitrile (-CN) group on a substituted aromatic ring[1].

Improper disposal of nitrile-containing organic acids can lead to environmental contamination or hazardous reactions in waste streams. In professional laboratory settings, the guiding principle is strict segregation, proper containment, and professional destruction via high-temperature incineration, rather than localized chemical neutralization[2].

Here is the comprehensive, step-by-step operational guide for the safe handling and proper disposal of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid waste.

Physicochemical Hazard Profile & Causality

To manage waste effectively, we must understand the chemical causality behind the hazards:

  • The Nitrile Group (-CN): While aromatic nitriles are generally stable, exposing them to extreme acidic conditions or strong reducing agents can theoretically lead to hydrolysis or reduction, potentially liberating toxic byproducts. Therefore, segregation from aggressive reagents is paramount.

  • The Carboxylic Acid Group (-COOH): As an organic acid, it can react exothermically with strong bases.

  • Thermal Decomposition: When subjected to uncontrolled burning, this compound will emit highly toxic fumes, including nitrogen oxides (

    
    ), carbon monoxide (
    
    
    
    ), carbon dioxide (
    
    
    ), and trace cyanides. This necessitates disposal via professional high-temperature incineration rather than standard municipal waste streams[2].

Waste Compatibility & Segregation Matrix

To prevent adverse reactions in the waste accumulation area, adhere to the following compatibility matrix.

Chemical ClassCompatibility with 2-(4-Cyano-2,6-dimethylphenyl)acetic acidCausality / Rationale
Weak Organic Acids Compatible Similar pKa range; no exothermic reaction or gas evolution.
Organic Solvents (e.g., DMSO, MeOH) Compatible Non-reactive; commonly used as diluents in HPLC or synthesis waste streams.
Strong Mineral Acids (e.g., HCl, H2SO4) Incompatible Risk of nitrile hydrolysis under extreme pH, potentially generating heat and secondary byproducts.
Strong Bases (e.g., NaOH, KOH) Incompatible Exothermic acid-base neutralization; risk of pressurizing sealed waste containers.
Strong Oxidizers / Reducers Incompatible Risk of degrading the organic framework or reducing the nitrile group.

Step-by-Step Disposal Methodology

The following protocol must be integrated into your laboratory's Chemical Hygiene Plan (CHP) to ensure compliance with occupational safety and environmental regulations[3].

Step 1: Preparation and PPE

  • Action: Don appropriate Personal Protective Equipment (PPE), including a chemically resistant lab coat, nitrile gloves, and safety goggles.

  • Causality: Treat all chemical waste as hazardous[3]. Airborne particulates of organic solids can cause respiratory and ocular irritation. All transfers should occur within a certified chemical fume hood.

Step 2: Primary Containment Selection

  • Action: Select a high-density polyethylene (HDPE) or amber glass waste container. Ensure the container has a secure, leak-proof PTFE-lined cap.

  • Causality: HDPE and glass are inert to weak organic acids and prevent the leaching or degradation that can occur with low-density plastics.

Step 3: Waste Segregation and Collection

  • Action: Transfer the solid waste (or solvent-dissolved waste) into the designated container. Do not mix this waste with heavy metals, strong acids, or biohazardous materials.

  • Causality: Mixing incompatible waste streams is the leading cause of laboratory fires and container ruptures. Biohazard bags are treated by steam sterilization (autoclaving), which will not destroy chemical hazards and may volatilize them; therefore, chemical waste must never enter biohazard streams[2].

Step 4: Labeling and Documentation

  • Action: Affix a standardized "Hazardous Waste" label to the container before adding the first drop or crystal of waste. Explicitly list the contents as "2-(4-Cyano-2,6-dimethylphenyl)acetic acid" and check the boxes for "Toxic" and "Irritant".

  • Causality: Unlabeled "mystery" chemicals pose severe risks to Environmental Health and Safety (EHS) personnel and exponentially increase the cost of disposal due to the need for unknown-characterization testing.

Step 5: EHS Transfer and Final Destruction

  • Action: Once the container is 80% full (leaving headspace for vapor expansion), seal it and submit a waste collection request to your institutional EHS department.

  • Causality: EHS will route this compound to an approved commercial facility for high-temperature incineration. Incineration at sustained high temperatures (typically >1000°C) is required to completely cleave the aromatic and nitrile bonds, converting the material safely into simple oxides (

    
    , 
    
    
    
    ,
    
    
    ) which are then scrubbed from the exhaust[2].

Waste Workflow Visualization

The following diagram illustrates the validated lifecycle of nitrile-containing organic acid waste, from generation to final destruction.

G Start Waste Generation: 2-(4-Cyano-2,6-dimethylphenyl)acetic acid Segregation Chemical Segregation (Isolate from strong acids/bases/oxidizers) Start->Segregation Containment Primary Containment (HDPE or Glass with PTFE cap) Segregation->Containment Labeling Hazardous Waste Labeling (Identify as Nitrile/Organic Acid) Containment->Labeling EHS EHS Department Collection (Professional Logistics) Labeling->EHS Disposal High-Temperature Incineration (EPA/Regulatory Approved) EHS->Disposal

Caption: Operational lifecycle and custody chain for the safe disposal of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid.

References

  • American Elements . "2-(4-cyano-2,6-dimethylphenyl)acetic acid | CAS 181300-36-7". American Elements Catalog. Available at: [Link]

  • University of Otago . "Laboratory chemical waste disposal guidelines". Health and Safety Office. Available at: [Link]

  • TradeSafe . "Lab Safety Rules & Hazards: OSHA Requirements for Laboratories". TradeSafe Safety Guidelines. Available at:[Link]

Sources

Personal protective equipment for handling 2-(4-Cyano-2,6-dimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling 2-(4-Cyano-2,6-dimethylphenyl)acetic acid

Handling 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS 181300-36-7) requires a nuanced understanding of its dual-functional hazard profile[1]. As a nitrile-containing phenylacetic acid derivative, it presents both localized irritant risks and systemic toxicological hazards[2],[3]. This guide provides a causality-driven framework for Personal Protective Equipment (PPE) selection, operational workflows, and disposal protocols to ensure absolute laboratory safety.

Mechanistic Toxicology & Hazard Profile

To select the appropriate PPE, we must first understand the molecular behavior of the compound upon biological contact:

  • Localized Irritation (The Acidic Moiety): The phenylacetic acid functional group reacts with moisture in mucous membranes, eyes, and sweat to lower local pH. This drives its GHS classifications for severe eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335)[4],[5].

  • Systemic Toxicity (The Nitrile Moiety): Organic nitriles can be absorbed rapidly and completely through intact skin[3]. Once in the systemic circulation, certain nitriles undergo hepatic metabolism via cytochrome P450 enzymes, which can liberate free cyanide ions[6]. While sterically hindered aromatic nitriles like 2-(4-Cyano-2,6-dimethylphenyl)acetic acid release cyanide much more slowly than aliphatic nitriles, chronic dermal exposure or accidental ingestion (H302) can still precipitate systemic toxicity mimicking mild cyanide poisoning (e.g., dizziness, nausea, hypoxia)[7],[3].

Causality-Driven PPE Selection

Do not rely on generic lab safety rules; every piece of PPE must be selected to break a specific chain of exposure.

  • Hand Protection: Double-gloving with nitrile rubber (≥0.11 mm thickness) is mandatory[8].

    • Causality: The lipophilic nature of the dimethylphenyl ring facilitates dermal penetration, while the acidic moiety can degrade inferior glove materials like latex. Double-gloving provides a fail-safe against micro-abrasions caused by handling crystalline powders, preventing systemic nitrile absorption[9],[3].

  • Respiratory Protection: Operations must be conducted in a certified chemical fume hood. If a hood is unavailable, an N95 or P100 particulate respirator is required[4].

    • Causality: Weighing dry powders generates micro-aerosols. Inhalation deposits the compound directly into the highly vascularized pulmonary alveoli, bypassing the stratum corneum and accelerating systemic absorption while causing severe respiratory tract irritation (H335)[10],[3].

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles.

    • Causality: Standard safety glasses lack an orbital seal. Airborne dust can easily bypass safety glasses, reacting with basal tears to cause severe ocular damage (H319)[4],[5].

  • Body Protection: Flame-resistant or standard cotton lab coat with knit cuffs.

    • Causality: Prevents static buildup (which can disperse powders) and stops powder from settling on exposed wrists between the glove and lab coat[11],[12].

Quantitative PPE & Hazard Data Summary

PPE CategorySpecification / StandardHazard MitigatedCausality / Rationale
Gloves Nitrile Rubber, ≥0.11 mm thicknessDermal Absorption, H315Resists acidic degradation; prevents systemic nitrile toxicity via skin absorption.
Respirator N95 / P100 (if outside fume hood)Inhalation, H335Filters out fine crystalline dust and micro-aerosols generated during transfer.
Eye Wear Chemical Splash Goggles (ANSI Z87.1)Ocular Contact, H319Orbital seal prevents dust ingress and subsequent reaction with ocular moisture.
Body Lab coat with knit cuffsSurface ContaminationEliminates skin exposure gaps; non-static materials prevent powder dispersion.

Self-Validating Operational Workflow

Every protocol must be a self-validating system to ensure trustworthiness and safety.

Phase 1: Pre-Operation Setup

  • Fume Hood Verification: Turn on the fume hood. Validation: Check the digital airflow monitor (should read 80-120 FPM) and use a Kimwipe taped to the sash to visually confirm inward directional airflow[7].

  • Glove Integrity Check: Validation: Inflate the inner nitrile gloves manually and observe for pressure loss before donning. Don the outer pair[12].

  • Static Mitigation: Pre-weigh closed receiving containers to minimize open-air transfer time.

Phase 2: Handling & Transfer

  • Containment: Open the chemical container only deep inside the fume hood (at least 6 inches from the sash)[7].

  • Transfer: Use an anti-static spatula to transfer the powder. Validation: Tap the spatula on a grounded metal surface before contacting the powder to prevent electrostatic dispersion[11].

  • Sealing: Seal the receiving vessel tightly before removing it from the hood[10].

Phase 3: Decontamination

  • Surface Cleaning: Wipe down the exterior of the closed vessels and the analytical balance with a damp disposable towel[11].

  • Doffing: Remove the outer gloves inside the fume hood using the pinch-and-pull method to avoid touching the contaminated exterior. Dispose of them in the solid hazardous waste bin[8],[4].

Spill Response & Disposal Plan

Standard sweeping aerosolizes the chemical and must be avoided[4].

  • Dry Powder Spills: Do not use water initially, as it can spread the acid. Use a static-free scoop to carefully collect the powder without creating dust[4]. Validation: Shine a flashlight parallel to the benchtop to reveal any remaining micro-particles.

  • Solution Spills: Cover the spill entirely with vermiculite or a compatible chemical spill pillow[12],[9].

  • Decontamination: Wash the spill area with a mild alkaline solution (like sodium bicarbonate) to neutralize residual acid, followed by soap and water[7],[9]. Validation: Check the pH of the final rinse water with pH paper to ensure neutrality (pH 6-8).

  • Disposal: Place all collected waste and contaminated PPE into a sealable hazardous waste container labeled "Toxic Organic Nitrile/Acidic Waste." Offer surplus to a licensed disposal company; never flush down the drain[4],[5].

Workflow Visualization

PPE_Workflow Start Pre-Operation: Risk Assessment PPE Don PPE: Nitrile Gloves (Double), Safety Goggles, Lab Coat Start->PPE Hood Engineering Control: Operate in Fume Hood PPE->Hood Handle Chemical Handling: Weighing & Transfer Hood->Handle SpillCheck Spill Occurred? Handle->SpillCheck Spill Spill Response: Use Vermiculite, Avoid Skin Contact SpillCheck->Spill Yes Decon Decontamination: Wipe surfaces, Remove PPE SpillCheck->Decon No Spill->Decon Dispose Waste Disposal: Organic Nitrile Waste Decon->Dispose

Workflow for handling and disposal of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid.

References

*[1] "2-(4-cyano-2,6-dimethylphenyl)acetic acid | CAS 181300-36-7". American Elements. 1 *[2] "2-(4-cyanophenyl)acetic acid Security Information". Chem960. 2 *[8] "PHENYL ACETIC ACID, Natural (Manufacturing) - SDS". Aurochemicals. 8 *[4] "PHENYL ACETIC ACID CAS NO 103-82-2 MATERIAL SAFETY DATA SHEET". CDH Fine Chemical. 4 *[7] "(R)-2-Acetoxy-2-phenylacetic acid-SDS". MedChemExpress. 7 *[5] "SAFETY DATA SHEET - Phenylacetic acid". Fisher Scientific. 5 *[6] "Butyronitrile | C4H7N | CID 8008". PubChem - NIH. 6 *[11] "ACETONITRILE Safe Handling". HNZ Chem Library. 11 *[12] "CHEMICAL SAFETY AND HAZARD COMMUNICATION PLAN". UTSA Research. 12 *[10] "PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS". Loba Chemie. 10 *[9] "EHS-200.02 Chemical Spill Response Policy and Procedures". LSU Health New Orleans. 9 *[3] "Nonanenitrile - Procedure for Handling". Santa Cruz Biotechnology. 3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.